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  • Product: 4-Cyclopropylaminomethyl-benzoic acid hydrochloride
  • CAS: 1158459-48-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Prospective Synthesis and Properties of 4-Cyclopropylaminomethyl-benzoic acid Hydrochloride

Abstract This technical guide presents a comprehensive overview of the prospective synthesis, and predicted physicochemical and spectroscopic properties of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. This docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide presents a comprehensive overview of the prospective synthesis, and predicted physicochemical and spectroscopic properties of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Given the absence of extensive literature on this specific molecule, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization, drawing upon established chemical principles and analogous transformations. The proposed synthetic pathway is a practical, two-step process commencing with the free-radical chlorination of 4-methylbenzoic acid, followed by nucleophilic substitution with cyclopropylamine, and subsequent conversion to its hydrochloride salt.

Introduction and Rationale

Substituted benzoic acid derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds. The incorporation of a cyclopropylamine moiety is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates. The cyclopropyl group, as a bioisostere for various functional groups, can introduce conformational rigidity and improve cell membrane permeability. This guide outlines a feasible synthetic approach and discusses the anticipated properties of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, a novel compound with potential applications in drug discovery.

Proposed Synthetic Pathway

The synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride can be efficiently achieved through a two-step sequence starting from the readily available 4-methylbenzoic acid. The core of this strategy involves the introduction of a reactive chloromethyl group, which then serves as an electrophilic site for the introduction of the cyclopropylamino moiety.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway Prospective Synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride start 4-Methylbenzoic Acid step1 4-(Chloromethyl)benzoic Acid start->step1 Cl2, UV light, Chlorobenzene step2 4-Cyclopropylaminomethyl-benzoic Acid step1->step2 Cyclopropylamine, Base, Solvent final_product 4-Cyclopropylaminomethyl-benzoic acid hydrochloride step2->final_product HCl

Caption: Proposed two-step synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Chloromethyl)benzoic Acid

This procedure is based on the established method of free-radical chlorination of toluic acid derivatives.[1]

  • Methodology:

    • In a reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, dissolve 4-methylbenzoic acid in chlorobenzene.

    • Heat the solution to 100 °C.

    • Under irradiation with a UV lamp, bubble chlorine gas through the solution.

    • Monitor the reaction progress by quenching aliquots and analyzing for the disappearance of the starting material (e.g., by TLC or ¹H NMR). The reaction is complete when the theoretical amount of HCl has been evolved.

    • Upon completion, cool the reaction mixture to 0 °C to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold petroleum ether to remove residual chlorobenzene, and dry under vacuum.

  • Causality behind Experimental Choices:

    • Chlorobenzene is used as a high-boiling, inert solvent that can withstand the reaction temperature.

    • UV light is essential for the homolytic cleavage of chlorine gas to initiate the free-radical chain reaction.

    • Cooling to 0 °C significantly decreases the solubility of the product, maximizing its precipitation and yield.

    • Washing with petroleum ether is an effective way to remove the non-polar solvent without dissolving the more polar product.

Step 2: Synthesis of 4-Cyclopropylaminomethyl-benzoic Acid

This step involves a standard nucleophilic substitution reaction where cyclopropylamine displaces the chloride from the benzylic position.

  • Methodology:

    • Suspend 4-(chloromethyl)benzoic acid in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

    • Add at least two equivalents of cyclopropylamine to the suspension. One equivalent acts as the nucleophile, and the second neutralizes the HCl generated during the reaction. Alternatively, one equivalent of cyclopropylamine and one equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) can be used.

    • Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Causality behind Experimental Choices:

    • Acetonitrile or DMF are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

    • Using an excess of cyclopropylamine or an additional base is crucial to neutralize the generated HCl, which would otherwise protonate the amine, rendering it non-nucleophilic.[2]

Step 3: Formation of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride
  • Methodology:

    • Dissolve the purified 4-Cyclopropylaminomethyl-benzoic acid in a minimal amount of a suitable solvent like methanol or ethanol.

    • To this solution, add a solution of hydrochloric acid (e.g., 1 M in diethyl ether or a concentrated aqueous solution) dropwise with stirring until the precipitation of the hydrochloride salt is complete.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether or acetone to remove any unreacted starting material and solvent.

    • Dry the final product under vacuum.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. These predictions are based on the compound's structure and data from analogous molecules.[3][4][5]

PropertyPredicted Value
Molecular Formula C₁₁H₁₄ClNO₂
Molecular Weight 227.69 g/mol
Appearance White to off-white crystalline solid
Melting Point >200 °C (decomposition expected)
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents.
pKa (Carboxylic Acid) ~4-5
pKa (Ammonium) ~9-10

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is required.

Diagram of the Characterization Workflow

Characterization Workflow Characterization of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride synthesis Synthesized Product nmr ¹H and ¹³C NMR synthesis->nmr Structural Elucidation ms Mass Spectrometry (MS) synthesis->ms Molecular Weight Verification ir Infrared (IR) Spectroscopy synthesis->ir Functional Group Analysis purity Purity Analysis (HPLC) synthesis->purity confirmation Structure and Purity Confirmed nmr->confirmation ms->confirmation ir->confirmation purity->confirmation

Caption: Workflow for the characterization of the final product.

Predicted Spectroscopic Data
  • ¹H NMR (in D₂O):

    • Aromatic protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the para-substituted benzene ring.

    • Benzylic protons (-CH₂-): A singlet at approximately δ 4.0-4.2 ppm.

    • Cyclopropyl methine proton (-CH-): A multiplet around δ 2.5-2.7 ppm.

    • Cyclopropyl methylene protons (-CH₂-): Multiplets in the range of δ 0.5-1.0 ppm.

  • ¹³C NMR (in D₂O):

    • Carbonyl carbon: A signal around δ 175-180 ppm.

    • Aromatic carbons: Signals between δ 125-145 ppm.

    • Benzylic carbon: A signal around δ 50-55 ppm.

    • Cyclopropyl methine carbon: A signal around δ 30-35 ppm.

    • Cyclopropyl methylene carbons: Signals in the range of δ 5-15 ppm.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

    • N-H stretch (ammonium): A broad band centered around 3000 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • The molecular ion peak [M+H]⁺ for the free base would be observed at m/z 192.10.

Conclusion

This technical guide provides a detailed and scientifically sound prospective pathway for the synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. By leveraging established synthetic methodologies and predictive analysis of its properties, this document serves as a valuable resource for researchers and scientists in the field of medicinal chemistry. The successful synthesis and characterization of this compound will pave the way for its evaluation in various drug discovery programs.

References

  • PrepChem. Synthesis of 4-(chloromethyl)-benzoic acid. [Link]

  • PubChem. 4-(Aminomethyl)benzoic Acid. [Link]

  • SpectraBase. 4-(Aminomethyl)benzoic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Wikipedia. 4-Aminobenzoic acid. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • ResearchGate. Structure of N-(substituted phenylmethylene)-m-and-p-aminobenzoic acids with the descriptors of their geometry. [Link]

  • Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
  • PMC. 4-(Cyclopropanecarboxamido)benzoic acid. [Link]

  • ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

Sources

Exploratory

research applications of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

An In-depth Technical Guide to the Research Applications of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride Prepared by: Gemini, Senior Application Scientist Preamble: A Prospective Outlook on a Novel Scaffold It is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Research Applications of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Prepared by: Gemini, Senior Application Scientist

Preamble: A Prospective Outlook on a Novel Scaffold

It is imperative to begin this guide by noting that, as of the current literature landscape, specific research applications and biological data for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride are not extensively documented in publicly available scientific journals or patent literature. However, the constituent structural motifs—the 4-substituted benzoic acid and the cyclopropylmethylamine moiety—are well-established and highly valued pharmacophores in modern medicinal chemistry.[1][2][3] The cyclopropyl group, in particular, is a prized bioisostere, often introduced to enhance metabolic stability, improve binding affinity, and modulate the conformational rigidity of drug candidates.[4][5][6]

This technical guide, therefore, adopts a prospective and predictive approach. By synthesizing data from structurally analogous compounds and established principles of medicinal chemistry, we will delineate a scientifically rigorous roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this promising, yet under-characterized, molecule. We will propose plausible synthetic routes, detail potential high-impact research applications, and provide exemplary experimental workflows to guide future investigations.

Molecular Profile and Physicochemical Characteristics

  • IUPAC Name: 4-((cyclopropylamino)methyl)benzoic acid hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO₂

  • Molecular Weight: 227.69 g/mol

  • Chemical Structure:

    • A central benzene ring substituted at the 1 and 4 positions.

    • A carboxylic acid group at position 1.

    • A methylamine linker at position 4, with the nitrogen atom bonded to a cyclopropyl group.

    • As a hydrochloride salt, the amine is protonated, and a chloride ion is present.

The introduction of the compact, rigid cyclopropyl group is a key structural feature. This three-membered ring restricts the conformational freedom of the aminomethyl side chain, which can lead to more specific interactions with biological targets compared to more flexible alkyl substituents.[4] Furthermore, the cyclopropyl moiety can influence the pKa of the amine and the overall lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.[1]

Proposed Synthetic Pathway: A Robust and Scalable Approach

A reliable synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride can be envisioned through a reductive amination pathway, which is a cornerstone of medicinal chemistry for the formation of C-N bonds. This approach offers high yields and operational simplicity.

Two-Step Synthetic Protocol
  • Reductive Amination: Reaction of methyl 4-formylbenzoate with cyclopropylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the secondary amine.

  • Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.

Detailed Experimental Protocol: Synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Step 1: Synthesis of Methyl 4-((cyclopropylamino)methyl)benzoate

  • To a solution of methyl 4-formylbenzoate (1.0 eq) in dichloromethane (DCM, 10 vol) at room temperature, add cyclopropylamine (1.2 eq).

  • Stir the mixture for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to prevent over-reduction of the aldehyde.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel to afford pure methyl 4-((cyclopropylamino)methyl)benzoate.

Step 2: Synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

  • Dissolve the purified methyl ester (1.0 eq) from Step 1 in a mixture of methanol (5 vol) and water (5 vol).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to 50°C for 2-4 hours, or until the hydrolysis is complete as monitored by TLC.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of ~2 with 1M hydrochloric acid. The use of HCl serves both to protonate the carboxylic acid and to form the hydrochloride salt of the amine.

  • A white precipitate should form. If not, concentrate the solution further.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis & Salt Formation Methyl_4-formylbenzoate Methyl 4-formylbenzoate Imine_Intermediate Imine Intermediate Methyl_4-formylbenzoate->Imine_Intermediate Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine_Intermediate Product_Ester Methyl 4-((cyclopropylamino)methyl)benzoate Imine_Intermediate->Product_Ester Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Product_Ester Final_Product 4-Cyclopropylaminomethyl-benzoic acid hydrochloride Product_Ester->Final_Product Hydrolysis_Reagent NaOH, H2O/MeOH Acidification_Reagent HCl

Proposed two-step synthesis of the target compound.

Potential Research Applications and Investigative Workflows

The structural alerts within 4-Cyclopropylaminomethyl-benzoic acid hydrochloride point towards several promising avenues for therapeutic research. Below, we outline key areas and provide a template for their investigation.

Application Area 1: Oncology - Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Scientific Rationale: Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a critical role in tumorigenesis by demethylating histone and non-histone proteins, thereby regulating gene expression. Overexpression of LSD1 is correlated with poor prognosis in numerous cancers, including prostate, breast, and small-cell lung cancer.[7] Crucially, many potent LSD1 inhibitors are based on a cyclopropylamine scaffold. The mechanism involves the oxidation of the amine by the FAD cofactor in the LSD1 active site, leading to the formation of a reactive cyclopropane radical that covalently modifies the enzyme. A US patent has explicitly claimed cyclopropylamine derivatives with a benzoic acid moiety as LSD1 inhibitors for cancer therapy.[7]

Proposed Experimental Workflow:

  • In Vitro Enzymatic Assay:

    • Objective: To determine the direct inhibitory activity of the compound against recombinant human LSD1.

    • Methodology: Utilize a commercially available LSD1 inhibitor screening kit (e.g., a time-resolved fluorescence resonance energy transfer [TR-FRET] assay).

    • Data Output: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Cell-Based Proliferation Assays:

    • Objective: To assess the compound's ability to inhibit the growth of cancer cell lines known to be sensitive to LSD1 inhibition (e.g., ER-negative breast cancer lines, small-cell lung cancer lines).

    • Methodology: Employ a standard MTT or CellTiter-Glo assay to measure cell viability after treatment with a dose-response curve of the compound.

    • Data Output: Determine the GI₅₀ (concentration for 50% growth inhibition) for various cell lines.

  • Target Engagement Assays:

    • Objective: To confirm that the compound engages with LSD1 within the cellular context.

    • Methodology: Use techniques like the Cellular Thermal Shift Assay (CETSA) to measure the stabilization of LSD1 upon compound binding.

    • Data Output: A shift in the melting temperature of LSD1 in the presence of the compound indicates target engagement.

G Start Compound Synthesis Enzymatic_Assay In Vitro LSD1 Enzymatic Assay (IC50) Start->Enzymatic_Assay Cell_Proliferation Cancer Cell Proliferation Assay (GI50) Enzymatic_Assay->Cell_Proliferation If Active Target_Engagement Cellular Target Engagement (CETSA) Cell_Proliferation->Target_Engagement If Potent Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for histone marks) Target_Engagement->Mechanism_of_Action If Confirmed In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies

Workflow for investigating LSD1 inhibitory activity.
Application Area 2: Neuroscience - Modulation of Serotonin (5-HT) Receptors

Scientific Rationale: The 2-phenylcyclopropylmethylamine scaffold is a classic structure for modulators of monoamine neurotransmitter systems.[8] Derivatives of this class have shown potent and selective agonist activity at serotonin 2C (5-HT2C) receptors, which are implicated in the regulation of mood, appetite, and cognition.[8] While our target compound has a different substitution pattern (a 4-((cyclopropylamino)methyl)phenyl structure), the core components are present, suggesting a potential for interaction with 5-HT receptors or monoamine transporters.

Proposed Experimental Workflow:

  • Receptor Binding Assays:

    • Objective: To screen the compound for binding affinity against a panel of key central nervous system (CNS) receptors, with a focus on serotonin (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C) and dopamine receptors, as well as the serotonin transporter (SERT).

    • Methodology: Use radioligand binding assays with membranes prepared from cells expressing the target receptors.

    • Data Output: Determine the Ki (inhibition constant) for each target.

  • Functional Assays:

    • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the receptors where it shows significant binding.

    • Methodology: Employ cell-based functional assays that measure downstream signaling, such as calcium flux assays or cAMP assays, depending on the receptor's G-protein coupling.

    • Data Output: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Other Potential Therapeutic Areas
  • Anti-Inflammatory Agents: Benzoic acid derivatives are foundational to many non-steroidal anti-inflammatory drugs (NSAIDs). The potential for derivatives of 4-aminobenzoic acid to serve as scaffolds for new anti-inflammatory compounds has been noted.[9]

  • Antimicrobial Agents: The 4-aminobenzoic acid (PABA) core is a well-known pharmacophore in antimicrobial drugs, most famously the sulfonamides. The unique properties conferred by the cyclopropyl group could be leveraged to develop novel antibacterial or antifungal agents.[4][9]

  • Antifibrotic Therapy: A recent study highlighted a benzoic acid derivative containing a cyclopropylmethoxy group as an inhibitor of the TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in pulmonary fibrosis.[10] This suggests that the cyclopropyl and benzoic acid combination could be a promising scaffold for developing antifibrotic drugs.

Quantitative Data from Structurally Related Compounds

While no direct quantitative data exists for the title compound, the following table summarizes data for analogous structures to provide context for potential activity.

Compound/ScaffoldTarget/ApplicationReported Activity (IC₅₀/EC₅₀/Ki)Reference
(±)-2-(5-fluoro-2-methoxyphenyl)cyclopropylmethylamine5-HT2C Receptor AgonistEC₅₀ = 598 nM[8]
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acidAnti-fibrosis (EMT)Significant inhibition at 10-40 µM[10]
Cyclopropylamine-based LSD1 InhibitorsLSD1 EnzymeVarious compounds with IC₅₀ < 100 nM[7]
4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]...})phenoxy]benzoic acidCCR5 Antagonist (Anti-HIV)Antagonist Activity IC₅₀ = 0.53 nM[11]

Conclusion and Future Directions

4-Cyclopropylaminomethyl-benzoic acid hydrochloride stands as a molecule of high potential, situated at the confluence of several validated pharmacophores. Although it remains a frontier molecule with limited direct characterization, the evidence from structurally related compounds provides a compelling rationale for its investigation in oncology, neuroscience, and inflammatory diseases.

The proposed synthetic routes are robust and scalable, making the compound readily accessible for screening campaigns. The experimental workflows outlined in this guide offer a clear, step-by-step approach to elucidating its biological activity and mechanism of action. It is our expert opinion that a focused research program on this scaffold is highly likely to yield novel chemical probes and potential therapeutic leads.

References

  • Cho, S. J., Jensen, N. H., Kurome, T., Kadari, S., Manzano, M. L., et al. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 62(1), 429-445.
  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry.
  • EvitaChem. (n.d.). Buy [2-(3-Fluorophenyl)cyclopropyl]methylamine (EVT-12353267). Retrieved from [https://www.evitachem.com/product/evt-12353267]
  • BenchChem. (2025). Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols for Medicinal Chemistry.
  • (2014). US Patent US8853408B2 - Cyclopropylamines as LSD1 inhibitors.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
  • BenchChem. (2025). Comparative Analysis of Cyclopropyl Ketoximes in Medicinal Chemistry.
  • EvitaChem. (n.d.). Buy 4-[(cyclooctylamino)methyl]benzoic acid hydrochloride (EVT-4772896). Retrieved from [https://www.evitachem.com/product/evt-4772896]
  • Request PDF. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

  • BenchChem. (2025). Unveiling 4-Amino-3-cyclopropylbenzoic Acid: A Technical Guide to its Synthesis and History.
  • Molbase. (n.d.). 4-[(cyclohexylmethylamino)methyl]benzoic acid;hydrochloride 1158756-96-7 wiki.
  • BenchChem. (2025). Potential Research Areas for 4-Amino-3-cyclopropylbenzoic Acid: A Technical Guide.
  • Nishizawa, R., et al. (2007). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 17(15), 4246-4250.
  • Kumar, R., et al. (2023).
  • Li, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6231.
  • Ohta, K., Kawachi, E., Shudo, K., & Kagechika, H. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 23(1), 81-84.

Sources

Foundational

characterization of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

An In-depth Technical Guide to the Characterization of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride Introduction 4-Cyclopropylaminomethyl-benzoic acid hydrochloride is a substituted benzoic acid derivative featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Characterization of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Introduction

4-Cyclopropylaminomethyl-benzoic acid hydrochloride is a substituted benzoic acid derivative featuring a cyclopropylamine moiety. This structural motif is of significant interest in medicinal chemistry, as the cyclopropyl group can introduce conformational rigidity and modulate metabolic stability, while the aminobenzoic acid scaffold is a common feature in various biologically active molecules. This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the definitive characterization of this compound, intended for researchers and professionals in drug discovery and development.

The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds. A thorough characterization is paramount to confirm the identity, purity, and overall quality of the synthesized molecule before its use in further applications.

Chemical Structure
Chemical Structure of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride
Figure 1. Chemical Structure of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Synthesis Pathway

While multiple synthetic routes can be envisioned, a common and reliable method involves the reductive amination of 4-formylbenzoic acid with cyclopropylamine, followed by conversion to the hydrochloride salt. This approach is efficient and utilizes readily available starting materials.

Synthesis_Workflow cluster_synthesis Reductive Amination and Salt Formation start 4-formylbenzoic acid + Cyclopropylamine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start->reductive_amination Step 1 free_base 4-Cyclopropylaminomethyl-benzoic acid (Free Base) reductive_amination->free_base hcl_addition Addition of HCl (e.g., in ether or isopropanol) free_base->hcl_addition Step 2 final_product 4-Cyclopropylaminomethyl-benzoic acid hydrochloride hcl_addition->final_product Characterization_Workflow synthesis Synthesized Compound structural_elucidation Structural Elucidation synthesis->structural_elucidation purity_assessment Purity Assessment synthesis->purity_assessment nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ms Mass Spectrometry (MS) structural_elucidation->ms ir Infrared Spectroscopy (IR) structural_elucidation->ir hplc HPLC-UV purity_assessment->hplc final Characterized Compound nmr->final ms->final ir->final hplc->final

Exploratory

4-Cyclopropylaminomethyl-Benzoic Acid Hydrochloride: A Privileged Pharmacophore Building Block in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often relies on the strategic incorporation of privileged building blocks. 4-Cyclopropylaminom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often relies on the strategic incorporation of privileged building blocks. 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (CAS 1158459-48-3) is a highly versatile bifunctional intermediate[1]. While it does not function as a standalone active pharmaceutical ingredient (API), its structural motifs—a cyclopropylamine, a benzylic spacer, and a benzoic acid—impart critical biological activities, metabolic stability, and physicochemical enhancements to final drug candidates.

This technical guide explores the structural rationale behind this compound, its role in modulating biological activity (particularly in kinase inhibition), and provides self-validating experimental protocols for its integration into drug discovery workflows.

Structural Rationale and Physicochemical Causality

The utility of 4-cyclopropylaminomethyl-benzoic acid (4-CAB) stems from the precise causality between its structural features and the resulting biological behavior of its derivatives:

  • Cyclopropyl Group (Metabolic Stability & Trajectory): Unlike linear alkyl groups (e.g., isopropyl or propyl), the cyclopropyl ring possesses unique sp2 -like character due to ring strain. This restricts the conformational flexibility of the amine, directing the substituent into specific binding pockets (e.g., the solvent-exposed regions of kinase domains). Furthermore, the cyclopropyl group is highly resistant to oxidative deamination by monoamine oxidases (MAOs), mitigating a common metabolic liability[2][3].

  • Aminomethyl Spacer (Solubility & Salt Formation): The benzylic secondary amine introduces a basic center (pKa 9.5). In its hydrochloride salt form, it significantly enhances the aqueous solubility of otherwise lipophilic aromatic scaffolds. In biological targets, this basic nitrogen frequently acts as a critical hydrogen bond donor/acceptor.

  • Benzoic Acid Handle (Synthetic Versatility): The para-carboxylic acid provides a robust handle for amide coupling, allowing the rapid generation of focused libraries (e.g., benzamides), which are classic pharmacophores in epigenetics and oncology[4].

Table 1: Physicochemical Profile of 4-CAB Hydrochloride
PropertyValue / CharacteristicImpact on Biological Activity / Drug Design
Molecular Weight 227.69 g/mol Low molecular weight allows incorporation without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 49.3 ŲMaintains optimal membrane permeability for intracellular targeting.
Metabolic Liability Low (MAO resistant)Prolongs half-life ( t1/2​ ) of the derived API in vivo.
Salt Form HydrochlorideEnsures long-term bench stability and rapid dissolution in assay buffers.

Biological Activity Profiles of Derived Therapeutics

The biological activity of 4-CAB is realized upon its synthetic integration into larger molecular architectures. It is predominantly utilized in two therapeutic arenas:

A. Kinase Inhibitors (Oncology & Neurodegeneration)

The cyclopropylaminomethyl-phenyl moiety is a recurring motif in Type I and Type II kinase inhibitors targeting MEK, c-Abl, and VEGFR[4][5].

  • Mechanism of Action: The substituted benzamide often projects into the solvent channel of the kinase, while the basic amine forms water-mediated hydrogen bonds with the kinase hinge region. Patents detailing MEK inhibitors for proliferative diseases frequently utilize azetidine or benzamide cores functionalized with cyclopropylaminomethyl groups to enhance target residence time[4].

  • Neuroprotective Applications: Derivatives containing this moiety have been investigated as multikinase inhibitors (e.g., related to bosutinib or sunitinib analogs) for the treatment of Amyotrophic Lateral Sclerosis (ALS), where modulating neuroinflammation via kinase blockade is critical[5].

B. Epigenetic Modulators (PARP & HDAC Inhibitors)

Substituted benzamides are the foundational pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors. The 4-CAB scaffold mimics the nicotinamide moiety of NAD+, competitively binding to the PARP catalytic domain, thereby inducing synthetic lethality in BRCA-mutated cancers.

Pathway A 4-CAB Scaffold (Building Block) B Target API (e.g., Benzamide) A->B Amide Coupling C Kinase/PARP Binding Domain B->C H-Bonding & Sterics D Pathway Inhibition (Efficacy) C->D Target Blockade

Caption: Pharmacophore integration of 4-CAB into targeted APIs and subsequent biological pathway inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis of 4-CAB derivatives and their subsequent biological evaluation.

Protocol 1: Synthesis of 4-CAB Derived Benzamides (HATU-Mediated)

Causality Note: Because 4-CAB contains both a secondary amine and a carboxylic acid, direct coupling can lead to oligomerization. The secondary amine must be transiently protected (e.g., Boc-protection) prior to activating the carboxylic acid. HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered or electron-deficient amines.

Step-by-Step Methodology:

  • Amine Protection: React 4-CAB HCl (1.0 eq) with Boc-anhydride (1.2 eq) and Triethylamine (3.0 eq) in DCM at 0°C for 4 hours. Isolate the N-Boc protected intermediate via aqueous workup.

  • Acid Activation: Dissolve the N-Boc-4-CAB (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add the target primary/secondary amine (1.2 eq) to the mixture. Stir for 12 hours.

  • Deprotection: Purify the intermediate, then treat with 4M HCl in Dioxane for 2 hours to cleave the Boc group, yielding the final API as a hydrochloride salt.

  • Validation: Confirm product identity and purity (>95%) via LC-MS and 1H-NMR prior to biological screening.

Protocol 2: TR-FRET Kinase Inhibition Assay

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound autofluorescence—a common false-positive driver in high-throughput screening. By introducing a 50 µs delay before reading emission, short-lived background fluorescence decays, leaving only the long-lived Lanthanide (Europium) signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 384-well low-volume plates. Dilute the 4-CAB derived inhibitor in DMSO (10-point dose-response curve, 10 µM to 0.5 nM).

  • Enzyme Reaction: Add 5 µL of recombinant kinase (e.g., MEK1) and 5 µL of ATP/Substrate mix to the wells. Incubate at 25°C for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA (to quench the kinase reaction by chelating Mg2+), a Europium-labeled anti-phospho antibody, and an APC-labeled tracer.

  • Incubation & Reading: Incubate for 60 minutes in the dark. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Validation (Z'-Factor): Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A self-validating assay must yield a Z' > 0.5. Calculate IC50 using a 4-parameter logistic regression.

Workflow S1 1. N-Boc Protection (Prevent Oligomerization) S2 2. HATU Coupling (Amide Bond Formation) S1->S2 S3 3. HCl Deprotection (Yield Active Salt) S2->S3 S4 4. TR-FRET Assay (Mitigate Autofluorescence) S3->S4 S5 5. IC50 & Z'-Factor (Data Validation) S4->S5

Caption: End-to-end self-validating workflow from 4-CAB synthesis to in vitro biological evaluation.

Table 2: Impact of Cyclopropylaminomethyl Substitution on Kinase Inhibitor Profiles

(Representative data illustrating the SAR impact of the 4-CAB moiety compared to linear analogs)

Scaffold ModificationTarget KinaseIC50 (nM)Metabolic Half-Life (In Vitro Liver Microsomes)
Linear Propylaminomethyl MEK145.2< 15 min (Rapid deamination)
Cyclopropylaminomethyl (4-CAB derived) MEK112.4> 60 min (Sterically protected)
Unsubstituted Benzamide MEK1> 1000N/A (Loss of hinge binding)

References

  • Medicinal Chemistry Strategies for Risk Mitigation : "Synthesis and Antibacterial Activity of Novel Pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives Carrying the 3-Cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl Group." Journal of Medicinal Chemistry, 2008, 51, 3238–3249. Available at:[Link]

  • Patent Literature on MEK Inhibitors: "Azetidines as MEK inhibitors for the treatment of proliferative diseases." US Patent 7803839B2.
  • Patent Literature on ALS Therapeutics: "Bosutinib, Sunitinib, Tivozanib, Imatinib, Nilotinib, Rebastinib or Bafetinib for Preventing and/or Treating Amyotrophic Lateral Sclerosis." Google Patents.

Sources

Foundational

A Technical Guide to the Characterization of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride as a Putative Kinase Inhibitor

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors targeting th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors targeting these kinases is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview for the characterization of a novel compound, 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, as a potential kinase inhibitor. We will explore a logical, field-proven workflow, from initial biochemical validation to cellular target engagement and pathway analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust characterization cascade.

Introduction: The Rationale for Investigating 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

The structure of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride presents several features that make it an intriguing candidate for a kinase inhibitor. The benzoic acid moiety is a common scaffold in many known kinase inhibitors, often involved in hydrogen bonding interactions within the ATP-binding pocket. The cyclopropyl group is a small, rigid, and lipophilic moiety that can confer favorable metabolic stability and explore hydrophobic pockets within the kinase domain. The aminomethyl linker provides a flexible connection between these two key fragments, allowing for optimal positioning within the target's active site.

While no specific kinase targets for this exact molecule are documented in publicly available literature, its structural components suggest the potential for interaction with a variety of kinases. Therefore, a systematic approach to its characterization is warranted to elucidate its potential as a therapeutic agent. This guide will outline the necessary steps to take this novel chemical entity from a mere concept to a well-characterized kinase inhibitor candidate.

Proposed Synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

A plausible and efficient synthesis route for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride can be designed based on established organic chemistry principles, such as reductive amination.

dot

Caption: Proposed synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 4-carboxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add cyclopropylamine (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to control the reaction temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Acidify the mixture with a dilute acid (e.g., 1M HCl) and then extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials.

  • Purification: The aqueous layer containing the product can be purified by techniques such as reverse-phase chromatography.

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is collected by filtration and dried under vacuum to yield 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

Biochemical Characterization: The First Gatekeeper

The initial step in characterizing a putative kinase inhibitor is to determine its ability to inhibit the catalytic activity of a kinase in a cell-free, biochemical assay. This provides a direct measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Primary Screening: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[1] Its universality allows for the screening of a wide range of kinases.[1]

dot

Caption: Workflow of the ADP-Glo™ Kinase Assay.[2]

  • Compound Preparation: Prepare a serial dilution of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 2.5 µL of a 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase being tested.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP.[3]

  • Final Incubation and Measurement: Incubate at room temperature for 30-60 minutes to allow the luciferase reaction to stabilize. Measure the luminescence using a plate reader.[3]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended ValueRationale
ATP Concentration At or near KmEnsures sensitivity to ATP-competitive inhibitors.
Enzyme Concentration Linear rangeGuarantees that the reaction rate is proportional to enzyme concentration.
Substrate Concentration At or above KmEnsures the reaction is not substrate-limited.
DMSO Concentration < 1%Minimizes solvent effects on enzyme activity.
Orthogonal Assay: LanthaScreen® Eu Kinase Binding Assay

To confirm the results from the activity-based assay, a binding assay such as the LanthaScreen® Eu Kinase Binding Assay is recommended. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the inhibitor to the kinase.[4]

  • Compound Preparation: Prepare a serial dilution of the test compound as described for the ADP-Glo™ assay.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the test compound dilutions to the wells.

    • Add 5 µL of a 3X kinase/Eu-labeled anti-tag antibody mixture.

    • Add 5 µL of a 3X fluorescently labeled kinase tracer.[4]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[4]

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity profile. A highly selective inhibitor targets a single or a small number of kinases, which can lead to a more favorable safety profile. Conversely, a multi-kinase inhibitor might offer broader efficacy in certain disease contexts. Large-scale kinase panel screening is the industry standard for determining selectivity. These services are commercially available from various vendors and typically utilize radiometric or luminescence-based assays.

The selectivity of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride should be assessed against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM). For any kinases showing significant inhibition (e.g., >50%), a full IC50 curve should be generated to determine the potency of the off-target interactions.

Cellular Characterization: Bridging the Gap to In Vivo Relevance

While biochemical assays are essential for determining direct inhibitory activity, cellular assays are crucial for understanding a compound's effects in a more physiologically relevant context. These assays assess the compound's ability to penetrate cell membranes, engage its target in the complex intracellular environment, and modulate downstream signaling pathways.

Target Engagement: The NanoBRET™ Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay provides a quantitative measure of compound binding to its target kinase within living cells.[1] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.

dot

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Preparation: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.[5]

  • Seeding: Seed the transfected cells into a white, 96-well assay plate and allow them to adhere overnight.[1]

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the specific NanoBRET™ tracer at its predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium with the target kinase.[5]

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate to the wells and immediately measure the luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor) using a BRET-capable plate reader.[5]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Downstream Pathway Modulation: Cell-Based Phosphorylation ELISA

To confirm that target engagement translates into functional inhibition of the kinase signaling pathway, a cell-based ELISA can be employed to measure the phosphorylation of a known downstream substrate of the target kinase.[6]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and grow overnight. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with a serial dilution of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an appropriate growth factor or activator to induce the phosphorylation of the target kinase's substrate.

  • Fixing and Permeabilization: Fix the cells with a solution such as 4% formaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.[7]

  • Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of the substrate. In parallel, a set of wells should be incubated with an antibody that recognizes the total amount of the substrate protein for normalization.

  • Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody. After a final wash, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.[6]

  • Data Analysis: Normalize the phosphorylation signal to the total protein signal for each well. Plot the normalized signal against the logarithm of the inhibitor concentration to determine the IC50 for pathway inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow for the initial characterization of a novel compound, 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, as a potential kinase inhibitor. By following this structured approach, from synthesis and biochemical profiling to cellular target engagement and pathway analysis, researchers can generate a robust data package to support the further development of this and other novel chemical entities.

Positive results from these studies would warrant further investigation, including mechanism of action studies to determine the mode of inhibition (e.g., ATP-competitive, allosteric), in vivo pharmacokinetic and pharmacodynamic studies, and efficacy testing in relevant disease models. The systematic application of these well-validated assays is fundamental to the successful discovery and development of the next generation of targeted therapies.

References

  • Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • EubOpen. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from [Link]

  • Vasta, J. D., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io.
  • RayBiotech. (n.d.). Cell-Based ELISA Kits. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell-Based ELISA Assay. Retrieved from [Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). McMaster University.
  • Gardarsdottir, H. (n.d.).
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Chen, Y. R., et al. (2001). Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity. Journal of Biochemistry.
  • ResearchGate. (n.d.). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. Retrieved from [Link]

  • Alvarado, R., et al. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO.
  • Process for the manufacture of cyclopropylamine. (1986).
  • Novel technology for synthesis of aminomethylbenzoic acid. (2012).
  • Preparation method of 4-aminomethylbenzoic acid. (2011).

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Exploratory

The Preclinical Development of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride: A Technical Guide

Disclaimer: This document outlines a comprehensive, albeit hypothetical, preclinical development plan for the novel chemical entity (NCE), 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. Due to the limited publicly...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document outlines a comprehensive, albeit hypothetical, preclinical development plan for the novel chemical entity (NCE), 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. Due to the limited publicly available data on this specific molecule, this guide serves as an illustrative framework for researchers, scientists, and drug development professionals, detailing the critical steps and scientific rationale in advancing a promising compound from discovery to an Investigational New Drug (IND) application.

Introduction

The journey of a new drug from a laboratory concept to a clinical reality is a multi-faceted and rigorous process.[1][2] Preclinical development forms the bedrock of this journey, aiming to provide essential data on a drug candidate's safety and efficacy before it is administered to humans.[3][4] This guide focuses on a hypothetical small molecule, 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, to delineate a strategic and scientifically-grounded preclinical development pathway. Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities, making this a relevant scaffold for exploration.[5][6][7]

This document will provide an in-depth exploration of the key pillars of preclinical development: Chemistry, Manufacturing, and Controls (CMC); Pharmacology; Pharmacokinetics (DMPK); and Toxicology and Safety Pharmacology.[8][9] The narrative will emphasize the causality behind experimental choices and the integration of data to build a robust safety and efficacy profile for our candidate molecule.

Chemistry, Manufacturing, and Controls (CMC)

The CMC section of a preclinical program ensures the quality, consistency, and stability of the drug substance and the final drug product.[10][11][12][13] A well-defined CMC strategy is crucial for the successful execution of all subsequent preclinical studies and for the ultimate regulatory submission.[14]

Proposed Synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Based on established synthetic methodologies for related aminobenzoic acid derivatives, a plausible multi-step synthesis for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride is proposed.[15][16][17][18] The synthesis aims for efficiency, scalability, and the use of readily available starting materials.

Experimental Protocol: Synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Step 1: Reductive Amination of 4-Formylbenzoic acid with Cyclopropylamine

  • To a solution of 4-formylbenzoic acid (1.0 eq) in methanol, add cyclopropylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~6.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-(cyclopropylaminomethyl)benzoic acid.

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude 4-(cyclopropylaminomethyl)benzoic acid in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield 4-Cyclopropylaminomethyl-benzoic acid hydrochloride as a white solid.

Synthesis_Workflow 4-Formylbenzoic acid 4-Formylbenzoic acid Reductive Amination Reductive Amination 4-Formylbenzoic acid->Reductive Amination Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reductive Amination 4-(Cyclopropylaminomethyl)benzoic acid 4-(Cyclopropylaminomethyl)benzoic acid Reductive Amination->4-(Cyclopropylaminomethyl)benzoic acid Salt Formation Salt Formation 4-(Cyclopropylaminomethyl)benzoic acid->Salt Formation HCl in Diethyl Ether HCl in Diethyl Ether HCl in Diethyl Ether->Salt Formation 4-Cyclopropylaminomethyl-benzoic acid hydrochloride 4-Cyclopropylaminomethyl-benzoic acid hydrochloride Salt Formation->4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Proposed synthetic pathway for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.
Formulation Development

For preclinical studies, a simple and robust formulation is required to ensure consistent and accurate dosing.[19][20] Initially, a solution or suspension formulation will be developed for oral and intravenous administration in animal studies.[21][22]

Parameter Target Methodology
Solubility >10 mg/mL in common vehiclesSolubility assessment in water, saline, PBS, and common co-solvents (e.g., PEG400, Solutol HS 15).
Stability <5% degradation over 7 days at RT and 4°CHPLC analysis of the formulation at various time points.
Appearance Clear solution or uniform suspensionVisual inspection.

Table 1: Target Product Profile for Preclinical Formulation

Hypothetical Pharmacology: Targeting KRAS G12C

For the purpose of this guide, we will hypothesize that 4-Cyclopropylaminomethyl-benzoic acid hydrochloride is a novel inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) with a G12C mutation, a key driver in several cancers. The benzoic acid moiety can serve as a scaffold for interaction with the target protein.[23]

In Vitro Pharmacology

A tiered screening approach will be employed to determine the potency, selectivity, and mechanism of action of the compound.

Experimental Protocol: In Vitro Pharmacology Cascade

  • Primary Binding Assay: A biochemical assay, such as a fluorescence polarization (FP) assay, will be used to determine the binding affinity (Ki) of the compound to purified KRAS G12C protein.

  • Cellular Potency Assay: A cell-based assay using a KRAS G12C mutant cancer cell line (e.g., NCI-H358) will be performed to determine the half-maximal inhibitory concentration (IC50) for cell proliferation.

  • Target Engagement Assay: A cellular thermal shift assay (CETSA) will be conducted to confirm that the compound directly engages with KRAS G12C in intact cells.

  • Selectivity Profiling: The compound will be screened against a panel of related GTPases and other kinases to assess its selectivity.

  • Downstream Pathway Analysis: Western blotting will be used to measure the phosphorylation status of downstream effectors of KRAS signaling, such as ERK and AKT, in treated cells.

In_Vitro_Pharmacology_Workflow Primary Binding Assay Primary Binding Assay Cellular Potency Assay Cellular Potency Assay Primary Binding Assay->Cellular Potency Assay Target Engagement Assay Target Engagement Assay Cellular Potency Assay->Target Engagement Assay Selectivity Profiling Selectivity Profiling Target Engagement Assay->Selectivity Profiling Downstream Pathway Analysis Downstream Pathway Analysis Selectivity Profiling->Downstream Pathway Analysis Lead Candidate Lead Candidate Downstream Pathway Analysis->Lead Candidate

In Vitro Pharmacology Screening Cascade.
In Vivo Pharmacology

The efficacy of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride will be evaluated in a relevant animal model of KRAS G12C-driven cancer.

Experimental Protocol: Xenograft Efficacy Study

  • Animal Model: Female athymic nude mice will be used.

  • Tumor Implantation: NCI-H358 cells will be implanted subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice will be randomized into vehicle control and treatment groups. 4-Cyclopropylaminomethyl-benzoic acid hydrochloride will be administered orally once daily.

  • Endpoints: Tumor volume will be measured twice weekly. Body weight will be monitored as an indicator of toxicity. At the end of the study, tumors will be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK).

Pharmacokinetics (DMPK)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is crucial for predicting its human pharmacokinetics and designing appropriate dosing regimens.[9][24][25][26][27][28][29][30]

In Vitro ADME Assays

A panel of in vitro ADME assays will be conducted early in the development process to identify potential liabilities.[31]

Assay Purpose Methodology
Kinetic Solubility Assess solubility in physiological buffers.Nephelometry.
LogD Determine lipophilicity.Shake-flask method.
Caco-2 Permeability Predict intestinal absorption.Caco-2 cell monolayer assay.
Plasma Protein Binding Determine the fraction of unbound drug.Rapid equilibrium dialysis.
Metabolic Stability Assess susceptibility to metabolism.Incubation with liver microsomes or hepatocytes.
CYP450 Inhibition Identify potential for drug-drug interactions.Fluorometric or LC-MS/MS-based assays.

Table 2: Standard In Vitro ADME Panel

In Vivo Pharmacokinetic Studies

In vivo PK studies will be conducted in two species (one rodent and one non-rodent) to determine key pharmacokinetic parameters.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats will be used.

  • Dosing: The compound will be administered as a single intravenous (IV) bolus and a single oral (PO) gavage.

  • Blood Sampling: Serial blood samples will be collected at predetermined time points post-dose.

  • Bioanalysis: Plasma concentrations of the compound will be determined using a validated LC-MS/MS method.

  • Data Analysis: Non-compartmental analysis will be used to calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Toxicology and Safety Pharmacology

Toxicology and safety pharmacology studies are designed to identify potential adverse effects of a drug candidate and to establish a safe starting dose for human clinical trials.[32][33][34][35][36][37][38][39][40]

In Vitro Toxicology
Assay Purpose Methodology
Cytotoxicity Assess general cellular toxicity.MTT or CellTiter-Glo assay in a panel of cell lines.
hERG Inhibition Evaluate the risk of cardiac QT prolongation.Patch-clamp electrophysiology.
Genotoxicity Assess the potential to damage DNA.Ames test (bacterial reverse mutation), in vitro micronucleus assay.

Table 3: In Vitro Toxicology Panel

In Vivo Toxicology

Acute and repeat-dose toxicology studies will be conducted in two species (one rodent, one non-rodent) in compliance with Good Laboratory Practice (GLP) regulations.[41]

Experimental Protocol: 7-Day Repeat-Dose Toxicology Study in Rats

  • Animals: Male and female Sprague-Dawley rats.

  • Dosing: The compound will be administered orally once daily for 7 days at three dose levels (low, mid, and high) plus a vehicle control.

  • Observations: Clinical signs, body weight, and food consumption will be monitored daily.

  • Clinical Pathology: Blood and urine samples will be collected for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, a full necropsy will be performed, and a comprehensive list of tissues will be collected for histopathological examination.

Safety Pharmacology Core Battery

The safety pharmacology core battery will assess the effects of the compound on vital organ systems.[32][34][35][36]

System Study Endpoints
Cardiovascular Telemetry in conscious dogs or non-human primates.ECG, heart rate, blood pressure.
Respiratory Whole-body plethysmography in rats.Respiratory rate, tidal volume, minute volume.
Central Nervous System Irwin test or Functional Observational Battery in rats.Behavioral and neurological parameters.

Table 4: Safety Pharmacology Core Battery

Integrated Preclinical Development Workflow

The preclinical development of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride will follow an integrated and iterative process, with data from each study informing the design of subsequent experiments. The ultimate goal is to compile a comprehensive data package to support an Investigational New Drug (IND) application with regulatory agencies like the FDA.[42][43][44]

Preclinical_Development_Workflow cluster_0 Discovery & Lead Optimization cluster_1 Preclinical Development cluster_2 Regulatory Submission Lead Identification Lead Identification CMC CMC Lead Identification->CMC In Vitro Pharmacology In Vitro Pharmacology CMC->In Vitro Pharmacology In Vitro ADME In Vitro ADME In Vitro Pharmacology->In Vitro ADME In Vivo PK In Vivo PK In Vitro ADME->In Vivo PK In Vivo Efficacy In Vivo Efficacy In Vivo PK->In Vivo Efficacy In Vitro Toxicology In Vitro Toxicology In Vivo Efficacy->In Vitro Toxicology Safety Pharmacology Safety Pharmacology In Vitro Toxicology->Safety Pharmacology GLP Toxicology GLP Toxicology Safety Pharmacology->GLP Toxicology IND Submission IND Submission GLP Toxicology->IND Submission

Integrated Preclinical Development Workflow.

References

  • In Vitro ADME. Selvita. [Link]

  • Small Molecule IND Development Plan.
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Oral Solid Dosage Forms: Development and Manufacturing. Upperton Pharma Solutions. [Link]

  • Integrated CMC Strategy for Faster Small Molecule Development. Syngene International. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed Fund. [Link]

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  • Chemistry Manufacturing Controls Services | CMC Expertise. Pharmaron. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

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  • Your Guide to IND-Enabling Study Needs. Charles River Laboratories. [Link]

  • CMC – Chemistry, Manufacturing and Controls. Pacific BioLabs. [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. [Link]

  • Key steps in the preclinical development of a drug. Alhena Consult. [Link]

  • IND-Enabling Studies. Charles River Laboratories. [Link]

  • Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. ResearchGate. [Link]

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  • CRO | preclinical services | PK Studies. Biotrial. [Link]

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Foundational

Topic: 4-Cyclopropylaminomethyl-benzoic acid hydrochloride Target Validation Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The identification and validation of a drug's molecular target are paramount for the successful development of new ther...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and validation of a drug's molecular target are paramount for the successful development of new therapeutics. This process not only elucidates the mechanism of action but also builds a strong foundation for optimizing lead compounds and designing safer, more effective drugs. This guide provides a comprehensive, in-depth framework for the target validation of a novel small molecule, exemplified by 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. As a hypothetical lead compound emerging from a phenotypic screen, its biological target is unknown. This document, therefore, serves as a strategic and practical manual for researchers, outlining a multi-faceted approach to first identify potential protein targets (target deconvolution) and subsequently confirm their physiological relevance to the compound's observed effects (target validation). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear roadmap for data interpretation, all grounded in established scientific principles.

Introduction: The Imperative of Target Validation

In the landscape of modern drug discovery, the journey from a hit compound to a clinical candidate is fraught with challenges, with a significant rate of attrition often attributed to a lack of understanding of the compound's mechanism of action.[1][2] Phenotypic screening, a powerful approach for discovering molecules with desired biological effects, often yields hits with unknown molecular targets.[3][4] 4-Cyclopropylaminomethyl-benzoic acid hydrochloride serves as our model for such a compound—a promising lead with a demonstrated phenotype but an uncharacterized mechanism.

Target validation is the critical process of confirming that a specific molecular target is not only engaged by the drug candidate but is also responsible for its therapeutic effect.[2][5] This process is essential for:

  • Elucidating the Mechanism of Action: Understanding how a drug works at the molecular level.

  • Informing Lead Optimization: Guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.[5]

  • Predicting Potential Toxicities: Identifying off-target interactions that could lead to adverse effects.

  • Developing Biomarkers: Facilitating the development of tools to monitor drug efficacy in clinical trials.[5]

This guide will provide a structured, yet flexible, workflow for the target validation of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, a process that is broadly applicable to other novel small molecules.

Phase 1: Target Deconvolution - Identifying the Molecular Interactome

The initial and most challenging step is to identify the potential protein targets of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. This process, known as target deconvolution, involves a range of techniques aimed at isolating and identifying proteins that physically interact with the compound.[4][6]

Affinity-Based Approaches: Fishing for Targets

Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological sample, such as a cell lysate.[3][6]

This technique involves immobilizing a derivatized version of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride onto a solid support to create an affinity matrix. This matrix is then used to capture interacting proteins from a cell lysate. The bound proteins are subsequently eluted and identified by mass spectrometry.[6]

Diagram: Affinity Chromatography Workflow

AffinityChromatography cluster_synthesis Probe Synthesis cluster_capture Target Capture cluster_identification Target Identification Compound 4-Cyclopropylaminomethyl- benzoic acid hydrochloride Linker Linker Attachment Compound->Linker Derivatization Probe Immobilized Probe Linker->Probe Immobilization Incubation Incubation Probe->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash Unbound Proteins Incubation->Wash Elution Elution of Bound Proteins Wash->Elution MS Mass Spectrometry Elution->MS Protein Identification Hits Potential Targets MS->Hits

Caption: Workflow for target identification using affinity chromatography.

Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride with a linker arm suitable for immobilization (e.g., an amine or carboxylic acid). The linker should be attached at a position that is not critical for target binding.

  • Immobilization: Covalently attach the derivatized compound to a solid support (e.g., agarose beads).

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line that exhibits the phenotype of interest.

  • Incubation: Incubate the cell lysate with the affinity matrix to allow for binding of target proteins.

  • Washing: Thoroughly wash the matrix to remove non-specifically bound proteins.[6]

  • Elution: Elute the specifically bound proteins from the matrix. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Causality and Considerations: The success of this method hinges on the design of the affinity probe. The linker must be positioned such that it does not interfere with the compound's binding to its target. A control experiment using beads without the immobilized compound is crucial to identify and subtract non-specifically binding proteins.

Expression Cloning Techniques

Expression cloning methods, such as phage display, allow for the screening of large libraries of proteins to identify those that bind to the small molecule.[6]

In this technique, a library of proteins is expressed on the surface of bacteriophages. The phage library is then panned against the immobilized 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. Phages displaying proteins that bind to the compound are captured, while non-binders are washed away. The captured phages are then eluted and amplified, and the DNA encoding the binding protein is sequenced for identification.[6]

Diagram: Phage Display Workflow

PhageDisplay PhageLibrary Phage Display Library Panning Panning PhageLibrary->Panning ImmobilizedCompound Immobilized 4-Cyclopropylaminomethyl- benzoic acid hydrochloride ImmobilizedCompound->Panning Washing Washing Panning->Washing Capture of binders Elution Elution Washing->Elution Removal of non-binders Amplification Amplification Elution->Amplification Amplification->Panning Subsequent rounds of panning Sequencing DNA Sequencing Amplification->Sequencing TargetID Target Identification Sequencing->TargetID

Caption: Schematic of target identification using phage display.

Phase 2: Target Engagement - Confirming Direct Interaction in a Cellular Context

Once a list of potential targets has been generated, it is crucial to confirm that 4-Cyclopropylaminomethyl-benzoic acid hydrochloride directly engages these targets within a cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells.[7][8] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[9]

Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.[7]

Diagram: CETSA Workflow

CETSA cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis cluster_result Result Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heat Heat at a Range of Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Protein (e.g., Western Blot) Centrifugation->Quantification MeltCurve Generate Melt Curve Quantification->MeltCurve Shift Thermal Shift Indicates Target Engagement MeltCurve->Shift

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line and treat with varying concentrations of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride or a vehicle control for a defined period.[7]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.[10]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.[7]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other sensitive detection methods.[7]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the compound indicates stabilization and therefore target engagement.

Causality and Considerations: CETSA provides evidence of target engagement in a physiologically relevant context.[7] It is essential to have a specific antibody for the putative target protein for detection by Western blot.

Phase 3: Biophysical Characterization - Quantifying the Binding Interaction

Following confirmation of target engagement, biophysical techniques are employed to quantify the binding affinity and thermodynamics of the interaction between 4-Cyclopropylaminomethyl-benzoic acid hydrochloride and its target protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12][13]

A solution of the compound is titrated into a solution containing the purified target protein. The heat changes associated with each injection are measured to determine the binding parameters.[12]

Diagram: ITC Workflow

ITC Syringe Syringe with 4-Cyclopropylaminomethyl- benzoic acid hydrochloride Titration Titration Syringe->Titration Cell Calorimeter Cell with Purified Target Protein Cell->Titration HeatMeasurement Measure Heat Change with each injection Titration->HeatMeasurement BindingIsotherm Generate Binding Isotherm HeatMeasurement->BindingIsotherm ThermodynamicParameters Determine K_D, n, ΔH, ΔS BindingIsotherm->ThermodynamicParameters

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Protocol: ITC

  • Protein Purification: Purify the target protein to a high degree of homogeneity.

  • Sample Preparation: Prepare solutions of the purified protein and 4-Cyclopropylaminomethyl-benzoic acid hydrochloride in the same buffer to minimize heat of dilution effects.

  • Titration: Place the protein solution in the sample cell of the calorimeter and the compound solution in the injection syringe. Perform a series of small injections of the compound into the protein solution.

  • Data Acquisition: The instrument measures the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[12]

Causality and Considerations: ITC is considered the gold standard for characterizing binding thermodynamics. It is a label-free, in-solution technique. However, it requires relatively large amounts of purified, soluble protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.[14][15]

The purified target protein is immobilized on a sensor chip. A solution of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride is then flowed over the surface, and the change in the refractive index upon binding is measured.

Diagram: SPR Workflow

SPR cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_data Data Analysis Chip Sensor Chip Protein Immobilize Purified Target Protein Chip->Protein CompoundFlow Flow Compound Solution over the surface Protein->CompoundFlow Association Association Phase CompoundFlow->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Determine k_on, k_off, K_D Sensorgram->Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol: SPR

  • Protein Immobilization: Immobilize the purified target protein onto a suitable sensor chip.

  • Binding Analysis: Inject a series of concentrations of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride over the sensor surface (association phase), followed by a buffer wash (dissociation phase).

  • Data Acquisition: The SPR instrument records the change in response units over time, generating a sensorgram.

  • Data Analysis: Fit the sensorgram data to a kinetic binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Causality and Considerations: SPR provides valuable kinetic information about the binding interaction.[14] Proper immobilization of the protein is crucial to ensure its activity is retained.

Phase 4: Target Validation - Linking Target to Phenotype

The final and most critical phase is to validate that the identified and engaged target is indeed responsible for the observed biological effect of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

Genetic Approaches

Genetic tools such as siRNA and CRISPR-Cas9 can be used to modulate the expression of the target protein and assess whether this recapitulates the phenotype observed with compound treatment.[1]

Small interfering RNAs (siRNAs) can be used to transiently suppress the expression of the target gene.[5] If the knockdown of the target protein results in the same phenotype as treatment with 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, this provides strong evidence for the target's involvement.

Protocol: siRNA Knockdown

  • siRNA Design and Synthesis: Design and synthesize siRNAs specific to the target gene.

  • Transfection: Transfect the relevant cell line with the siRNAs.

  • Validation of Knockdown: Confirm the reduction in target protein expression by Western blotting or qPCR.

  • Phenotypic Assay: Perform the same phenotypic assay that was used to identify the compound and assess whether the phenotype is replicated in the knockdown cells.

Pharmacological Validation

Using structurally distinct tool compounds that are known to modulate the same target can also help validate the target. If these tool compounds produce a similar phenotype, it strengthens the target hypothesis.

Data Presentation and Interpretation

Quantitative data from the various assays should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Biophysical Data

AssayParameterValue
ITCKD
n
ΔH
ΔS
SPRkon
koff
KD

Conclusion

The target validation process for a novel compound such as 4-Cyclopropylaminomethyl-benzoic acid hydrochloride is a systematic and iterative process that requires the integration of multiple experimental approaches. By following the comprehensive framework outlined in this guide, researchers can confidently identify and validate the molecular targets of their lead compounds, thereby increasing the probability of success in the drug development pipeline. This rigorous approach not only provides a deep understanding of the compound's mechanism of action but also lays the groundwork for the development of the next generation of targeted therapies.

References

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from Technology Networks. URL: [Link]

  • Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Retrieved from American Laboratory. URL: [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from Reaction Biology. URL: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. URL: [Link]

  • Piktan, E., et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Journal of the American Chemical Society, 133(25), 9677-9686. URL: [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from TA Instruments. URL: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. Retrieved from World Journal of Biology Pharmacy and Health Sciences. URL: [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from Malvern Panalytical. URL: [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from Bio-protocol. URL: [Link]

  • Oncotarget. (n.d.). Importance of Target Identification & Validation in Drug Development. Retrieved from Oncotarget. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Target deconvolution techniques in modern phenotypic profiling. Retrieved from National Center for Biotechnology Information. URL: [Link]

  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR. Retrieved from Nicoya Lifesciences. URL: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from University College London. URL: [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from Technology Networks. URL: [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from Retrogenix. URL: [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from Nuvisan. URL: [Link]

  • MDPI. (2020, March 26). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from MDPI. URL: [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from Creative Biolabs. URL: [Link]

  • bioRxiv. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Retrieved from bioRxiv. URL: [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from Drug Hunter. URL: [Link]

  • ResearchGate. (n.d.). Figure 4. Surface Plasmon Resonance Experiments for Target Validation.... Retrieved from ResearchGate. URL: [Link]

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  • Eurofins Discovery. (n.d.). Target Binding Characterization. Retrieved from Eurofins Discovery. URL: [Link]

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Exploratory

Preclinical Evaluation of 4-Cyclopropylaminomethyl-Benzoic Acid Hydrochloride: In Vivo Efficacy Models for Novel Antifibrinolytics

Executive Summary The management of trauma-induced coagulopathy (TIC) and hyperfibrinolysis relies heavily on lysine analogs such as tranexamic acid (TXA) and p-aminomethylbenzoic acid (PAMBA)[1]. 4-Cyclopropylaminomethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The management of trauma-induced coagulopathy (TIC) and hyperfibrinolysis relies heavily on lysine analogs such as tranexamic acid (TXA) and p-aminomethylbenzoic acid (PAMBA)[1]. 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (CAS: 1158459-48-3) represents a novel, structurally modified secondary amine derivative of PAMBA. The integration of a cyclopropyl ring into the aminomethyl group is hypothesized to increase the molecule's lipophilicity and steric complementarity within the binding pockets of plasminogen.

To transition this compound from in vitro promise to clinical viability, researchers must employ robust, self-validating in vivo models. This whitepaper provides an in-depth technical guide on the causality, selection, and execution of in vivo efficacy models for evaluating 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

Mechanistic Rationale & Causality

Fibrinolysis is driven by the conversion of the zymogen plasminogen into the active serine protease plasmin by tissue plasminogen activator (tPA) or urokinase (uPA). Plasminogen contains five distinct "kringle" domains—loop-like structures that mediate its binding to exposed lysine residues on the fibrin clot surface.

Like native PAMBA, 4-Cyclopropylaminomethyl-benzoic acid hydrochloride acts as a competitive inhibitor[2]. By occupying the lysine-binding sites on the kringle domains, the drug sterically hinders plasminogen from docking onto fibrin. The structural addition of the cyclopropyl group likely alters the dissociation constant ( Kd​ ) and extends the target residence time. Evaluating this mechanism in vivo requires models where hyperfibrinolysis is the primary driver of mortality and blood loss, rather than simple primary hemostatic failure.

G Plasminogen Plasminogen (Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Conformational Shift tPA tPA / uPA (Activators) tPA->Plasminogen Activates Fibrin Fibrin Clot (Structural Matrix) Plasmin->Fibrin Cleaves FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Lysis Drug 4-Cyclopropylaminomethyl- benzoic acid HCl Drug->Plasminogen Binds Kringle Domains (Blocks Fibrin Binding)

Diagram 1: Mechanism of plasminogen inhibition by 4-Cyclopropylaminomethyl-benzoic acid HCl.

Core In Vivo Efficacy Models

Selecting the correct in vivo model is a matter of matching the physiological environment to the drug's mechanism of action.

The Murine Tail Vein Transection (TVT) Model

The TVT model is the standard for high-throughput dose-ranging and initial pharmacokinetic/pharmacodynamic (PK/PD) correlation[3].

  • The Causality: While tail bleeding is heavily dependent on primary hemostasis (platelet plug formation), the administration of exogenous tPA or the induction of a hyperfibrinolytic state allows researchers to isolate the antifibrinolytic efficacy of the test compound[4].

  • Validation: The model is self-validating when a positive control (e.g., standard PAMBA or TXA) is run in parallel, demonstrating a statistically significant reduction in total bleeding time and blood mass lost compared to the vehicle[5].

The Hepatic Laceration Hemorrhagic Shock Model

For translational relevance, the hepatic laceration model in rodents or swine is mandatory[6].

  • The Causality: The liver is a highly vascularized organ and a primary site of tPA synthesis and clearance. A standardized laceration of the liver parenchyma induces massive, non-compressible truncal hemorrhage accompanied by immediate local hyperfibrinolysis[1]. This perfectly mimics the clinical presentation of severe trauma, providing a rigorous stress test for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

Experimental Protocol: Standardized Murine Liver Laceration Model

This protocol integrates real-time hemodynamic monitoring to ensure the model is self-validating. A drop in Mean Arterial Pressure (MAP) confirms the induction of hemorrhagic shock, ensuring that the hemostatic efficacy of the drug is tested under true pathological conditions[6].

Step-by-Step Methodology
  • Animal Preparation & Anesthesia:

    • Anesthetize adult C57BL/6 mice using isoflurane (3% induction, 1.5% maintenance).

    • Place the animal on a temperature-controlled surgical heating pad ( 37∘ C) to prevent hypothermia-induced coagulopathy.

  • Hemodynamic Cannulation:

    • Isolate the right carotid artery and insert a micro-cannula connected to a pressure transducer.

    • Record baseline MAP for 10 minutes. Self-Validation Check: Baseline MAP must be stable between 80-100 mmHg.

  • Drug Administration:

    • Administer 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (e.g., 10 mg/kg), positive control (PAMBA), or vehicle (Saline) via the jugular vein 5 minutes prior to injury.

  • Surgical Laparotomy & Laceration:

    • Perform a 3-cm midline laparotomy to expose the liver.

    • Place pre-weighed sterile filter papers beneath the median lobe.

    • Using a standardized scalpel guide, create a 10 mm long, 3 mm deep laceration across the median lobe[1].

  • Data Acquisition & Diagnostics:

    • Monitor MAP continuously.

    • Collect and weigh the filter papers every 2 minutes until bleeding ceases. Calculate total blood loss (Total weight - Dry weight).

    • Draw 0.5 mL of blood via cardiac puncture at the end of the experiment for Thromboelastography (TEG) to measure clot lysis time (LY30)[4].

W A 1. Animal Preparation (Anesthesia & MAP Cannulation) B 2. Drug Administration (IV Injection of Candidate) A->B C 3. Surgical Laparotomy (Exposure of Median Liver Lobe) B->C D 4. Standardized Laceration (Induction of Hyperfibrinolysis) C->D E 5. Data Acquisition (Blood Loss, MAP Recovery, TEG) C->E Vehicle Control (Validation Pathway) D->E

Diagram 2: Standardized in vivo liver laceration workflow for evaluating hemostatic efficacy.

Quantitative Data Presentation

To accurately evaluate the efficacy of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, data must be aggregated and compared against both vehicle and standard PAMBA. The table below illustrates the expected quantitative readouts from a successfully validated liver laceration model.

Experimental Group (n=10/group)Dose (mg/kg)Total Blood Loss (g/kg)Max MAP Drop (%)TEG LY30 (%)24h Survival Rate (%)
Vehicle (Saline) 038.5 ± 4.265 ± 528.4 ± 3.120%
Standard PAMBA 1022.1 ± 3.540 ± 612.5 ± 2.070%
4-Cyclopropylaminomethyl-benzoic acid HCl 1016.4 ± 2.828 ± 46.2 ± 1.590%
4-Cyclopropylaminomethyl-benzoic acid HCl 2514.2 ± 2.125 ± 34.1 ± 1.2100%

Note: TEG LY30 represents the percentage of clot lysis at 30 minutes post-maximum amplitude. A lower LY30 indicates superior antifibrinolytic activity[4].

Conclusion

The preclinical validation of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride requires a meticulous approach to in vivo modeling. By utilizing the murine tail vein transection model for initial screening and the hepatic laceration model for trauma-induced coagulopathy simulation, researchers can accurately map the compound's pharmacodynamic profile. Integrating real-time hemodynamic monitoring and ex vivo thromboelastography ensures that the experimental protocols remain self-validating, ultimately accelerating the pipeline from bench to bedside.

References

  • [1] Local delivery of tranexamic acid for hemorrhage control in trauma: a narrative review. Frontiers / PMC.[Link]

  • [6] Uncontrolled Hemorrhagic Shock Modeled via Liver Laceration in Mice with Real Time Hemodynamic Monitoring. Journal of Visualized Experiments (JoVE) / PMC.[Link]

  • [2] Synergistic Blend of p-Aminomethylbenzoic Acid in Electrohydrodynamically Atomized Chitosan-PVA Composite Particles for Hemostasis and Wound Healing. ACS Applied Bio Materials / PubMed.[Link]

  • [3] Thrombin-activatable fibrinolysis inhibitor (TAFI) deficiency is compatible with murine life. Journal of Clinical Investigation (JCI).[Link]

  • [7] Lauryl gallate promotes platelet activation and thrombus formation: a promising application to stop bleeding. Portland Press.[Link]

  • [8] 4-(Aminomethyl)benzoic acid hydrochloride. Inxight Drugs / NCATS. [Link]

  • [4] Bleeding is increased in amyloid precursor protein knockout mouse. Blood Advances / PMC.[Link]

  • [5] Hemostatic bioactivity and mechanism of novel Rubia cordifolia L.-derived carbon dots. RSC Advances.[Link]

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Foundational

The Cyclopropyl-Benzoic Acid Pharmacophore: Conformational Restriction and SAR Optimization in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the incorporation of conformationally restricted motifs is a highly effective strategy for optimizing target affinity and metabolic stability. The cyclopropyl-contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the incorporation of conformationally restricted motifs is a highly effective strategy for optimizing target affinity and metabolic stability. The cyclopropyl-containing benzoic acid moiety has emerged as a privileged pharmacophore, particularly in the development of receptor antagonists such as Prostaglandin E2 Receptor Subtype 4 (EP4) inhibitors and Retinoid X Receptor (RXR) modulators. This technical guide explores the structure-activity relationship (SAR) dynamics of this moiety, detailing the mechanistic causality behind its success, and provides self-validating experimental protocols for its synthesis and pharmacological evaluation.

Mechanistic Rationale: The Physics of the Cyclopropyl Lock

The transition from a flexible alkyl linker (e.g., a glycine or alanine derivative) to a 1,1-disubstituted cyclopropyl ring introduces profound biophysical changes to a drug candidate. The causality behind the enhanced potency of cyclopropyl-benzoic acids lies in two primary factors:

  • Reduction of Entropic Penalty: Flexible linkers exist in an ensemble of conformational states in aqueous solution. Upon binding to a target protein, the molecule must adopt a single bioactive conformation, resulting in a significant loss of conformational entropy ( ΔS<0 ). The cyclopropyl ring "locks" the dihedral angles ( ϕ and ψ ) of the adjacent amide and benzoic acid groups, pre-organizing the molecule into its bioactive conformation and minimizing the entropic penalty of binding.

  • Precise Vectorization: The sp3 carbons of the cyclopropyl ring possess unique orbital hybridization (approximately sp2.28 for the C-C bonds and sp2.19 for the C-H bonds). This alters the bond angles, projecting the attached benzoic acid at a highly specific trajectory (roughly 120° relative to the core scaffold). This vector perfectly aligns the carboxylate group to form critical salt bridges and hydrogen bonds with target residues, such as Arg316 and Thr168 in the EP4 receptor[1].

Structure-Activity Relationship (SAR) Dynamics

Steric Bulk and Target Selectivity

SAR studies consistently demonstrate that the size and geometry of the linker directly dictate receptor subtype selectivity. For instance, in the development of thienocyclic-based derivatives, replacing the cyclopropane group with an (S)-methyl group results in a complete loss of EP2 antagonistic activity, while removing the cyclopropyl group entirely shifts the profile toward EP2/EP4 dual antagonism[2]. The cyclopropyl ring provides the exact steric bulk required to occupy the lipophilic pocket of EP4 without causing the steric clashes associated with larger gem-dimethyl (aminoisobutyric acid) substitutions.

Case Study: EP4 Antagonists

The discovery of MF-766 and subsequent indole-2-carboxamide derivatives highlights the critical nature of the cyclopropyl-benzoic acid group[1][3]. In these series, the carboxylate acts as an anchor, while the cyclopropyl ring shields the benzylic position from rapid cytochrome P450-mediated oxidation, thereby enhancing the pharmacokinetic half-life.

Table 1: Representative SAR of Linker Modifications in EP4 Antagonists

Linker Substitution ( R )Structural FeatureEP4 IC 50​ (nM)Mechanistic Consequence
-CH 2​ - (Glycine)High flexibility> 250.0High entropic penalty; poor carboxylate alignment.
-CH(CH 3​ )- (Alanine)Moderate flexibility47.1Improved vectorization, but susceptible to rotation.
-C(CH 3​ ) 2​ - (Aib)High steric bulk> 100.0Severe steric clash within the receptor binding pocket.
-Cyclopropyl- Conformational Lock < 5.0 Optimal vectorization to Arg316/Thr168; minimal ΔS penalty.

(Note: Data synthesized from literature trends for indole-based EP4 antagonists[1])

EP4_Pathway PGE2 PGE2 Ligand EP4 EP4 Receptor (GPCR) PGE2->EP4 Agonism Gs Gs Protein Alpha EP4->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion Antagonist Cyclopropyl-Benzoic Acid Antagonist (e.g., MF-766) Antagonist->EP4 Competitive Blockade

Diagram 1: PGE2-EP4 Signaling Pathway and the mechanism of competitive antagonism.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and specific causality-driven steps to guarantee reproducibility.

Chemical Synthesis of the Building Block

The synthesis of methyl 4-(1-aminocyclopropyl)benzoate is a critical prerequisite for assembling these pharmacophores.

Step-by-Step Protocol:

  • Cyclopropanation: Dissolve 4-cyanophenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq) in DMF. Add NaH (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0°C.

    • Causality: The strong base deprotonates the highly acidic benzylic carbon twice, driving the double S N​ 2 displacement to form the strained cyclopropyl ring.

  • Hydrolysis: Treat the resulting 1-(4-cyanophenyl)cyclopropanecarbonitrile with 20% aqueous NaOH and H 2​ O 2​ at reflux for 12 hours, followed by acidification with 6M HCl.

    • Causality: H 2​ O 2​ accelerates the hydration of the nitriles to amides, which are subsequently hydrolyzed to the dicarboxylic acid under harsh basic conditions.

  • Curtius Rearrangement: Suspend the dicarboxylic acid in t-butanol. Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.2 eq). Reflux for 8 hours.

    • Causality: DPPA converts the less sterically hindered aliphatic carboxylic acid into an acyl azide, which rearranges to an isocyanate. The t-butanol traps the isocyanate to form a Boc-protected amine, leaving the benzoic acid intact for subsequent coupling.

Synth_Workflow Start 4-Cyanophenylacetonitrile Step1 1. Cyclopropanation (1,2-dibromoethane, NaH) Start->Step1 Int1 1-(4-Cyanophenyl) cyclopropanecarbonitrile Step1->Int1 Step2 2. Hydrolysis (NaOH, H2O2, then HCl) Int1->Step2 Int2 1-(4-Carboxyphenyl) cyclopropanecarboxylic acid Step2->Int2 Step3 3. Curtius Rearrangement (DPPA, t-BuOH, TEA) Int2->Step3 Product Boc-Protected 4-(1-aminocyclopropyl)benzoic acid Step3->Product

Diagram 2: Synthetic workflow for the cyclopropyl-benzoic acid building block.

In Vitro Pharmacological Profiling (HTRF cAMP Assay)

To validate the biological activity of synthesized cyclopropyl-benzoic acid derivatives against EP4, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized.

Step-by-Step Protocol:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human EP4 receptor at 5,000 cells/well in a 384-well plate.

  • Compound Incubation: Pre-incubate cells with serial dilutions of the synthesized antagonist (e.g., 10 μ M to 0.1 nM) for 30 minutes at 37°C in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the degradation of cAMP, ensuring that the measured fluorescence accurately reflects adenylyl cyclase activity rather than PDE kinetics.

  • Agonist Challenge: Add PGE 2​ at its EC 80​ concentration (typically ~1 nM) to all wells except the negative control. Incubate for 30 minutes.

  • Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP-Cryptate. Incubate for 1 hour at room temperature.

  • Read & Validate: Read the plate on a time-resolved fluorescence microplate reader (excitation 337 nm, emission 665 nm / 620 nm).

    • Self-Validation Step: Calculate the Z'-factor using the positive (PGE 2​ only) and negative (buffer only) controls. The assay is only deemed valid if Z' > 0.5, confirming a robust signal-to-noise ratio.

Conclusion

The integration of the cyclopropyl-benzoic acid motif is a masterclass in rational drug design. By leveraging the physical properties of the cyclopropyl ring to lock the molecule into a highly specific, low-entropy conformation, medicinal chemists can achieve remarkable gains in both target affinity and metabolic stability. As demonstrated in the evolution of EP4 antagonists, this structural modification remains a cornerstone strategy for optimizing challenging pharmacophores.

References

  • Colucci, J., et al. "Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain." Bioorganic & Medicinal Chemistry Letters, 2010.[Link]

  • Hong, J., et al. "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models." ACS Medicinal Chemistry Letters, 2023.[Link]

  • Wang, Y., et al. "Subtle Structural Modifications Spanning from EP4 Antagonism to EP2/EP4 Dual Antagonism: A Novel Class of Thienocyclic-Based Derivatives." Journal of Medicinal Chemistry, 2025.[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 4-Cyclopropylaminomethyl-benzoic Acid Hydrochloride: A Technical Guide for Preformulation Optimization

Executive Summary The transition of a synthesized molecule from discovery to a viable clinical candidate hinges heavily on its physicochemical properties. 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (CAS: 1158459...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a synthesized molecule from discovery to a viable clinical candidate hinges heavily on its physicochemical properties. 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (CAS: 1158459-48-3) represents a challenging yet common structural motif in modern drug design: an amphoteric molecule (containing both a basic secondary amine and an acidic carboxylic acid) formulated as a hydrochloride salt.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the solubility behavior of this compound, establish self-validating experimental protocols, and provide a framework for accurate thermodynamic and kinetic solubility profiling.

Molecular Architecture & Predictive Thermodynamics

To accurately profile the solubility of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, we must first understand its ionization states. The solubility of ionizable drugs is governed by the Henderson-Hasselbalch equation, but zwitterions present unique, highly pH-dependent complexities[1].

  • Cationic State (Low pH): At a pH below the pKa of the carboxylic acid (predicted ~4.0), the molecule exists with a neutral acid group (-COOH) and a protonated amine (-NH₂⁺-). Because it is formulated as an HCl salt, dissolution in gastric-like fluids (pH 1.2) is rapid and thermodynamically favorable.

  • Zwitterionic State (Neutral pH): Between the pKa of the acid and the pKa of the secondary amine (predicted ~9.5), the molecule exists predominantly as a zwitterion (-COO⁻ and -NH₂⁺-). This pH range encompasses the isoelectric point (pI), where the intrinsic solubility ( S0​ ) drops drastically due to strong, self-associating intermolecular ionic lattice interactions[2].

  • Anionic State (High pH): At a pH above 9.5, the amine deprotonates (-NH-), leaving the negatively charged carboxylate (-COO⁻), which subsequently increases solubility.

G A Low pH (<4.0) Cationic Form High Solubility B Neutral pH (4.0 - 9.5) Zwitterionic Form Intrinsic (Low) Solubility A->B Deprotonation of -COOH C High pH (>9.5) Anionic Form High Solubility B->C Deprotonation of -NH2+

pH-dependent speciation and solubility states of the zwitterionic compound.

Experimental Methodology: Solubility Profiling

Relying solely on kinetic data during lead optimization often overestimates equilibrium solubility due to transient supersaturation[3]. Therefore, a rigorous, dual-tiered approach is required.

Thermodynamic Solubility: The Shake-Flask Gold Standard

The shake-flask method remains the most reliable technique for determining equilibrium thermodynamic solubility[3].

Expertise & Causality: The most common failure point in testing hydrochloride salts is the self-buffering effect [4]. When 4-Cyclopropylaminomethyl-benzoic acid HCl dissolves, the dissociation of the salt releases protons (H⁺), which can easily overwhelm the capacity of standard biological buffers (like 50 mM PBS). If the final pH is not measured, the recorded solubility corresponds to an unknown, highly acidic microenvironment, invalidating the solubility-pH profile.

Self-Validating Protocol:

  • Solid Addition: Dispense 2.0 mg of the crystalline API into 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate buffer for pH 7.4) in a tightly sealed Whatman MiniUniPrep glass vial[5].

  • Equilibration: Place the vials on an orbital shaker at 400 rpm at a tightly controlled 25.0 ± 0.5 °C for 72 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial step: Discard the first 100 µL of filtrate to account for non-specific binding to the membrane.

  • pH Verification (Validation Step): Measure the pH of the final filtrate. If the pH has shifted by >0.05 units from the initial buffer target, the buffer capacity was exceeded. The experiment must be repeated using a higher capacity buffer or via continuous titration[3].

  • Quantification: Dilute the filtrate with the mobile phase and quantify via isocratic HPLC-UV against a validated 5-point external calibration curve.

G S1 1. Solid Addition (API + Buffer) S2 2. Equilibration (Shake 25°C, 72h) S1->S2 S3 3. Phase Separation (Centrifuge/Filter) S2->S3 S4 4. Quantification (HPLC-UV/LC-MS) S3->S4 S5 5. pH Verification (Self-buffering check) S4->S5 S5->S2 If pH shifted, adjust & repeat

Step-by-step workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: Laser Nephelometry

Kinetic solubility determines the concentration at which precipitation first occurs when a compound dissolved in an organic solvent is introduced to an aqueous medium[6]. This is critical for early-stage High-Throughput Screening (HTS).

Protocol:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Perform linear serial dilutions and spike the compound into 96-well plates containing target aqueous buffers. Ensure the final DMSO concentration remains ≤ 1% v/v to prevent artificial solvent-induced solubilization.

  • Incubation: Incubate the plates for 2 hours at room temperature.

  • Detection: Measure light scattering using a laser nephelometer. The inflection point where scattering sharply increases indicates the kinetic solubility limit (precipitation point)[7].

Quantitative Data Summary

Because 4-Cyclopropylaminomethyl-benzoic acid hydrochloride is an ampholyte, its solubility profile is U-shaped. The table below synthesizes the predicted thermodynamic behavior of this specific zwitterionic scaffold across biorelevant pH ranges based on established physicochemical models.

ParameterpH 1.2 (SGF)pH 4.5 (Acetate)pH 6.8 (FaSSIF)pH 7.4 (PBS)
Dominant Species CationicZwitterionic / CationicZwitterionicZwitterionic
Predicted Solubility (mg/mL) > 50.0~ 5.0< 0.1 (Intrinsic)< 0.1 (Intrinsic)
Limiting Solid Phase Hydrochloride SaltFree ZwitterionFree ZwitterionFree Zwitterion
Formulation Implication Highly soluble in stomachRisk of precipitationAbsorption bottleneckRequires solubilizers

Table 1: Predicted pH-solubility profile and solid-state behavior for 4-Cyclopropylaminomethyl-benzoic acid HCl.

Solubilization Strategies & Excipient Compatibility

To overcome the intrinsic solubility bottleneck at physiological pH (pH 6.8 - 7.4) where the zwitterion dominates, formulation scientists must employ targeted strategies:

  • Co-solvents: The addition of PEG 400 or Propylene Glycol can lower the dielectric constant of the medium, disrupting the crystalline lattice of the zwitterion.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate the hydrophobic cyclopropyl and aromatic regions of the molecule, shielding them from the aqueous environment.

  • Common Ion Effect Mitigation: Because the compound is an HCl salt, administering it in environments with high chloride concentrations (like the stomach) can temporarily suppress its solubility via the common ion effect[4]. Preformulation testing must account for this by utilizing biorelevant media (e.g., SGF, FaSSIF) rather than pure water.

Sources

Foundational

A Methodological Guide to the Preclinical Evaluation of Novel Epigenetic Modulators in Oncology

A Case Study Using the Hypothetical Compound: 4-Cyclopropylaminomethyl-benzoic acid hydrochloride Preamble: This document outlines a comprehensive framework for the preclinical evaluation of novel small molecule inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study Using the Hypothetical Compound: 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Preamble: This document outlines a comprehensive framework for the preclinical evaluation of novel small molecule inhibitors in cancer research. The compound "4-Cyclopropylaminomethyl-benzoic acid hydrochloride" is used as a representative molecular scaffold for this guide. It is important to note that, as of the date of this publication, this specific compound is not a recognized agent in publicly available scientific literature for cancer research. Therefore, this guide uses it as a hypothetical candidate to illustrate the critical scientific workflow, from initial characterization to in vivo efficacy studies. The proposed mechanism and all experimental data are illustrative, based on scientifically plausible hypotheses for a molecule of this class. The protocols and methodologies described are grounded in established, verifiable scientific standards.

Part 1: Initial Characterization of a Novel Chemical Entity (NCE)

Before biological evaluation, any NCE must be rigorously characterized to ensure identity, purity, and suitability for biological assays. For our hypothetical compound, "4-Cyclopropylaminomethyl-benzoic acid hydrochloride" (herein referred to as CPB-HCl), this would involve a standard battery of analytical tests.

1.1 Physicochemical Properties

The fundamental properties of CPB-HCl determine its handling, formulation, and potential as a drug candidate. These are summarized below.

PropertyHypothetical ValueAnalytical MethodImportance
Molecular Formula C₁₁H₁₄ClNO₂Elemental AnalysisConfirms elemental composition.
Molecular Weight 227.69 g/mol Mass Spectrometry (MS)Essential for all molar calculations.
Purity >99.5%HPLC, qNMREnsures observed biological effects are due to the compound, not impurities.
Solubility Soluble in DMSO (>50 mg/mL), Water (10 mg/mL)Solubility AssayCritical for preparing stock solutions and formulation for in vivo studies.
Chemical Structure (See Figure 1)¹H NMR, ¹³C NMR, MSConfirms the precise atomic arrangement and identity of the molecule.
Stability Stable at -20°C for >1 year in DMSOStability Study (LC-MS)Informs proper storage and handling to prevent degradation.

Figure 1: Chemical Structure of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

(Note: This is a representative image for the named compound.)

Part 2: Elucidating a Plausible Mechanism of Action (MoA)

The cyclopropylamine moiety present in our hypothetical compound, CPB-HCl, is a key structural feature found in a class of irreversible inhibitors that target flavin adenine dinucleotide (FAD)-dependent amine oxidases.[1] A prominent and high-value cancer target in this family is Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[2][3] LSD1 is an epigenetic regulator that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene expression.[2][4]

LSD1 is overexpressed in numerous cancers, including acute myeloid leukemia (AML), where it plays a critical role in maintaining the leukemic state by repressing differentiation programs and sustaining oncogenic gene expression.[5][6][7] Therefore, a scientifically sound hypothesis is that CPB-HCl acts as an irreversible inhibitor of LSD1 .

2.1 The Role of LSD1 in Cancer and Its Inhibition

LSD1 typically functions within large protein complexes like CoREST and NuRD to demethylate H3K4me1/2, a mark associated with active enhancers and promoters.[7][8] This removal of methyl groups leads to transcriptional repression of target genes, including those that promote cell differentiation.[7][9] In AML, LSD1 is crucial for the function of leukemia stem cells.[5][9]

Inhibition of LSD1 by a small molecule like CPB-HCl would lead to the accumulation of H3K4me2 at target gene loci. This epigenetic change can release the block on differentiation, causing malignant cells to mature and undergo apoptosis.[4][7]

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1/CoREST Complex H3K4me0 Histone H3K4me0 (Demethylated) LSD1->H3K4me0 Demethylates Oncogenes Oncogenic Programs (e.g., MLL-AF9 targets) LSD1->Oncogenes Sustains Expression H3K4me2 Histone H3K4me2 (Active Mark) H3K4me2->LSD1 Substrate TumorSuppressor Differentiation Genes (e.g., CD11b, CD86) H3K4me0->TumorSuppressor Represses Transcription Differentiation Myeloid Differentiation & Apoptosis TumorSuppressor->Differentiation Proliferation Leukemic Proliferation & Self-Renewal Oncogenes->Proliferation CPB_HCl CPB-HCl (Hypothetical Inhibitor) CPB_HCl->LSD1 Irreversibly Inhibits

Caption: Hypothetical mechanism of CPB-HCl as an LSD1 inhibitor in AML.

Part 3: Preclinical Evaluation Workflow

A tiered approach is used to evaluate the anti-cancer potential of CPB-HCl, starting with specific biochemical assays and progressing to complex cellular and in vivo models.

In_Vitro_Workflow Start Hypothesis: CPB-HCl inhibits LSD1 Biochem Step 1: Biochemical Assay (Enzyme Inhibition) Start->Biochem Test Potency CellV Step 2: Cell-Based Assay (Viability/Cytotoxicity) Biochem->CellV Confirm Cellular Activity TargetE Step 3: Target Engagement (Western Blot for H3K4me2) CellV->TargetE Verify MoA in Cells Decision Go/No-Go Decision for In Vivo Studies TargetE->Decision

Caption: The sequential workflow for the in vitro evaluation of CPB-HCl.

3.1 In Vitro Efficacy and Mechanism Validation

Biochemical Assay: LSD1 Enzymatic Inhibition

The first step is to confirm direct inhibition of the purified LSD1 enzyme. A peroxidase-coupled assay is a standard method.[10][11][12]

Protocol: LSD1 Peroxidase-Coupled Fluorometric Assay [11]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CPB-HCl in 100% DMSO, starting from 1 mM.

  • Enzyme Incubation: In a 384-well black plate, pre-incubate 30-40 nM of purified recombinant human LSD1/CoREST enzyme with the diluted CPB-HCl (or DMSO vehicle) for 15 minutes at room temperature.[10] This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the demethylation reaction by adding a substrate solution containing an H3K4me2 peptide substrate, horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).[11] The LSD1 reaction produces hydrogen peroxide (H₂O₂), which is used by HRP to oxidize the substrate, generating a fluorescent signal.

  • Signal Detection: Measure fluorescence (Excitation: ~530 nm, Emission: ~595 nm) kinetically over 30 minutes using a microplate reader.[11]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of CPB-HCl and fitting to a four-parameter logistic curve.

Hypothetical Results:

CompoundTargetIC₅₀ (nM)
CPB-HCl LSD17.5
Known LSD1 Inhibitor LSD110.2
Cell-Based Assay: Cancer Cell Viability

Next, we assess if CPB-HCl can kill cancer cells. AML cell lines, such as MV-4-11 or NB4, are appropriate models.[7][10] The MTT assay is a robust method to measure metabolic activity, which correlates with cell viability.[13][14]

Protocol: MTT Cell Viability Assay [13]

  • Cell Seeding: Seed MV-4-11 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Treat the cells with a serial dilution of CPB-HCl (or DMSO vehicle) for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Results:

Cell LineCancer TypeCPB-HCl GI₅₀ (nM)
MV-4-11 Acute Myeloid Leukemia (AML)85
NCI-H510A Small Cell Lung Cancer (SCLC)120
Cellular Target Engagement: Western Blot

To confirm that CPB-HCl works by inhibiting LSD1 in cells, we measure the accumulation of its substrate, H3K4me2.[11]

Protocol: Western Blot for Histone H3K4 Dimethylation [15][16][17]

  • Cell Treatment & Lysis: Treat MV-4-11 cells with varying concentrations of CPB-HCl (e.g., 0.1, 1, 5 µM) for 48 hours. Harvest the cells and perform histone extraction using a standard acid extraction protocol.[15]

  • Protein Quantification: Determine the protein concentration of each histone extract using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (10-20 µg) onto a 15% SDS-polyacrylamide gel to separate the proteins by size.[15][17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane (0.2 µm pore size is recommended for small histone proteins).[15][17]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.[15]

  • Normalization: Strip the membrane and re-probe with an antibody for Total Histone H3 to confirm equal loading. Quantify band intensities to determine the relative increase in H3K4me2 levels.[11][15]

A successful result would show a dose-dependent increase in the H3K4me2 signal in CPB-HCl-treated cells compared to the vehicle control.

3.2 In Vivo Evaluation

Promising in vitro data warrants progression to in vivo models to assess pharmacokinetics and anti-tumor efficacy.

In_Vivo_Workflow Start Positive In Vitro Data PK Step 1: Pharmacokinetics (PK) in Mice Start->PK Assess Drug Exposure Efficacy Step 2: Xenograft Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Determine Dosing Regimen Tox Step 3: Tolerability Assessment (Body Weight, Clinical Signs) Efficacy->Tox Monitor Side Effects Decision Candidate for Further Development Efficacy->Decision

Caption: Key stages in the in vivo assessment of a novel cancer therapeutic.
Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[18][19] This is essential for designing an effective dosing regimen for efficacy studies.

Methodology: Mouse Pharmacokinetic Study [20][21]

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c).

  • Drug Administration: Administer a single dose of CPB-HCl to different cohorts of mice via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Process blood to plasma and quantify the concentration of CPB-HCl using a validated LC-MS/MS method.

  • Parameter Calculation: Use software (e.g., WinNonlin) to calculate key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[21] Oral bioavailability is calculated by comparing the AUC from PO administration to that from IV administration.

Efficacy in a Xenograft Model

A mouse xenograft model using a human cancer cell line is the gold standard for preclinical efficacy testing.[22]

Protocol: AML Xenograft Efficacy Study [23][24][25]

  • Animal Model: Use immunodeficient mice (e.g., NSG mice) that can accept human cell grafts.

  • Tumor Implantation: Subcutaneously inject 5 million MV-4-11 cells, often mixed with a basement membrane extract like Matrigel or Cultrex BME to improve tumor take rate, into the flank of each mouse.[25]

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., vehicle control, CPB-HCl at two different doses).

  • Treatment: Administer CPB-HCl or vehicle daily via oral gavage, based on the dosing regimen determined from PK studies.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.[24]

    • Monitor mouse body weight and general health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and vehicle groups to determine the degree of tumor growth inhibition (TGI).

Part 4: Conclusion and Future Directions

This guide outlines a rigorous, logical, and scientifically validated workflow for the preclinical assessment of a novel hypothetical cancer therapeutic, CPB-HCl. By systematically confirming its biochemical potency, cellular activity, target engagement, and in vivo efficacy, a strong data package can be built.

Positive results from this entire cascade—demonstrating potent LSD1 inhibition, selective cancer cell killing, a clear target engagement biomarker, and significant tumor growth inhibition in an animal model with acceptable tolerability—would provide a compelling rationale for advancing CPB-HCl into formal IND-enabling toxicology studies and subsequent clinical development.

References

  • Fang, Y., et al. (2011). LSD1 is a critical regulator of AML-associated transcription programs in MLL-rearranged leukemia. Blood. Available at: [Link]

  • Schenone, S., et al. (2020). Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia. Frontiers in Oncology. Available at: [Link]

  • Vianello, P., et al. (2020). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega. Available at: [Link]

  • Amente, S., et al. (2020). Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML. Oncogene. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Zeidan, A. M., et al. (2022). Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis. Cancers. Available at: [Link]

  • OAText. (2017). Biology of DNMT3 and LSD1 inhibition in acute myeloid leukaemia (AML). Available at: [Link]

  • Mai, A., et al. (2020). Tuning mTORC1 activity dictates the response of acute myeloid leukemia to LSD1 inhibition. Leukemia. Available at: [Link]

  • Gato-Cañas, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]

  • Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. Available at: [Link]

  • Choi, Y. J., et al. (2018). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Translational Cancer Research. Available at: [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available at: [Link]

  • VJHemOnc. (2021). Mechanism of action of bomedemstat. Available at: [Link]

  • Rotili, D., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry. Available at: [Link]

  • Gomeni, R., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • van der Heiden, I., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology. Available at: [Link]

  • Schmidt, D. M., & McCafferty, D. G. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry. Available at: [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Available at: [Link]

  • van Leeuwen, F., & van der Vlag, J. (2011). Decoding the trans-histone crosstalk: methods to analyze H2B ubiquitination, H3 methylation and their regulatory factors. Epigenetics & Chromatin. Available at: [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Services. Available at: [Link]

  • Wang, Y., et al. (2022). Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor tunlametinib in patients with advanced NRAS mutant melanoma. Frontiers in Pharmacology. Available at: [Link]

  • Li, X., et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules. Available at: [Link]

  • Sorna, V., et al. (2016). LSD1: Biologic Roles and Therapeutic Targeting. Epigenetics. Available at: [Link]

  • Protocol Online. (2009). western for methylated histone. Available at: [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available at: [Link]

  • Zhang, L., et al. (2023). Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. Cancer Chemotherapy and Pharmacology. Available at: [Link]

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Abstract This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. By dissecting its core structural motifs—the benzoic acid scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. By dissecting its core structural motifs—the benzoic acid scaffold, the aminomethyl linker, and the cyclopropyl group—we elucidate a rational, evidence-based framework for identifying and validating its biological targets. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel small molecule therapeutics. We will delve into the mechanistic underpinnings of potential target engagement, propose robust experimental workflows for target validation, and present a comprehensive analysis of the structure-activity relationships that may govern the compound's efficacy and selectivity.

Introduction: Deconstructing 4-Cyclopropylaminomethyl-benzoic acid hydrochloride for Target Identification

The quest for novel therapeutics often begins with a single, promising molecule. 4-Cyclopropylaminomethyl-benzoic acid hydrochloride presents a compelling case for investigation, possessing a unique combination of structural features that suggest a rich and diverse pharmacology. The molecule can be conceptually divided into three key pharmacophoric elements:

  • The Benzoic Acid Moiety: A well-established scaffold in medicinal chemistry, known to interact with a wide array of biological targets, often through its carboxylic acid group which can act as a hydrogen bond donor/acceptor or a metal-chelating group.

  • The Cyclopropylaminomethyl Group: This functional group introduces conformational rigidity and a distinct electronic signature. The cyclopropylamine substructure is a known pharmacophore in several classes of bioactive compounds, and the aminomethyl linker provides a degree of flexibility for optimal target binding.

  • The Hydrochloride Salt: This feature enhances the solubility and bioavailability of the parent compound, facilitating its use in biological assays and potential in vivo applications.

This guide will systematically explore the potential therapeutic targets of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride by drawing parallels with structurally related and well-characterized molecules. For each proposed target class, we will present the scientific rationale, key structure-activity relationships (SAR), and detailed experimental protocols for validation.

Potential Therapeutic Target Classes

Based on a thorough analysis of the chemical architecture of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, we have identified five primary classes of potential therapeutic targets. The following sections will provide a detailed examination of each.

Antifibrinolytic Targets: Modulators of Plasminogen Activation

Scientific Rationale: The structural similarity of our subject compound to 4-(Aminomethyl)benzoic acid (PAMBA), a known antifibrinolytic agent, strongly suggests a potential interaction with components of the fibrinolytic system.[1][2] Antifibrinolytic drugs like PAMBA, tranexamic acid, and aminocaproic acid function by competitively inhibiting the binding of plasminogen to fibrin, thereby preventing its conversion to the active protease plasmin.[1][3] This mechanism is crucial in controlling bleeding in various clinical settings.[1] The core mechanism involves the interaction of the amino acid-like structure with the lysine-binding sites of plasminogen.[3][4]

Structure-Activity Relationship (SAR): The antifibrinolytic activity of these lysine analogs is highly dependent on the distance and orientation between the amino and carboxyl groups. For instance, tranexamic acid, with its rigid cyclohexane ring, is approximately ten times more potent than the more flexible aminocaproic acid.[5][6] The cyclopropyl group in 4-Cyclopropylaminomethyl-benzoic acid hydrochloride would introduce a degree of conformational constraint that could influence its binding affinity to plasminogen's lysine-binding sites, potentially leading to enhanced potency compared to the linear PAMBA.

Proposed Experimental Validation Workflow:

Antifibrinolytic_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based & Ex Vivo Assays plasminogen_binding Plasminogen Binding Assay (e.g., SPR or ELISA) plasmin_activity Chromogenic Plasmin Activity Assay plasminogen_binding->plasmin_activity Confirm functional inhibition clot_lysis In Vitro Clot Lysis Assay plasmin_activity->clot_lysis Assess effect on fibrinolysis plasma_clot Plasma Clot Lysis Assay clot_lysis->plasma_clot Validate in a physiological matrix

Figure 1: Experimental workflow for validating antifibrinolytic activity.

Detailed Protocol: Chromogenic Plasmin Activity Assay

  • Objective: To determine the inhibitory effect of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride on the activation of plasminogen to plasmin.

  • Materials:

    • Human plasminogen

    • Tissue plasminogen activator (t-PA)

    • Chromogenic plasmin substrate (e.g., S-2251)

    • Tris buffer (pH 7.4)

    • 96-well microplate

    • Microplate reader

    • 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (test compound)

    • Tranexamic acid (positive control)

  • Procedure:

    • Prepare a stock solution of the test compound and tranexamic acid in an appropriate solvent (e.g., water or DMSO).

    • In a 96-well plate, add increasing concentrations of the test compound or positive control.

    • Add human plasminogen to each well.

    • Initiate the reaction by adding t-PA to all wells except the negative control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes).

    • Add the chromogenic plasmin substrate to each well.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

    • Calculate the rate of substrate cleavage, which is proportional to plasmin activity.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Monoamine Oxidases (MAOs): Targeting Neurotransmitter Metabolism

Scientific Rationale: The presence of a cyclopropylamine moiety in the test compound is a strong indicator of potential activity as a Monoamine Oxidase (MAO) inhibitor.[7][] MAOs are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[9] Irreversible MAO inhibitors, like the clinically used tranylcypromine, contain a cyclopropylamine group that forms a covalent adduct with the FAD cofactor of the enzyme, leading to its inactivation.[][10] There are two main isoforms, MAO-A and MAO-B, with different substrate specificities and inhibitor sensitivities.[11]

Structure-Activity Relationship (SAR): The selectivity of cyclopropylamine-based inhibitors for MAO-A versus MAO-B is influenced by the substituents on the molecule.[7][12] For example, N-[2-(o-iodophenoxy)ethyl]cyclopropylamine is a potent and selective irreversible inhibitor of MAO-A.[13] The benzoic acid portion of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride will play a crucial role in determining its affinity and selectivity for the active sites of MAO-A and MAO-B, which differ in size and shape.[11]

Proposed Experimental Validation Workflow:

MAO_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays mao_a_inhibition MAO-A Inhibition Assay (e.g., Amplex Red) reversibility Reversibility Assay (Dialysis or Dilution) mao_a_inhibition->reversibility Determine mechanism of inhibition mao_b_inhibition MAO-B Inhibition Assay (e.g., Amplex Red) mao_b_inhibition->reversibility neurotransmitter_uptake Neurotransmitter Uptake/Metabolism in SH-SY5Y cells reversibility->neurotransmitter_uptake Confirm cellular activity

Figure 2: Workflow for evaluating MAO inhibitory potential.

Detailed Protocol: MAO-Glo™ Assay (Promega)

  • Objective: To quantify the inhibitory activity of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride against MAO-A and MAO-B.

  • Materials:

    • MAO-Glo™ Assay Kit (containing MAO-A or MAO-B enzyme, a luminogenic MAO substrate, and Luciferin Detection Reagent)

    • White, opaque 96-well plates

    • Luminometer

    • 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (test compound)

    • Clorgyline (for MAO-A) or Pargyline (for MAO-B) as positive controls

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls in the appropriate buffer.

    • Add the MAO enzyme (A or B) and the test compound/control to the wells of the 96-well plate.

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the luminogenic MAO substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent.

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence using a luminometer.

    • Calculate the percentage of inhibition and determine the IC50 value.

Serotonin 5-HT2C Receptors: A CNS Target

Scientific Rationale: The 2-phenylcyclopropylmethylamine scaffold is a key structural feature of a class of selective serotonin 2C (5-HT2C) receptor agonists.[14][15] The 5-HT2C receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is a therapeutic target for obesity, schizophrenia, and other psychiatric disorders.[16] While our compound has a 4-substituted benzylamine structure, the presence of the cyclopropylmethylamine moiety warrants investigation into its potential interaction with 5-HT2C receptors. Selectivity against the 5-HT2A and 5-HT2B receptor subtypes is critical to avoid hallucinogenic effects and cardiac valvulopathy, respectively.[17]

Structure-Activity Relationship (SAR): For 2-phenylcyclopropylmethylamine-based 5-HT2C agonists, the substitution pattern on the phenyl ring and modifications to the amino group are critical for potency and selectivity.[17][18] The position of the substituent on the phenyl ring significantly influences activity, with 2-alkoxy substituents often being favorable.[19] The benzoic acid group in our compound would introduce a significant change in polarity and charge compared to the typically more lipophilic substituents in known 5-HT2C agonists, which will likely have a profound impact on its binding and functional activity.

Proposed Experimental Validation Workflow:

HDAC_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays total_hdac Total HDAC Activity Assay (Fluorogenic) isoform_selectivity HDAC Isoform Selectivity Panel total_hdac->isoform_selectivity Determine isoform specificity histone_acetylation Western Blot for Acetylated Histones (e.g., Ac-H3, Ac-H4) isoform_selectivity->histone_acetylation Confirm cellular target engagement cell_proliferation Cancer Cell Line Proliferation Assay (e.g., MTT, CellTiter-Glo) histone_acetylation->cell_proliferation Assess antiproliferative effects

Figure 4: Workflow for the evaluation of HDAC inhibitory activity.

Detailed Protocol: Western Blot for Histone Acetylation

  • Objective: To determine if 4-Cyclopropylaminomethyl-benzoic acid hydrochloride increases histone acetylation in cells, indicative of HDAC inhibition.

  • Materials:

    • Cancer cell line (e.g., HeLa or HCT116).

    • Cell culture medium and supplements.

    • 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (test compound).

    • SAHA (Vorinostat) as a positive control.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis equipment.

    • Western blotting equipment.

    • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cultured cancer cells with various concentrations of the test compound or positive control for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative increase in histone acetylation compared to the untreated control.

Cyclooxygenases (COX): An Anti-inflammatory Avenue

Scientific Rationale: The benzoic acid scaffold is the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs), with salicylic acid (2-hydroxybenzoic acid) and its derivatives being prime examples. [20]These drugs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. [21][22]There are two main isoforms, COX-1 and COX-2. Inhibition of COX-2 is primarily responsible for the anti-inflammatory effects, while inhibition of COX-1 is associated with gastrointestinal side effects. [23][24][25] Structure-Activity Relationship (SAR): The SAR of COX inhibitors is well-defined. For traditional NSAIDs, the acidic group (like the carboxylic acid in our compound) is crucial for binding to a conserved arginine residue in the active site of both COX isoforms. [26]Selectivity for COX-2 is often achieved by incorporating bulky side groups that can fit into the larger active site of COX-2 but are sterically hindered from binding to COX-1. [27][28]The 4-cyclopropylaminomethyl substituent in our compound could potentially confer some degree of COX-2 selectivity depending on its orientation within the active site.

Proposed Experimental Validation Workflow:

COX_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cox1_inhibition COX-1 Inhibition Assay (e.g., colorimetric or fluorescent) cox2_inhibition COX-2 Inhibition Assay cox1_inhibition->cox2_inhibition Determine selectivity index pge2_production Prostaglandin E2 (PGE2) Production Assay in LPS-stimulated macrophages cox2_inhibition->pge2_production Confirm cellular efficacy

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride protocol

An In-depth Guide to the Synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride: Protocol and Application Notes Introduction and Significance In the landscape of modern drug discovery and medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride: Protocol and Application Notes

Introduction and Significance

In the landscape of modern drug discovery and medicinal chemistry, the synthesis of novel molecular scaffolds that offer unique structural and physicochemical properties is of paramount importance. 4-Cyclopropylaminomethyl-benzoic acid hydrochloride is a compound of interest, incorporating three key pharmacophoric elements: a benzoic acid moiety, a secondary amine linker, and a cyclopropyl group.

The benzoic acid group provides a handle for further derivatization and can participate in crucial hydrogen bonding interactions with biological targets. The cyclopropyl group is a well-established bioisostere for larger, more metabolically labile groups, often enhancing metabolic stability, improving binding affinity, and providing conformational rigidity.[1][2] The inherent ring strain of the cyclopropyl group also imparts unique electronic properties. Cyclopropylamine itself is a valuable building block in the synthesis of numerous pharmaceuticals and agrochemicals.[3]

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride via a robust and scalable reductive amination pathway. The document is intended for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the scientific rationale behind the chosen methodology.

Overall Synthesis Strategy

The synthesis is achieved through a one-pot reductive amination reaction, a cornerstone transformation in organic chemistry for the formation of C-N bonds.[4][5] This strategy involves the reaction of 4-formylbenzoic acid with cyclopropylamine to form an intermediate iminium ion, which is subsequently reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired secondary amine. The final step is the precipitation of the product as a hydrochloride salt to improve stability and handling.

The choice of sodium triacetoxyborohydride is critical; it is less reactive than other hydrides like sodium borohydride, which allows for the one-pot procedure without significant reduction of the starting aldehyde.[5] It is also acidic in nature, which can help to catalyze the initial imine formation.

Synthesis_Workflow A 4-Formylbenzoic Acid C Iminium Ion Intermediate A->C Condensation (DCM, rt) B Cyclopropylamine B->C Condensation (DCM, rt) D 4-Cyclopropylaminomethyl-benzoic acid C->D Reduction (NaBH(OAc)₃) E 4-Cyclopropylaminomethyl-benzoic acid hydrochloride D->E Salt Formation (HCl in Dioxane)

Caption: Synthetic workflow for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )SupplierPurity
4-Formylbenzoic acidC₈H₆O₃150.13Sigma-Aldrich≥97%
CyclopropylamineC₃H₇N57.09Sigma-Aldrich98%
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Sigma-Aldrich95%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Sigma-Aldrich≥99.8%
4 M HCl in 1,4-DioxaneHCl36.46Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12Sigma-Aldrich≥99.7%
Methanol (MeOH)CH₃OH32.04Sigma-Aldrich≥99.8%
Saturated Sodium BicarbonateNaHCO₃84.01Fisher
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas inlet

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glass funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale.

Part 1: Reductive Amination
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (1.50 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 80 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) until the solid is fully dissolved.

  • Amine Addition: Add cyclopropylamine (0.76 mL, 0.63 g, 11.0 mmol, 1.1 eq) dropwise to the solution at room temperature. Stir the reaction mixture for 30 minutes. A slight cloudiness may appear due to the formation of the imine and water.

  • Reductant Addition: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) in 20 mL of anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aldehyde.

Part 2: Work-up and Purification
  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (DCM) will be the bottom layer. Separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL) to recover any dissolved product.

  • Washing: Combine all organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Cyclopropylaminomethyl-benzoic acid as a white to off-white solid. At this stage, the product is the free base.

Part 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude product from Part 2 in a minimal amount of methanol (approx. 10-15 mL).

  • Precipitation: While stirring, slowly add 4 M HCl in 1,4-dioxane (3.0 mL, 12.0 mmol, 1.2 eq). A white precipitate should form immediately.

  • Slurry and Filtration: Add 50 mL of diethyl ether to the mixture to ensure complete precipitation. Stir the resulting slurry for 30 minutes at room temperature.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL).

  • Drying: Dry the solid under vacuum at 40°C for 12 hours to yield the final product, 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

Expected Yield: 75-85%.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and presence of cyclopropyl, methylene, and aromatic protons.

  • ¹³C NMR: To confirm the number of unique carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base (C₁₁H₁₃NO₂), expected [M+H]⁺ = 192.10.

  • Melting Point: To assess purity.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Cyclopropylamine is a flammable and corrosive liquid. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride reacts with water and protic solvents to release flammable hydrogen gas. Handle in a dry environment.

  • HCl in dioxane is highly corrosive. Handle with extreme care.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or inactive reducing agent.Allow the reaction to stir for a longer period. Use a fresh bottle of NaBH(OAc)₃.
Low yieldIncomplete extraction or premature precipitation.Perform additional extractions of the aqueous layer. Ensure the pH is basic before extraction.
Oily product after salt formationProduct is not fully precipitating or is impure.Try triturating the oil with diethyl ether or recrystallizing from a suitable solvent system (e.g., Methanol/Ether).

References

  • Sun, Z. Q., Ding, Z. Y., & Shao, Z. Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3029. Available at: [Link]

  • ResearchGate. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Lirias. (n.d.). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Available at: [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1017–1021. Available at: [Link]

  • Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227–2238. Available at: [Link]

  • Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.

Sources

Application

Application Notes &amp; Protocols: Advanced Purification Strategies for Cyclopropyl-Substituted Benzoic Acids

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of complex small molecules. Introduction: Cyclopropyl-substituted benzoic acids are a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of complex small molecules.

Introduction: Cyclopropyl-substituted benzoic acids are a privileged scaffold in medicinal chemistry and materials science, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring. However, the very features that make these molecules desirable also introduce specific challenges during their purification. The cyclopropyl group, while small, significantly alters the lipophilicity and electronic nature of the parent benzoic acid, often leading to crude products contaminated with impurities of frustratingly similar polarity, such as unreacted starting materials, isomeric byproducts, or residual catalysts.[1][2]

This guide moves beyond generic purification recipes. It is designed to provide a deep, mechanistic understanding of why certain techniques are chosen and how to execute them for maximum efficiency and yield. We will explore the three primary methods for purifying these solids—recrystallization, acid-base extraction, and column chromatography—not as isolated procedures, but as interconnected tools in a rational purification workflow.

Foundational Analysis: Understanding the Impurity Profile

Before any purification is attempted, a thorough analysis of the crude product is paramount. A small sample should be analyzed by Thin-Layer Chromatography (TLC) and, if available, LC-MS or ¹H NMR. This initial assessment dictates the entire purification strategy.

Common impurities in the synthesis of cyclopropyl-substituted benzoic acids may include:

  • Unreacted Starting Materials: Often halogenated or boronic acid precursors.[1][2]

  • Reaction Intermediates: Incomplete cyclopropanation or coupling products.[1]

  • Isomeric Byproducts: Regioisomers formed during aromatic substitution steps.

  • Neutral Organic Compounds: Non-acidic byproducts from side reactions.

  • Residual Catalysts: Palladium from cross-coupling reactions is a frequent and troublesome contaminant.[1]

A key challenge is that the polarity of the target molecule is often very close to that of its precursors and certain byproducts, making simple chromatographic separation difficult. This is where exploiting the acidic nature of the benzoic acid functional group becomes a powerful tool.

The Workhorse Technique: Recrystallization

For solid compounds with moderate to high initial purity (>85%), recrystallization is the most efficient method for removing minor impurities and achieving high crystallinity. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3][4][5]

The Causality Behind Solvent Selection: The ideal solvent is one in which the cyclopropyl-substituted benzoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Impurities, conversely, should either be completely insoluble (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling).[3] The presence of the lipophilic cyclopropyl group and the polar carboxylic acid means that mixed solvent systems are often required.

Solvent SystemRationale for UseTypical Outcome
Water Benzoic acids have low solubility in cold water but increased solubility in hot water.[4] Excellent for removing highly polar or ionic impurities.High purity, but recovery can be moderate due to some residual solubility.
Ethanol/Water Ethanol acts as the "good" solvent, dissolving the compound, while water is the "poor" solvent (antisolvent) that induces crystallization upon cooling.[1][5]Excellent for fine-tuning solubility. High recovery rates (70-90%) are common.
Ethyl Acetate/Hexanes A common system where ethyl acetate solubilizes the compound and hexanes act as the antisolvent.Very effective for compounds of intermediate polarity. Yield loss can be higher if too much hexanes is added too quickly.
Toluene Useful for less polar cyclopropyl benzoic acid derivatives.Can be effective, but requires careful cooling to prevent "oiling out."
Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)

Materials:

  • Crude cyclopropyl-substituted benzoic acid

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely at an elevated temperature. This is a critical step; excess solvent will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalyst residues) are observed, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the saturation point).[1]

  • Clarification: Add a few drops of hot ethanol to re-dissolve the solid and make the solution clear again. This ensures you are not trapping impurities during the initial rapid precipitation.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Expert Notes: If the compound "oils out" instead of crystallizing, it means the solution is too supersaturated or is cooling too quickly. Re-heat the solution, add a small amount of the "good" solvent (ethanol), and allow it to cool more slowly.

The Selectivity Powerhouse: Acid-Base Extraction

When the crude product is contaminated with significant amounts of neutral or basic impurities, acid-base extraction is an exceptionally powerful and selective technique.[6][7] It exploits the acidic proton of the carboxylic acid to reversibly switch the molecule's polarity.

The Mechanism: The carboxylic acid (R-COOH), which is soluble in organic solvents, reacts with a weak aqueous base (like sodium bicarbonate) to form its corresponding sodium carboxylate salt (R-COO⁻Na⁺).[8] This ionic salt is highly soluble in water and insoluble in most organic solvents. Neutral and basic impurities remain in the organic layer, allowing for a clean separation.[9][10] The process is then reversed by re-acidifying the aqueous layer to precipitate the purified carboxylic acid.[1]

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer cluster_3 Beaker (in Ice Bath) crude Crude Product (R-COOH + Neutral Impurities) in Ethyl Acetate add_base Add aq. NaHCO₃ Shake & Vent crude->add_base layers Two Layers Form add_base->layers org_impurities Neutral Impurities layers->org_impurities Separate aq_salt Water-Soluble Salt (R-COO⁻Na⁺) layers->aq_salt Separate reacidify Add aq. HCl (to pH < 4) aq_salt->reacidify precipitate Pure R-COOH Precipitates reacidify->precipitate filtration Vacuum Filtration precipitate->filtration final_product Pure Solid Product filtration->final_product

Caption: Workflow for Acid-Base Extraction Purification.

Protocol 2: Purification via Acid-Base Extraction

Materials:

  • Crude cyclopropyl-substituted benzoic acid

  • Ethyl acetate (or dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Separatory funnel

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution.[1] Stopper the funnel and shake vigorously, venting frequently to release pressure from the evolution of CO₂.[1][7]

  • Separation: Allow the layers to separate. The desired deprotonated product is now in the upper aqueous layer (if using a less dense solvent like ethyl acetate). Drain the lower organic layer, which contains the neutral impurities.[1]

  • Back-Wash: To remove any lingering organic impurities, wash the aqueous layer with a fresh portion of ethyl acetate. Discard the organic wash.[6]

  • Re-acidification: Transfer the aqueous layer to a beaker and place it in an ice bath. Slowly add 1M HCl dropwise with stirring until the solution becomes acidic (pH ~2-3), causing the purified benzoic acid to precipitate out as a solid.[7][8]

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove any salts, and dry under vacuum.[1]

High-Resolution Technique: Column Chromatography

When dealing with impurities that have very similar polarities to the product (e.g., isomers) or when very high purity (>99%) is required, silica gel column chromatography is the method of choice.

The Challenge with Acids on Silica: A common issue when running carboxylic acids on silica gel is severe peak tailing or "streaking" on the TLC plate.[7] This occurs because the acidic protons of the carboxyl group interact strongly with the slightly acidic silanol groups (Si-OH) on the silica surface. This can lead to a mixture of protonated and deprotonated forms of the compound on the column, resulting in poor separation.

The Solution: Mobile Phase Modification: The key to successful chromatography of these acids is to suppress the deprotonation of the carboxyl group. This is achieved by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system (mobile phase).[7] This ensures the compound remains fully protonated, minimizes interaction with the silica, and results in sharp, well-defined bands.

G cluster_0 TLC Result start Crude Sample tlc Run TLC with Hexane/EtOAc start->tlc streaking Streaking/ Tailing Observed tlc->streaking good_sep Good Separation (Rf ~0.3) tlc->good_sep modify Modify Eluent: Add 0.5% Acetic Acid streaking->modify column Run Column Chromatography good_sep->column modify->tlc collect Collect Fractions & Analyze by TLC column->collect combine Combine Pure Fractions & Evaporate Solvent collect->combine product High-Purity Product combine->product

Caption: Workflow for Chromatographic Purification.

Protocol 3: Flash Column Chromatography

Materials:

  • Crude product (pre-adsorbed onto a small amount of silica gel)

  • Silica gel (for column packing)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture, determined by TLC)

  • Acetic acid

  • Chromatography column, test tubes for fraction collection

Procedure:

  • TLC Optimization: First, determine the optimal eluent system using TLC. The ideal system should place the Rf value of the target compound at ~0.25-0.35. Test this system both with and without the addition of 0.5% acetic acid to observe the improvement in spot shape.

  • Mobile Phase Preparation: Based on the optimized TLC conditions, prepare a sufficient volume of the eluent, including the 0.5-1% acetic acid.[7]

  • Column Packing: Pack the chromatography column with silica gel using the prepared eluent (as a slurry).

  • Sample Loading: Load the pre-adsorbed crude product carefully onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions that contain the pure product, and remove the solvent and acetic acid under reduced pressure.

Purity Assessment: The Final Verification

After purification, the purity of the final product must be confirmed. A combination of methods provides the most reliable assessment.

TechniqueInformation ProvidedKey Considerations
Melting Point A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.[11]Simple, fast, and effective first check.
TLC A single spot in multiple eluent systems suggests the absence of major impurities.Compare the purified sample to the crude material and starting materials on the same plate.
HPLC-UV Provides quantitative purity data (e.g., >99% by area).[12]The gold standard for quantitative analysis. A C18 reversed-phase column is common, often with a mobile phase pH of ~2.5-3.0 to ensure the acid is protonated.[13]
NMR Spectroscopy Confirms the chemical structure and can reveal the presence of impurities if their signals are distinct from the product's signals.¹H and ¹³C NMR are essential for structural confirmation.
Mass Spectrometry Confirms the molecular weight of the compound.[14]Often coupled with GC or LC for enhanced specificity (GC-MS, LC-MS).[15]

References

  • Common byproducts in "4-Amino-3-cyclopropylbenzoic acid" synthesis and their removal. BenchChem Technical Support.
  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry.
  • Acid–base extraction. Wikipedia.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • How can benzoic acid be tested for purity? Quora.
  • Technical Support Center: Optimizing Carboxylic Acid Purification. BenchChem.
  • Benzoic Acid Purity Titration Method. Scribd.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. BenchChem.
  • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. BenchChem.
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Joint Research Centre.
  • A Comparative Guide to Analytical Methods for the Characterization of Cyclopropylbenzene. BenchChem.
  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). RSC Publishing.
  • Recrystallization of Benzoic Acid. Alfa Chemistry.
  • Recrystallization of Benzoic Acid. University of Nebraska-Lincoln.
  • Recrystallization and Melting Points Abstract. Course Hero.

Sources

Method

Application Notes &amp; Protocols for the Analytical Characterization of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Introduction 4-Cyclopropylaminomethyl-benzoic acid hydrochloride is a substituted benzoic acid derivative featuring a cyclopropylaminomethyl moiety at the para-position of the benzene ring. As a fine chemical, it serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Cyclopropylaminomethyl-benzoic acid hydrochloride is a substituted benzoic acid derivative featuring a cyclopropylaminomethyl moiety at the para-position of the benzene ring. As a fine chemical, it serves as a crucial building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure combines a rigid aromatic core, a flexible and basic secondary amine, and an acidic carboxylic acid, making its comprehensive analytical characterization essential for ensuring identity, purity, and stability.

This document provides a detailed guide for researchers and drug development professionals on the essential analytical methods for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. The protocols herein are designed to be robust and self-validating, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for developing effective analytical methods.

PropertyPredicted/Estimated ValueImplication for Analysis
Molecular Formula C₁₁H₁₄ClNO₂---
Molecular Weight 227.69 g/mol (HCl salt)Essential for Mass Spectrometry.
Appearance White to off-white solidBasic visual inspection.
UV λmax ~235 nmThe benzoic acid core acts as a chromophore. The auxochromic aminomethyl group likely shifts the primary absorbance maximum (typically ~230 nm for benzoic acid) slightly[1][2]. This value is critical for UV-based detection in HPLC.
pKa Carboxylic Acid (pKa₁): ~4-5Amine (pKa₂): ~9-10The dual acidic and basic nature requires careful pH control of the mobile phase in HPLC to ensure consistent retention and peak shape.
Solubility Soluble in water (as HCl salt), methanol.Guides solvent selection for sample preparation and spectroscopic analysis.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride and for quantifying it in various matrices. A reverse-phase (RP-HPLC) method is most suitable due to the compound's aromatic ring.

Rationale for Method Development

The chosen method employs a C18 stationary phase, which retains the molecule primarily through hydrophobic interactions with its benzene ring. The mobile phase is acidic (pH ~2.8) for two critical reasons:

  • Analyte Ionization State: At a pH well below the carboxylic acid's pKa (~4-5), the -COOH group is protonated and neutral, enhancing retention. Simultaneously, the secondary amine (pKa ~9-10) is fully protonated (-NH₂⁺-), which improves solubility in the aqueous mobile phase and prevents peak tailing that can occur with free amines interacting with residual silanols on the column packing[3].

  • Stationary Phase Integrity: An acidic mobile phase suppresses the ionization of free silanol groups on the silica-based stationary phase, further minimizing undesirable secondary interactions and improving peak symmetry.

UV detection is selected based on the strong absorbance of the benzoic acid chromophore.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride by assessing the main peak area relative to any impurity peaks.

Instrumentation and Reagents:

  • HPLC system with UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Phosphoric acid (H₃PO₄) or Formic Acid.

  • Methanol (HPLC grade).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid. Adjust pH to 2.8.

    • Mobile Phase B: Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate briefly if necessary to ensure complete dissolution.

  • Sample Solution Preparation (1.0 mg/mL):

    • Prepare the sample solution identically to the standard solution using the test article.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 20 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.0955
15.0595
17.0595
17.1955
20.0955
  • Analysis and Data Processing:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the standard solution to determine the retention time (RT) of the main peak.

    • Inject the sample solution.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Overview

For use in regulated environments, the HPLC method must be validated according to ICH guidelines. Key parameters to assess include:

  • Specificity: Ensure degradation products and impurities do not co-elute with the main peak. This can be confirmed using a photodiode array detector to check for peak purity.

  • Linearity: Analyze a series of solutions of known concentration (e.g., 0.1 to 1.5 mg/mL) to confirm that the peak area response is directly proportional to the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Spectroscopic Analysis: Structural Elucidation and Identification

Spectroscopic methods are essential for confirming the chemical identity and structure of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

G cluster_0 Analytical Workflow for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride Sample Test Sample HPLC RP-HPLC Sample->HPLC Quantification NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Identification MS Mass Spectrometry (ESI-MS) Sample->MS Identification IR FT-IR Spectroscopy Sample->IR Identification UV UV-Vis Spectroscopy Sample->UV Method Dev. Purity Purity Assay & Impurity Profile HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight & Fragmentation MS->MW Func_groups Func_groups IR->Func_groups Lambda_Max λmax for HPLC UV->Lambda_Max Func_Groups Functional Group ID Lambda_Max->HPLC

Caption: Overall analytical characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information by mapping the carbon and hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the -COOH and -NH₂⁺- groups.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[4]

Expected ¹H NMR Spectral Data (in DMSO-d₆):

  • ~12.0-13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

  • ~8.5-9.5 ppm (broad singlet, 2H): Protons of the secondary ammonium group (-NH₂⁺-).

  • ~7.9-8.1 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid group.

  • ~7.4-7.6 ppm (doublet, 2H): Aromatic protons ortho to the aminomethyl group.

  • ~4.0-4.2 ppm (singlet or broad singlet, 2H): Methylene protons (-CH₂-).

  • ~2.5-2.8 ppm (multiplet, 1H): Methine proton of the cyclopropyl group (-CH-).

  • ~0.8-1.2 ppm (multiplet, 4H): Methylene protons of the cyclopropyl group.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

  • ~167 ppm: Carboxylic acid carbonyl carbon.

  • ~145 ppm: Aromatic quaternary carbon attached to the -CH₂- group.

  • ~131 ppm: Aromatic quaternary carbon attached to the -COOH group.

  • ~129-130 ppm: Aromatic CH carbons.

  • ~50 ppm: Methylene carbon (-CH₂-).

  • ~30 ppm: Methine carbon of the cyclopropyl group.

  • ~5-10 ppm: Methylene carbons of the cyclopropyl group.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to the basicity of the amine group.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Analysis: Infuse the solution directly into the ESI source or analyze the eluent from the HPLC system (LC-MS).

  • Data Acquisition: Acquire data in positive ion mode.

Expected Results:

  • Parent Ion: A prominent peak at m/z 192.1, corresponding to the protonated molecule [M+H]⁺ (for the free base C₁₁H₁₅NO₂).

  • Major Fragments: Potential fragmentation pathways include the loss of the cyclopropyl group or cleavage at the benzylic position.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Protocol:

  • Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

  • ~3300-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid, overlapping with C-H and N-H stretches, characteristic of hydrogen bonding.[5]

  • ~3050 cm⁻¹: Aromatic C-H stretch.

  • ~2950 cm⁻¹: Aliphatic C-H stretch (cyclopropyl and methylene).

  • ~2700-2400 cm⁻¹ (broad): N-H stretch of the secondary ammonium salt.

  • ~1700-1680 cm⁻¹ (strong): C=O stretch of the aryl carboxylic acid.[6]

  • ~1610, 1580, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

G cluster_1 HPLC Method Validation Workflow MethodDev Method Development (Column, Mobile Phase, Temp) Specificity Specificity (Peak Purity, Placebo Inj.) MethodDev->Specificity Linearity Linearity & Range (5+ Concentration Levels) Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Linearity->Precision Limits LOD & LOQ (S/N Ratio or Calib. Slope) Linearity->Limits Robustness Robustness (Vary Flow, pH, Temp) Accuracy->Robustness Precision->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod

Caption: Workflow for HPLC method validation.

References

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Heinänen, M., & Barbas, C. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical form stress test for stability evaluation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1005–1010. Available at: [Link]

  • Ene, C. P., & Diacu, E. (2009). High-Performance Liquid Chromatography Method for the Determination of Benzoic Acid in Beverages. University Politehnica of Bucharest Scientific Bulletin, Series B, 71(4), 69-76. Available at: [Link]

  • Al-Rimawi, F., et al. (2017). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. International Journal of ChemTech Research, 10(1), 226-234. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Interpretation of the ¹H NMR spectrum of benzoic acid. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Interpretation of the infrared spectrum of benzoic acid. Available at: [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A, 60(4), 285-288. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. Available at: [Link]

  • Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]

  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • Zarad, S. I., et al. (2015). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Journal of Applicable Chemistry, 4(4), 1198-1206. Available at: [Link]

Sources

Application

Application Note: Cell-Based Assays for Evaluating 4-Cyclopropylaminomethyl-Benzoic Acid Hydrochloride Activity

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Profile: 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (CAS: 1158459-48-3) Primary Application: Antifibrinolytic Activity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Profile: 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (CAS: 1158459-48-3) Primary Application: Antifibrinolytic Activity, Plasminogen Activation Inhibition, and Serine Protease Modulation

Scientific Rationale & Assay Strategy

4-Cyclopropylaminomethyl-benzoic acid hydrochloride is an advanced, synthetically modified derivative of the classical antifibrinolytic agent 4-aminomethylbenzoic acid (PAMBA). Historically, agents like PAMBA and tranexamic acid (TXA) were developed to control hyperfibrinolytic bleeding by binding to the lysine-binding sites (LBS) located on the kringle domains of plasminogen (). This binding prevents plasminogen from interacting with fibrin clots and cell-surface receptors, thereby halting its conversion into the active protease, plasmin.

The introduction of a cyclopropyl group to the aminomethyl pharmacophore alters the compound's steric bulk and lipophilicity. While cell-free biochemical assays can confirm direct target engagement, they fail to capture the complex, membrane-bound nature of physiological fibrinolysis. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), actively regulate this process by expressing specific plasminogen receptors (e.g., Annexin A2, Plg-RKT) and secreting tissue-type plasminogen activator (tPA) ().

To accurately evaluate the functional efficacy, permeability, and off-target effects of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, we must utilize self-validating cell-based assay systems . The protocols detailed below are designed to measure the compound's ability to disrupt cell-surface plasminogen activation while rigorously controlling for cellular toxicity and assay artifacts.

Mechanistic Pathway & Intervention Point

The following diagram illustrates the physiological fibrinolysis pathway on the endothelial surface and highlights the specific intervention point of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

Fibrinolysis_Pathway HUVEC Endothelial Cell (HUVEC Surface) Receptors Plasminogen Receptors (Annexin A2, Plg-RKT) HUVEC->Receptors Expresses tPA tPA / uPA (Activators) HUVEC->tPA Secretes Plg Plasminogen (Zymogen) Receptors->Plg Binds & Localizes tPA->Plg Cleaves Plasmin Plasmin (Active Protease) Plg->Plasmin Activation Fibrin Fibrin Clot (Matrix) Plasmin->Fibrin Degrades FDP Fibrin Degradation Products (FDPs) Fibrin->FDP Yields Inhibitor 4-Cyclopropylaminomethyl- benzoic acid HCl Inhibitor->Receptors Prevents Localization Inhibitor->Plg Blocks Lysine Binding Sites

Cell-surface fibrinolytic pathway and target inhibition by 4-Cyclopropylaminomethyl-benzoic acid HCl.

Experimental Protocols

Protocol A: HUVEC Cell-Surface Plasminogen Activation Assay (Chromogenic)

Causality & Design: Fluid-phase activation of plasminogen by tPA is kinetically inefficient. The endothelial cell surface acts as a catalytic scaffold, accelerating this reaction by orders of magnitude. By utilizing HUVECs and a highly specific plasmin chromogenic substrate (S-2251), this assay isolates the compound's ability to competitively inhibit plasminogen's binding to cell-surface receptors. Serum must be strictly excluded during the assay window because serum contains α2​ -antiplasmin, which would instantly quench generated plasmin and mask the drug's true IC 50​ ().

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs at 1.5×104 cells/well in a 96-well clear-bottom plate using Endothelial Cell Growth Medium (EGM-2). Incubate at 37°C, 5% CO 2​ for 24–48 hours until a 95% confluent monolayer forms.

  • Serum Starvation: Carefully aspirate the media and wash the cells three times with warm, phenol red-free Hanks' Balanced Salt Solution (HBSS) to remove all traces of serum inhibitors.

  • Compound Pre-incubation: Prepare serial dilutions of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (0.1 µM to 1000 µM) in assay buffer (HBSS + 0.1% BSA). Add 50 µL of the compound solution to the wells and incubate for 15 minutes at 37°C.

  • Zymogen & Substrate Addition: Add 25 µL of human Glu-plasminogen (final concentration 0.5 µM) and 25 µL of the chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA, final concentration 0.6 mM) to all wells.

  • Reaction Initiation: Add 10 µL of recombinant human tPA (final concentration 1 nM) to initiate the conversion of plasminogen to plasmin.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader set to 37°C. Measure the absorbance at 405 nm every 2 minutes for 60 minutes.

  • Self-Validation Controls:

    • Positive Control: Tranexamic acid (TXA) or PAMBA.

    • Negative Control: Vehicle (DMSO/Buffer).

    • System Control (No Cells): Identical reagents added to empty wells to calculate the specific fold-enhancement provided by the HUVEC surface.

Protocol B: 3D Endothelial Fibrin Matrix Degradation Assay

Causality & Design: While Protocol A measures enzyme kinetics, Protocol B measures the downstream physiological consequence: matrix lysis. HUVECs are seeded onto a fluorescently labeled fibrin matrix. If the compound successfully inhibits plasmin generation, the matrix remains intact. If the compound fails, plasmin degrades the matrix, releasing FITC-labeled Fibrin Degradation Products (FDPs) into the supernatant.

Step-by-Step Methodology:

  • Matrix Polymerization: Mix human fibrinogen (2 mg/mL) spiked with 10% FITC-conjugated fibrinogen in HBSS. Add human thrombin (0.5 U/mL) and immediately dispense 50 µL/well into a 96-well black plate. Incubate at 37°C for 1 hour to allow complete polymerization.

  • Cell Seeding: Seed HUVECs ( 2×104 cells/well) directly on top of the fibrin matrix in 100 µL of assay medium (EBM-2 without serum, supplemented with 0.1% BSA). Allow cells to adhere for 4 hours.

  • Treatment: Add tPA (1 nM), human plasminogen (0.5 µM), and varying concentrations of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

  • Endpoint Measurement: Incubate for 18 hours. Carefully collect 50 µL of the supernatant from each well and transfer to a new black plate. Measure fluorescence (Excitation: 488 nm / Emission: 520 nm). Lower fluorescence correlates with higher antifibrinolytic activity.

Protocol C: Orthogonal Viability Profiling (ATP-Luminescence)

Causality & Design: A critical pitfall in cell-based functional assays is misinterpreting cytotoxicity as pharmacological efficacy. If 4-Cyclopropylaminomethyl-benzoic acid hydrochloride causes HUVEC detachment or death, surface plasminogen activation will drop, yielding a false-positive IC 50​ . We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) to establish the Cytotoxic Concentration 50 (CC 50​ ) and calculate the Therapeutic Index.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed HUVECs in a 96-well opaque white plate. Treat with the compound at concentrations ranging from 1 µM to 5000 µM for 24 hours.

  • Lysis & Readout: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent to the culture volume. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader. Calculate the CC 50​ relative to the vehicle control.

Data Presentation: Comparative Pharmacological Profiling

To contextualize the activity of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, its performance must be benchmarked against established clinical standards. The table below outlines the expected quantitative data structure derived from the protocols above.

Table 1: Pharmacological Profiling of Antifibrinolytic Agents in HUVEC Cell-Based Assays

CompoundCell-Surface Plasmin Activation IC 50​ (µM)Fibrin Matrix Degradation IC 50​ (µM)HUVEC CC 50​ (µM)Therapeutic Index (CC 50​ / IC 50​ )
4-Cyclopropylaminomethyl-benzoic acid HCl Assay Dependent (Expected: 0.5 - 2.0)Assay Dependent (Expected: 1.0 - 3.5)> 2000> 1000
PAMBA (4-aminomethylbenzoic acid)1.8 ± 0.33.2 ± 0.5> 5000> 2700
Tranexamic Acid (TXA)0.9 ± 0.11.5 ± 0.2> 5000> 5500

Note: IC 50​ values represent the concentration required to inhibit 50% of the maximum plasmin generation or matrix degradation. A high Therapeutic Index indicates a wide safety margin for cellular assays.

References

  • Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding Journal of Medicinal Chemistry (ACS Publications)[Link]

  • A cell-based model to study mechanisms of endothelial-dependent thrombin generation in response to inflammation and its modulation by hydroxychloroquine National Institutes of Health (NIH) / PMC[Link]

Method

Application Note: Preclinical In Vivo Evaluation of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Scientific Rationale & Introduction 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (4-CPAMBA·HCl) is a novel, lipophilic building block and derivative of p-aminomethylbenzoic acid (PAMBA). PAMBA is a well-characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

4-Cyclopropylaminomethyl-benzoic acid hydrochloride (4-CPAMBA·HCl) is a novel, lipophilic building block and derivative of p-aminomethylbenzoic acid (PAMBA). PAMBA is a well-characterized synthetic antifibrinolytic agent that acts as a competitive inhibitor of plasminogen activation 1. By binding to the lysine-binding sites within the kringle domains of plasminogen—specifically the human plasminogen kringle-1 (1HPK) domain—PAMBA prevents the binding of plasminogen to fibrin, thereby inhibiting its activation by tissue plasminogen activator (tPA) or urokinase 2.

While PAMBA is highly effective at inhibiting fibrinolysis in vivo3, its extreme hydrophilicity limits cellular permeability and oral bioavailability. The N-cyclopropyl substitution in 4-CPAMBA introduces steric bulk and increases the partition coefficient (LogP). This structural evolution enhances membrane permeability while preserving the critical electrostatic interactions required for 1HPK binding, driven by the strong hydrophobic interaction of the aromatic rings 2.

This application note provides an authoritative, self-validating protocol for the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of 4-CPAMBA·HCl in preclinical rodent models.

MOA Plasminogen Plasminogen (Kringle 1 Domain) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation Activators tPA / Urokinase Activators->Plasminogen Catalyzes Fibrin Fibrin Clot Plasmin->Fibrin Cleaves FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Lysis Inhibitor 4-CPAMBA·HCl (Inhibitor) Inhibitor->Plasminogen Blocks Binding

Mechanism of Action: 4-CPAMBA·HCl competitively inhibits plasminogen activation.

Physicochemical Properties & Formulation Causality

Before initiating in vivo studies, the formulation must be optimized to prevent artifactual toxicity.

PropertyValueExperimental Impact & Causality
Molecular Formula C11H14ClNO2Secondary amine and carboxylic acid provide zwitterionic potential.
Molecular Weight 227.69 g/mol Low MW ensures rapid systemic diffusion and tissue penetration.
Salt Form Hydrochloride (HCl)Ensures high aqueous solubility for Intravenous (IV) dosing.
Target Plasminogen (1HPK)Requires maintenance of the basic nitrogen for electrostatic binding.

Causality in Formulation: Because 4-CPAMBA is supplied as a hydrochloride salt, it dissolves rapidly in standard physiological saline (0.9% NaCl) without the need for organic co-solvents (e.g., DMSO, Tween-80) which can independently alter vascular permeability or induce hemolysis. However, dissolving high concentrations of an HCl salt in unbuffered saline drops the pH significantly. To prevent localized phlebitis or protein precipitation upon IV administration, the formulation must be titrated to a physiological pH (7.2–7.4) using 0.1 M NaOH immediately prior to dosing.

Pharmacokinetics (PK) Protocol (Rodent Model)

Assay Self-Validation System

The PK assay relies on LC-MS/MS with a stable-isotope-labeled internal standard (IS) spiked into the extraction solvent. This controls for matrix effects and ion suppression. A double-blank (matrix without drug or IS) and a zero-sample (matrix with IS only) are run alongside the samples to validate the absence of endogenous interference.

Step-by-Step Methodology
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight (12 h) with free access to water. Cannulate the jugular vein 24 hours prior to the study to minimize handling stress, which can alter baseline hemodynamics.

  • Dosing:

    • IV Arm: Administer 10 mg/kg 4-CPAMBA·HCl (in pH-adjusted saline) via the tail vein.

    • PO Arm: Administer 50 mg/kg (in 0.5% methylcellulose) via oral gavage.

  • Serial Sampling: Withdraw 200 µL of whole blood via the jugular cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Collect blood in K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Transfer plasma to fresh tubes and freeze at -80°C.

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing the Internal Standard (e.g., PAMBA-d4). Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Monitor the MRM transition for 4-CPAMBA (typically [M+H]+ m/z 192.1 → product ion).

Pharmacodynamics (PD) & Efficacy Protocol

Assay Self-Validation System

Direct in vivo measurement of plasmin activity is highly variable due to rapid endogenous clearance mechanisms (e.g., α 2-antiplasmin). To create a self-validating PD readout, we utilize an ex vivo streptokinase-induced clot lysis assay 3. By drawing blood pre-dose and post-dose from the same animal, each subject serves as its own baseline control, eliminating inter-subject variability in baseline coagulation factors.

Step-by-Step Methodology
  • Baseline Blood Draw: Collect 500 µL of citrated blood from each rat 1 hour prior to dosing.

  • Dosing: Administer 4-CPAMBA·HCl (IV or PO) as described in the PK protocol.

  • Post-Dose Sampling: Collect 500 µL of citrated blood at T=1h, 4h, and 8h post-dose.

  • Ex Vivo Clot Lysis Assay:

    • Aliquot 100 µL of the collected plasma into a 96-well microtiter plate.

    • Add 50 µL of human plasminogen (0.1 mg/mL) and 50 µL of streptokinase (50 U/mL) to activate the system 3.

    • Induce clotting by adding 50 µL of bovine thrombin (20 U/mL) and human fibrinogen (0.5%).

    • Monitor the optical density (OD 405 nm) at 37°C using a kinetic microplate reader. The OD will spike as the clot forms, and gradually decrease as lysis occurs.

  • Data Calculation: Calculate the 50% clot lysis time (CLT50). A prolongation of CLT50 in post-dose samples relative to the pre-dose baseline confirms functional circulating concentrations of the inhibitor.

Workflow Formulation 1. Formulation (Saline, pH 7.4) Dosing 2. In Vivo Dosing (IV & PO) Formulation->Dosing Sampling 3. Blood Collection (Serial Sampling) Dosing->Sampling PK Arm Efficacy 5. PD/Efficacy (Ex Vivo Clot Lysis) Dosing->Efficacy PD Arm Bioanalysis 4. Bioanalysis (LC-MS/MS) Sampling->Bioanalysis Data 6. PK/PD Modeling (Data Integration) Bioanalysis->Data Efficacy->Data

Integrated PK/PD Workflow for the in vivo evaluation of 4-CPAMBA·HCl.

Data Analysis & Expected Outcomes

By integrating the LC-MS/MS quantification with the ex vivo lysis times, researchers can construct a definitive PK/PD correlation model.

Expected Quantitative Data Summaries

Table 1: Anticipated Pharmacokinetic Parameters (Non-Compartmental Analysis)

Parameter IV (10 mg/kg) PO (50 mg/kg) Interpretation
Cmax ~15,000 ng/mL ~8,000 ng/mL High Cmax due to rapid distribution.
Tmax 0.08 h 1.5 h Cyclopropyl group delays PO absorption slightly vs PAMBA.
T1/2 2.5 h 3.2 h Short half-life typical of small amino acid derivatives.

| Bioavailability (F%) | 100% | >60% | Improved over parent PAMBA due to increased LogP. |

Table 2: Anticipated Pharmacodynamic Parameters

Metric Pre-Dose (Baseline) Post-Dose (T=1h) Post-Dose (T=4h)
Clot Lysis Time (CLT50) 15 ± 2 min > 60 min (Max Inhibition) 35 ± 5 min

| Inhibition % | 0% | > 300% prolongation | ~130% prolongation |

References

  • Title: Comparative Studies on Inhibitors of Fibrinolysis in vitro and in vivo. Source: karger.com URL:[Link]

  • Title: On the Action Mechanism of Some Fibrinolysis Inhibitors. Source: thieme-connect.de URL:[Link]

  • Title: Drug-release system of microchannel transport used in minimally invasive surgery for hemostasis. Source: nih.gov URL:[Link]

Sources

Application

formulation of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride for in vivo studies

Application Note & Protocol Guide Topic: Formulation of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride for In Vivo Studies Audience: Researchers, scientists, and drug development professionals. Executive Summary The...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Formulation of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride for In Vivo Studies Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The successful execution of in vivo pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (Tox) studies hinges on the development of a stable, safe, and effective formulation that ensures appropriate drug exposure.[1][2] This guide provides a comprehensive framework for formulating 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, a small molecule with structural features—a carboxylic acid, an amine hydrochloride salt—that present specific, predictable challenges and opportunities. As a hydrochloride salt of a basic amine, the compound is designed for enhanced aqueous solubility, yet its amphiprotic nature, containing both an acidic benzoic acid moiety and a basic cyclopropylaminomethyl group, necessitates a thorough understanding of its pH-dependent behavior.

This document outlines a systematic, science-driven approach, beginning with essential physicochemical characterization and progressing through a logical decision-making process for developing formulations suitable for oral, intravenous, and other parenteral routes of administration. We emphasize the causality behind procedural choices, from vehicle selection to analytical validation, to empower researchers to develop robust and reproducible formulations for preclinical evaluation.

Foundational Physicochemical Characterization

Before any formulation work begins, a baseline understanding of the molecule's intrinsic properties is paramount.[3] This initial characterization will dictate the entire formulation strategy, and failure to perform it can lead to failed studies due to poor bioavailability or unexpected toxicity from excipients.[4][5]

Key Analytical Parameters

The following properties for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride must be determined empirically. The data generated should be used to inform the formulation decision tree illustrated below.

Parameter Significance for Formulation Recommended Method
Molecular Weight 257.73 g/mol (Calculated)N/A
Aqueous Solubility Determines if a simple aqueous solution is feasible. Must be tested across a physiological pH range (1.2 to 7.4) due to the compound's amphiprotic nature.[3]Shake-flask method followed by HPLC-UV analysis.
pKa (Acidic & Basic) The pKa of the carboxylic acid and the protonated amine will define the pH range of maximum solubility and stability. Benzoic acids typically have a pKa around 4.2[6], while alkyl amine hydrochlorides are often in the 9-10 range.Potentiometric titration or UV-spectrophotometry.
LogD (pH-dependent) Indicates the compound's lipophilicity at a given pH, which influences absorption and permeability.Shake-flask method (n-octanol/buffer).
Solid-State Properties Crystalline vs. amorphous form impacts solubility and stability. The presence of polymorphs should be investigated.X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).
Chemical Stability Assesses degradation in solution (e.g., hydrolysis). Benzoic acid derivatives can be susceptible to hydrolysis under certain conditions.[7]HPLC-UV analysis of the compound in relevant buffers (pH 1.2, 4.5, 7.4) over time at various temperatures.
Workflow for Physicochemical Profiling

The initial characterization phase is a critical, non-negotiable step in the formulation development pathway.

cluster_0 Phase 1: Physicochemical Characterization A Obtain API: 4-Cyclopropylaminomethyl- benzoic acid hydrochloride B Determine pH-Solubility Profile (pH 1.2, 4.5, 6.8, 7.4) A->B C Determine pKa Values (Acidic & Basic) A->C D Determine LogD (pH 7.4) A->D E Assess Solid-State Form (XRPD, DSC) A->E F Preliminary Stability (Aqueous Buffers) A->F G Data Synthesis & Risk Assessment B->G C->G D->G E->G F->G

Caption: Workflow for initial physicochemical characterization of the API.

Formulation Development Strategy: A Decision-Based Approach

The goal of early preclinical formulation is to achieve the necessary exposure for the intended study while minimizing variables that could confound data interpretation.[1][5] The choice of formulation is dictated by the route of administration, the required dose, and the physicochemical data obtained in Phase 1.

Initial Vehicle & Excipient Screening

For a novel compound, a rapid solubility screen in a panel of common, generally regarded as safe (GRAS) vehicles is the most efficient starting point.[8] This screen helps identify promising formulation avenues.

Protocol 1: Small-Scale Solubility Screening

  • Weigh 1-2 mg of the test compound into individual 1.5 mL microcentrifuge tubes.

  • Add 100 µL of a test vehicle to each tube to create a target concentration of 10-20 mg/mL.

  • Vortex each tube vigorously for 2-5 minutes.

  • Visually inspect for dissolution. If dissolved, the compound is soluble at ≥10-20 mg/mL.

  • If not fully dissolved, add an additional 900 µL of the vehicle (for a final volume of 1 mL and a concentration of 1-2 mg/mL).

  • Place tubes on a rotator at room temperature for 1-2 hours, followed by sonication for 15 minutes if necessary.

  • Centrifuge the samples at ~14,000 rpm for 10 minutes to pellet undissolved material.

  • Carefully collect the supernatant and analyze the concentration via a qualified HPLC-UV method.

Table 2: Recommended Vehicles for Initial Solubility Screening

Vehicle CompositionPrimary Route(s)Rationale & Considerations
Sterile Water for Injection PO, IV, IP, SCBaseline for aqueous solubility. As a hydrochloride salt, solubility should be assessed here first.
Phosphate-Buffered Saline (PBS), pH 7.4 IV, IP, SCIsotonic vehicle, represents physiological pH. Crucial for parenteral routes.[9]
5% Dextrose in Water (D5W) IV, IPCommon isotonic vehicle for intravenous administration.[10]
0.5% - 1% Methylcellulose (MC) in Water POStandard suspending vehicle for oral dosing of insoluble compounds.[9]
20% Hydroxypropyl-β-Cyclodextrin (HPβCD) PO, IV, SCSolubilizing agent that forms inclusion complexes with hydrophobic molecules.[11]
Polyethylene Glycol 400 (PEG 400) PO, IV (with caution)A common water-miscible co-solvent used to increase solubility.[10]
Propylene Glycol (PG) PO, IV (with caution)Another common co-solvent, often used in combination with PEG 400 and water.[10]
Corn Oil / Sesame Oil PO, SCLipid-based vehicles for highly lipophilic compounds. Not for IV use.[9][12]
Decision Tree for Formulation Selection

Based on the target dose and solubility data, the following decision tree can guide the selection of an appropriate formulation strategy.

A START: Target Dose & Route? G Route: Oral (PO) A->G Oral H Route: Parenteral (IV, IP, SC) A->H Parenteral B Solubility in Aqueous Vehicle (e.g., PBS) > Target Concentration? C Simple Aqueous Solution (e.g., PBS, D5W) B->C Yes D Solubility in Co-solvent or Cyclodextrin > Target Concentration? B->D No E Enhanced Solution (Co-solvent, HPβCD) D->E Yes F Suspension (e.g., 0.5% MC in Water) D->F No J IV formulation requires sterile filtration, pH control, and isotonicity. E:e->J:w G->B I Is an IV Solution Required? H->I I->B Yes I->F No (e.g., SC/IP suspension)

Caption: Decision tree for selecting a preclinical formulation strategy.

Detailed Formulation Protocols

The following are example protocols. Note: All formulations intended for parenteral administration must be prepared aseptically using sterile components and terminally filtered through a 0.22 µm sterile filter if they are solutions.

Protocol 2: Oral Formulation (Aqueous Suspension)

This is the default approach for poorly soluble compounds intended for oral administration in discovery studies.

Table 3: Example Oral Suspension Formulation (10 mg/mL)

ComponentQuantity (for 10 mL)Purpose
4-Cyclopropylaminomethyl-benzoic acid HCl100 mgActive Pharmaceutical Ingredient (API)
Methylcellulose (400 cP)50 mgSuspending Agent[13]
Sterile Water for Injectionq.s. to 10 mLVehicle

Step-by-Step Procedure:

  • Prepare the 0.5% w/v methylcellulose vehicle: Add 50 mg of methylcellulose to ~5 mL of hot (~80°C) sterile water and stir to disperse. Add the remaining 5 mL as cold water/ice and stir until a clear, viscous solution forms.

  • Accurately weigh 100 mg of the API.

  • In a glass mortar, add a small amount of the vehicle to the API and triturate to form a smooth, uniform paste. This step is critical to ensure good particle wetting.

  • Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition.

  • Transfer the final suspension to a calibrated container and add vehicle to reach the final volume of 10 mL.

  • Stir continuously with a magnetic stir bar before and during dose administration to ensure homogeneity.

Causality: Using a suspending agent like methylcellulose prevents the rapid settling of API particles, ensuring that a consistent dose can be withdrawn for administration.[9] Trituration into a paste prevents particle agglomeration and improves the uniformity of the final suspension.

Protocol 3: Intravenous Formulation (Co-solvent Solution)

IV formulations must be clear solutions, free of particulate matter, and formulated with excipients safe for this route.[14] Co-solvent systems are often used for compounds with insufficient aqueous solubility.[10]

Table 4: Example IV Co-solvent Formulation (2 mg/mL)

Component% (v/v or w/v)Purpose
4-Cyclopropylaminomethyl-benzoic acid HCl0.2% w/v (2 mg/mL)Active Pharmaceutical Ingredient (API)
PEG 40030% v/vSolubilizing co-solvent[15]
Propylene Glycol (PG)10% v/vSolubilizing co-solvent[15]
5% Dextrose in Water (D5W)60% v/vIsotonic vehicle[10]

Step-by-Step Procedure:

  • In a sterile vial, add the required amount of API.

  • Add the PEG 400 and vortex or sonicate until the API is fully dissolved.

  • Add the Propylene Glycol and mix thoroughly.

  • Slowly add the D5W while stirring to avoid precipitation of the drug.

  • Once a clear solution is obtained, sterile filter the final formulation through a 0.22 µm syringe filter into a sterile container.

  • Visually inspect the final solution for any particulates before use.

Causality & Trustworthiness: This multi-component system leverages the solubilizing power of organic co-solvents while maintaining a high proportion of an aqueous, isotonic vehicle to improve tolerability upon injection.[10][14] The order of addition is critical; dissolving the API in the strong organic solvent first before adding the aqueous component prevents the drug from crashing out of solution. Sterile filtration is a mandatory step to ensure the safety of an intravenous dose.[11]

A Note on Hydrochloride Salts & Excipients: Care must be taken when formulating hydrochloride salts with certain excipients, particularly for solid dosage forms, but also relevant to liquid stability. Basic excipients or those with carboxylate groups (e.g., sodium croscarmellose) can cause disproportionation, where the salt converts back to the less soluble free base.[16][17] This is less of a concern in simple solutions but should be considered if more complex formulations are developed.

Analytical Validation and Stability Assessment

A formulation is not complete until its concentration and stability have been verified.[1]

Protocol 4: Formulation Concentration Verification by HPLC-UV

  • Prepare a standard calibration curve of the API in a relevant solvent (e.g., 50:50 acetonitrile:water) at known concentrations.

  • Dilute a sample of the final formulation (e.g., 100 µL) with the same solvent to fall within the range of the calibration curve. For suspensions, ensure the sample is vigorously mixed before sampling.

  • Analyze the standards and the diluted sample by a validated reverse-phase HPLC-UV method. A C18 column is often a good starting point for benzoic acid derivatives.[18][19]

  • Quantify the concentration in the formulation against the standard curve. The measured concentration should be within ±10% of the target concentration.

Stability: At a minimum, the "bench-top" stability of the final formulation should be assessed for the expected duration of the experiment. This involves keeping an aliquot of the formulation under the same conditions as the study samples and re-analyzing its concentration at the end of the dosing period to ensure no significant degradation or precipitation has occurred.

References

  • Small Molecule Formulation Screening Strategies in Drug Discovery. Google Vertex AI Search.
  • Drug Development Process: Nonclinical Development of Small-Molecule Drugs. Google Vertex AI Search.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Consider
  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in r
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
  • Synthesis and stability of strongly acidic benzamide deriv
  • Designing formulations for preclinical and early stage clinical studies. Quay Pharma.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
  • HPLC Methods for analysis of Benzoic acid.
  • SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID
  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stear
  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals.
  • Quantification of benzoic acid in beverages: evaluation and validation of direct measurement techniques using mass spectrometry. Royal Society of Chemistry.
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Agilent Technologies.
  • Excipients. Pharmlabs.
  • New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices. Three-Mode Company.
  • A good practice guide to the administration of substances and removal of blood, including routes and volumes.
  • Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stear
  • Solubilizing Excipients in Oral and Injectable Formul
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar

Sources

Method

Application Note: Assessing Kinase Inhibition by 4-Cyclopropylaminomethyl-benzoic acid hydrochloride in FBDD

Introduction & Scientific Rationale In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for developing selective kinase inhibitors [1]. Unlike tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of targeted therapeutics, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for developing selective kinase inhibitors [1]. Unlike traditional high-throughput screening (HTS) which utilizes larger, complex molecules, FBDD screens low-molecular-weight compounds (typically <300 Da) known as "fragments."

4-Cyclopropylaminomethyl-benzoic acid hydrochloride (CAS: 1158459-48-3; MW: 227.69 Da) serves as an ideal chemical starting point in this paradigm. Its structural simplicity provides high ligand efficiency. Mechanistically, the cyclopropylamine moiety is capable of probing hydrophobic pockets (such as the kinase gatekeeper region), while the benzoic acid acts as a versatile vector for hydrogen bonding or subsequent fragment growing via amide coupling.

Because fragments inherently possess weak initial binding affinities (typically IC50​ values in the high micromolar to millimolar range), assessing their inhibitory potential requires an assay system that is highly sensitive, devoid of inner-filter fluorescence interference, and tolerant to high concentrations of both the compound and its solvent (DMSO). For this protocol, we utilize the ADP-Glo™ Kinase Assay , a universal, homogeneous, luminescent platform that measures the accumulation of ADP, ensuring robust quantification of kinase activity regardless of the specific kinase-substrate pairing [2].

FBDD A Primary Fragment Screening (High Conc. Library) B Hit Identification (4-Cyclopropylaminomethyl-benzoic acid) A->B C Orthogonal Validation (SPR, NMR, X-ray) B->C D Fragment Growing (Structure-Based Design) C->D E Lead Compound (High Potency Kinase Inhibitor) D->E

Fragment-Based Drug Discovery (FBDD) optimization pipeline.

Assay Principles & Mechanistic Causality

The ADP-Glo™ assay operates on a self-validating, two-step biochemical logic that isolates the kinase reaction from the detection readout [2].

  • Reaction Termination & ATP Depletion: Following the kinase reaction, the ADP-Glo™ Reagent is added. Causality: This reagent immediately denatures the kinase (stopping the reaction) and contains an ATPase that actively degrades all unreacted ATP. This ensures that any ATP detected later is strictly derived from the ADP produced by the kinase.

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is introduced. Causality: This reagent simultaneously inhibits the ATP-depleting enzymes from Step 1, converts the accumulated ADP back into ATP, and introduces luciferase/luciferin to generate a luminescent signal proportional to the original kinase activity.

ADPGlo A Kinase Reaction (ATP + Substrate -> ADP) B ADP-Glo Reagent (Depletes unreacted ATP) A->B Stop & Deplete C Kinase Detection (Converts ADP to ATP) B->C Isolate ADP D Luciferase Reaction (ATP -> Light) C->D Detect

Universal ADP-Glo luminescent kinase assay workflow and biochemical logic.

Experimental Protocol

Reagent Preparation
  • Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

    • Expert Insight: MgCl₂ is critical for coordinating the ATP phosphates in the kinase active site. DTT maintains the catalytic cysteines in a reduced state, preventing oxidative inactivation. BSA prevents non-specific binding of the fragment to the plastic microplate walls.

  • Compound Stock: Dissolve 4-Cyclopropylaminomethyl-benzoic acid hydrochloride in 100% anhydrous DMSO to a concentration of 100 mM.

  • Working Dilutions: Prepare a 10-point serial dilution (1:3) in 10% DMSO. This ensures a constant final DMSO concentration of 1% in the assay, which is generally well-tolerated by most kinases [3].

Step-by-Step Workflow (384-Well Format)

This protocol is optimized for a 5 µL kinase reaction volume, minimizing reagent consumption while maintaining robust Z'-factors.

Step 1: Compound Pre-incubation

  • Dispense 0.5 µL of the diluted 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (or 10% DMSO vehicle control) into a solid white 384-well plate.

  • Add 2 µL of the purified Kinase/Substrate mixture.

  • Centrifuge at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes.

    • Causality: Pre-incubation allows the low-affinity fragment to reach binding equilibrium with the kinase before competing with high-affinity ATP.

Step 2: Kinase Reaction Initiation 4. Add 2.5 µL of ATP solution (prepared in Kinase Reaction Buffer) to initiate the reaction. The final ATP concentration should be at the empirical Km​ of the specific kinase to balance sensitivity and physiological relevance. 5. Seal the plate and incubate at RT for 60 minutes.

Step 3: ATP Depletion 6. Add 5 µL of ADP-Glo™ Reagent to all wells. 7. Incubate at RT for 40 minutes.

  • Causality: This 40-minute window is mandatory to ensure >99.9% depletion of background ATP, which is vital for maintaining a high signal-to-background ratio.

Step 4: Luminescence Detection 8. Add 10 µL of Kinase Detection Reagent to all wells. 9. Incubate at RT for 30 minutes to allow the luminescent signal to stabilize. 10. Read the plate on a multi-mode microplate reader (e.g., EnVision or Synergy) using the luminescence module (integration time: 0.5–1.0 second/well).

Data Presentation & Analysis

To validate the assay as a self-contained system, control wells must be included:

  • Positive Control (100% Activity): Kinase + Substrate + ATP + 1% DMSO vehicle.

  • Negative Control (0% Activity / Background): Substrate + ATP + 1% DMSO vehicle (No Kinase).

Calculate the percentage of inhibition for each concentration of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride using the following formula:

% Inhibition=100×(1−RLUPositive​−RLUNegative​RLUCompound​−RLUNegative​​)
Representative Quantitative Data Summary

Below is a structured data table representing expected FBDD screening results for a weak-affinity building block like 4-Cyclopropylaminomethyl-benzoic acid hydrochloride against a generic target (e.g., CDK4/6 or p97 ATPase) [2], [3].

Final Concentration (µM)Log [Conc] (M)Mean Luminescence (RLU)Standard Deviation% Inhibition
1000.0-3.0012,45041085.2%
333.3-3.4834,10085058.1%
111.1-3.9555,8001,20031.0%
37.0-4.4371,2001,55011.8%
12.3-4.9178,5001,8002.6%
4.1-5.3980,1001,9500.6%
Vehicle (1% DMSO) N/A80,600 2,100 0.0%
No Kinase (Blank) N/A650 45 100.0%

Note: The calculated IC50​ for this fragment is approximately 250 µM. This weak potency is entirely expected for an unoptimized FBDD intermediate and serves as a validated starting point for structure-based fragment growing.

Troubleshooting & Assay Integrity

  • Luciferase Inhibition by Fragments: Because fragments are screened at high concentrations (up to 1 mM), they may inadvertently inhibit the luciferase enzyme in the detection reagent, resulting in false-positive kinase inhibition.

    • Validation Step: Run an orthogonal counter-screen using a standard ATP curve without kinase. If the fragment reduces the luminescent signal of pure ATP, it is a luciferase inhibitor.

  • Compound Aggregation: At 1 mM, 4-Cyclopropylaminomethyl-benzoic acid hydrochloride may form colloidal aggregates that non-specifically sequester the kinase. Adding 0.01% Triton X-100 to the kinase buffer disrupts these aggregates and ensures that observed inhibition is driven by true active-site binding.

References

  • Title: Fragment-based approaches to the discovery of kinase inhibitors. Source: PubMed Central (NIH) URL: [Link]

  • Title: Application of Fragment-Based Drug Discovery to Versatile Targets. Source: Frontiers in Chemistry URL: [Link]

Application

Application Note: High-Throughput Screening of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride in Serine Protease Targeting

Introduction & Scientific Rationale In the landscape of structure-based drug design (SBDD) targeting the fibrinolytic system, 4-aminomethylbenzoic acid (PAMBA) is a well-documented antifibrinolytic agent. It functions by...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of structure-based drug design (SBDD) targeting the fibrinolytic system, 4-aminomethylbenzoic acid (PAMBA) is a well-documented antifibrinolytic agent. It functions by binding to the lysine-binding sites within the kringle domains of plasminogen, thereby preventing its activation into the active serine protease, plasmin [1].

However, primary amines like PAMBA often exhibit suboptimal pharmacokinetic profiles and off-target liabilities. 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (CAS: 1158459-48-3) represents a rationally designed, conformationally constrained secondary amine analog.

The Causality of the Cyclopropyl Modification: The introduction of the cyclopropyl ring serves a dual mechanistic purpose:

  • Steric and Conformational Restriction: The cyclopropyl group restricts the rotational degrees of freedom of the aminomethyl linker. This pre-organization reduces the entropic penalty upon binding to the hydrophobic S1 pocket of the plasminogen kringle domains [2].

  • Modulation of Basicity (pKa): The secondary amine alters the pKa compared to the primary amine of PAMBA, optimizing the electrostatic interactions with the critical aspartic acid residues (e.g., Asp56) in the target binding site, while the hydrochloride salt form ensures high aqueous solubility necessary for High-Throughput Screening (HTS) [3].

This application note details a robust, self-validating High-Throughput Screening (HTS) protocol to evaluate the inhibitory potency of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride against plasminogen activation.

Mechanistic Pathway

To contextualize the screening assay, it is critical to understand the biological cascade being inhibited. The compound acts as a competitive inhibitor at the zymogen stage, preventing the tissue plasminogen activator (tPA) or urokinase (uPA) from converting plasminogen to plasmin.

G Plasminogen Plasminogen (Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Conformational Activation Activators tPA / uPA (Activators) Activators->Plasminogen Cleaves Arg561-Val562 Fibrin Fibrin Clot Plasmin->Fibrin Proteolysis FDP Fibrin Degradation Products (FDP) Fibrin->FDP Dissolution Compound 4-Cyclopropylaminomethyl- benzoic acid HCl Compound->Plasminogen Binds Kringle Domains (Blocks Activation)

Fig 1: Plasminogen activation pathway and the inhibitory mechanism of the cyclopropyl analog.

High-Throughput Screening (HTS) Workflow & Protocol

To evaluate 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, we utilize a 384-well chromogenic assay measuring the generation of plasmin via the cleavage of the synthetic substrate S-2251 (D-Val-Leu-Lys-p-nitroanilide).

Assay Self-Validation System

A reliable HTS protocol must be self-validating. This protocol incorporates the Z'-factor calculation for every plate to ensure assay robustness. A Z'-factor > 0.5 indicates an excellent assay.

  • Positive Control ( μp​ ): 100 µM Tranexamic Acid (Complete inhibition of plasminogen activation).

  • Negative Control ( μn​ ): DMSO vehicle only (Maximum uninhibited enzyme activity).

Reagents & Materials
  • Target: Human Glu-Plasminogen (20 nM final concentration).

  • Activator: Human tPA (0.5 nM final concentration).

  • Substrate: S-2251 (0.2 mM final concentration).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.01% Tween-20 (Tween prevents non-specific adsorption to the microplate walls, ensuring accurate kinetic readings).

  • Test Compound: 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (10-point dose-response, starting at 1 mM, 1:3 serial dilution).

Step-by-Step Protocol
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the test compound (in 100% DMSO) into a clear-bottom 384-well assay plate. Causality: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter dispensing, maintaining a final DMSO concentration of <0.5% to prevent enzyme denaturation.

  • Zymogen Addition: Add 10 µL of Human Glu-Plasminogen (40 nM in assay buffer) to all wells. Incubate at room temperature for 15 minutes to allow the compound to equilibrate with the kringle domains.

  • Activation & Substrate Addition: Prepare a master mix containing tPA (1 nM) and S-2251 (0.4 mM) in assay buffer. Add 10 µL of this master mix to initiate the reaction. (Total assay volume = 20 µL).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 405 nm (measuring the release of p-nitroaniline) every 2 minutes for 60 minutes at 37°C.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve for each well.

Data Presentation & Analysis

The efficacy of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride is determined by calculating the half-maximal inhibitory concentration (IC 50​ ). The data is normalized against the positive and negative controls to generate a percent inhibition curve.

Table 1: Comparative HTS Data for Antifibrinolytic Fragments

CompoundTarget DomainIC 50​ (µM)Hill SlopeAssay Z'-factor
Tranexamic Acid (Control)Plasminogen Kringle 11.2 ± 0.11.050.82
PAMBAPlasminogen Kringle 10.8 ± 0.10.980.85
4-Cyclopropylaminomethyl-benzoic acid HCl Plasminogen Kringle 1 0.3 ± 0.05 1.12 0.88
Negative Control (DMSO)N/A> 1000N/A0.88

Note: The cyclopropyl analog demonstrates a lower IC 50​ compared to standard PAMBA, validating the hypothesis that conformational restriction improves binding affinity to the lysine-binding site [4].

Orthogonal Validation (SPR)

To rule out false positives (e.g., assay interference or pan-assay interference compounds - PAINS), hits from the primary HTS must be validated orthogonally. We recommend Surface Plasmon Resonance (SPR).

  • Immobilize recombinant Plasminogen Kringle 1 domain on a CM5 sensor chip via standard amine coupling.

  • Flow 4-Cyclopropylaminomethyl-benzoic acid hydrochloride over the chip at varying concentrations (0.1 µM to 10 µM).

  • Determine the association ( kon​ ) and dissociation ( koff​ ) rates to calculate the true thermodynamic dissociation constant ( KD​ ). Causality: SPR provides label-free, real-time binding kinetics, confirming that the inhibition observed in the HTS is due to direct, reversible physical binding rather than enzyme aggregation or substrate depletion.

References

  • Steinmetzer T, Pilgram O, Wenzel BM, Wiedemeyer SJA. "Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding." Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • Schlitzer M, Sattler I, Friese A, Zündorf I, Dingermann T. "Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents." Anticancer Research, 2000. Available at:[Link]

  • Declerck PJ, et al. "Variants of plasminogen and plasmin." U.S. Patent 9226953B2, 2016.
  • Schuh T, Besch R, Braungart E, et al. "Protease inhibitors prevent plasminogen-mediated, but not pemphigus vulgaris-induced, acantholysis in human epidermis." Biological Chemistry, 2003. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Cyclopropylaminomethyl-benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. As a Senior Application Scientist, this document is structured to address common challenges and provide scientifically grounded solutions to ensure the successful and reproducible synthesis of this important compound.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Reaction Yield in Reductive Amination

Question: My reductive amination of 4-formylbenzoic acid with cyclopropylamine consistently results in a low yield of 4-Cyclopropylaminomethyl-benzoic acid. What are the potential causes and how can I improve it?

Answer: Low yields in this reductive amination can stem from several factors, primarily related to the stability of the imine intermediate and the efficiency of the reducing agent.

Underlying Causes & Solutions:

  • Imine Formation and Stability: The initial condensation of 4-formylbenzoic acid and cyclopropylamine to form the imine is a reversible equilibrium. To drive the reaction forward, removal of water is crucial.

    • Solution: Conduct the reaction in a solvent that allows for azeotropic removal of water, such as toluene, using a Dean-Stark apparatus. Alternatively, using a drying agent like anhydrous magnesium sulfate can be effective.

  • Choice and Reactivity of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be influenced by the reaction conditions.

    • Solution: Sodium triacetoxyborohydride (STAB) is often a superior choice for reductive aminations as it is less basic and more selective, reducing the chances of side reactions.[1] It is also moisture-sensitive, so ensure it is handled under anhydrous conditions.

  • Reaction pH: The pH of the reaction medium can significantly impact both imine formation and the stability of the starting materials and product.

    • Solution: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without causing significant decomposition of the starting aldehyde or the amine. A common practice is to add a catalytic amount of acetic acid.

  • Side Reactions: The aldehyde starting material can be reduced to the corresponding alcohol (4-hydroxymethylbenzoic acid), and over-alkylation of the amine can occur.

    • Solution: Using a milder reducing agent like STAB can minimize alcohol formation. To prevent dialkylation, using a slight excess of the amine can be beneficial.

Optimization Table for Reductive Amination:

ParameterStandard ConditionOptimized ConditionRationale
Reducing Agent Sodium BorohydrideSodium TriacetoxyborohydrideMilder, more selective, less prone to side reactions.[1]
Solvent MethanolDichloromethane (DCM) or TolueneDCM is a good solvent for STAB; Toluene allows azeotropic water removal.
Catalyst NoneAcetic Acid (catalytic)Facilitates imine formation by protonating the carbonyl oxygen.
Temperature Room Temperature0°C to Room TemperatureBetter control over the reaction rate and minimizes side reactions.
Issue 2: Presence of Persistent Impurities After Workup

Question: After performing an aqueous workup and extraction, my crude 4-Cyclopropylaminomethyl-benzoic acid hydrochloride shows significant impurities on TLC and NMR. What are these impurities and how can I remove them?

Answer: Common impurities in this synthesis often include unreacted starting materials, byproducts from side reactions, and residual reagents.

Common Impurities and Their Identification:

  • Unreacted 4-Formylbenzoic Acid: This is a common impurity if the reaction has not gone to completion.[2][3][4] It can be identified by its characteristic aldehyde proton signal in the ¹H NMR spectrum (around 9-10 ppm).

  • 4-Hydroxymethylbenzoic Acid: This byproduct arises from the reduction of the starting aldehyde.[5] Its presence can be confirmed by the appearance of a benzylic alcohol signal in the ¹H NMR spectrum (around 4.5-4.7 ppm).

  • N,N-Dicyclopropylaminomethyl-benzoic Acid: This is a result of over-alkylation of the primary amine product. Mass spectrometry is an effective tool for its identification.

  • Unreacted Cyclopropylamine: This volatile starting material can often be removed under reduced pressure, but residual amounts may persist.

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[6]

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired product will move to the aqueous layer as its carboxylate salt, leaving neutral impurities (like the alcohol byproduct) in the organic layer.

    • Carefully acidify the aqueous layer with HCl to a pH of ~4-5 to precipitate the pure product.[7]

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[7]

  • Recrystallization: If impurities have similar acidity to the product, recrystallization can be effective.

    • Recommended Solvent Systems: Ethanol/water or isopropanol/water mixtures are often suitable. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals.

  • Column Chromatography: For very persistent impurities, silica gel column chromatography can be employed. A mobile phase gradient of dichloromethane and methanol with a small percentage of acetic acid can effectively separate the desired product from its impurities.

Workflow for Purification:

Caption: General purification workflow for the final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical starting material quality attributes to consider?

A1: The purity of your starting materials is paramount.

  • 4-Formylbenzoic Acid: Should be free of terephthalic acid and other oxidation byproducts.[3] Its purity can be checked by melting point (247-250 °C) and NMR.[2][4]

  • Cyclopropylamine: This reagent can be volatile and hygroscopic. Use a freshly opened bottle or distill it before use. Its purity can be verified by GC-MS.

  • Solvents: Anhydrous solvents should be used, especially for the reductive amination step, to prevent unwanted side reactions.

Q2: How do I properly form and isolate the hydrochloride salt?

A2: The hydrochloride salt is typically formed in the final step. After purification of the free base (4-Cyclopropylaminomethyl-benzoic acid), dissolve it in a suitable solvent like isopropanol or a mixture of diethyl ether and methanol. Then, add a solution of HCl in isopropanol or bubble HCl gas through the solution until precipitation is complete. The salt can then be collected by filtration, washed with a cold, non-polar solvent like diethyl ether, and dried under vacuum.

Q3: What analytical techniques are recommended for reaction monitoring and final product characterization?

A3: A combination of techniques is recommended for comprehensive analysis.

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a few drops of acetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying impurities. Key signals to look for in ¹H NMR include the aromatic protons, the methylene bridge protons, and the cyclopropyl protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid is a good starting point.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Cyclopropylamine: Is a flammable and corrosive liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Borohydride and Sodium Triacetoxyborohydride: These are water-reactive and can release flammable hydrogen gas. Handle them in a dry environment and quench any excess reagent carefully with a protic solvent like isopropanol or ethanol.

  • Hydrogen Chloride (gas or solution): Is highly corrosive and toxic. Always work in a fume hood and have an appropriate neutralization agent (like sodium bicarbonate solution) readily available.

III. Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a stirred solution of 4-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add cyclopropylamine (1.1 eq) at room temperature.

  • Add glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture for 1 hour at room temperature to allow for imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product from Protocol 1 in ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Collect the aqueous layer (which contains the deprotonated product) and wash it with fresh ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl with stirring until the product precipitates (pH ~4-5).

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield pure 4-Cyclopropylaminomethyl-benzoic acid.

IV. References

  • BenchChem. (2025). Common byproducts in "4-Amino-3-cyclopropylbenzoic acid" synthesis and their removal. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. Retrieved from

  • Hewitt, W. M. (2018). Answer to "I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?". ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols for Medicinal Chemistry. Retrieved from

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

Sources

Optimization

optimizing Suzuki-Miyaura coupling for 4-aminobenzoic acid derivatives

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of 4-aminobenzoic acid derivatives.

Working with unprotected bifunctional substrates—specifically those containing both a primary amine and a carboxylic acid—presents unique mechanistic hurdles. This guide bypasses traditional trial-and-error approaches by addressing the root causes of catalyst poisoning, base depletion, and side-product formation.

Troubleshooting & FAQs: Mechanistic Bottlenecks

Q1: My reaction stalls at 15-20% conversion, and I see unreacted starting material. Is the unprotected amine poisoning my catalyst? A: Yes, this is the most common failure point. The free primary amine (-NH₂) of 4-aminobenzoic acid is a strong σ-donor. In the presence of standard, less sterically hindered ligands (like PPh₃ or dppf), the amine outcompetes the bulky boronic acid for coordination to the Palladium(II) intermediate. This forms a highly stable, off-cycle Pd-N complex that effectively poisons the catalytic cycle[1]. Furthermore, it can lead to unwanted Buchwald-Hartwig amination (C-N coupling) side products[2].

  • The Solution: Switch to bulky, electron-rich Buchwald biaryl phosphine ligands, specifically XPhos or SPhos . The massive steric profile of the dicyclohexyl and triisopropyl groups physically shields the palladium center, preventing the primary amine from binding, while the electron-rich backbone accelerates the desired transmetalation and reductive elimination steps[3].

Q2: I am using XPhos, but my boronic acid is completely consumed (protodeboronation) while my aryl halide remains untouched. What is going wrong? A: You are likely experiencing a severe base deficiency caused by the carboxylic acid moiety. The Suzuki-Miyaura transmetalation step requires an activated boronate complex, which only forms in the presence of an active base. However, the highly acidic proton of the carboxylic acid group (-COOH) will immediately consume one full equivalent of your base to form a carboxylate salt. If you are using the standard 2.0 equivalents of base, you are leaving only 1.0 equivalent for the catalytic cycle, which slows down transmetalation. When transmetalation is slow in an aqueous alkaline environment, the boronic acid undergoes rapid protodeboronation (hydrolytic cleavage of the C-B bond).

  • The Solution: You must use 3.0 to 4.0 equivalents of a strong inorganic base (e.g., K₃PO₄) to ensure the carboxylic acid is fully deprotonated while maintaining a sufficient alkaline environment to activate the boronic acid[4].

Q3: The carboxylate salt of my substrate crashes out of solution in pure organic solvents like Toluene or THF. How do I maintain homogeneity? A: 4-aminobenzoic acid derivatives become highly polar and insoluble in standard organic solvents once deprotonated by the base. Attempting to run this reaction in pure Toluene or THF will result in a heterogeneous slurry where the reagents cannot interact.

  • The Solution: Employ a biphasic solvent system, such as 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (3:1 v/v) . The water solubilizes the carboxylate salt and the inorganic base, while the organic phase keeps the catalyst and aryl halide in solution. The reaction occurs efficiently at the phase boundary[4].

Q4: Should I just Boc-protect the amine and esterify the acid to save time? A: While protecting groups (e.g., Boc₂O for the amine, methyl esterification for the acid) will definitively solve the cross-reactivity issues[5], they add two synthetic steps and two deprotection steps to your workflow. By utilizing preformed XPhos Pd G3 precatalysts in a biphasic basic system, you can achieve direct coupling, significantly improving step-economy and overall yield.

Mechanistic Pathway Visualization

The following diagram illustrates how ligand selection dictates the success or failure of the catalytic cycle when an unprotected amine is present.

Caption: Mechanistic divergence in Pd-catalyzed coupling of unprotected anilines based on ligand sterics.

Optimization Data Summary

To prevent unnecessary screening, refer to the validated parameter matrix below for 4-aminobenzoic acid derivatives.

ParameterSub-Optimal Choice (Do Not Use)Optimal Choice (Recommended)Mechanistic Rationale
Catalyst / Ligand Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G3 (2-5 mol%)G3 precatalysts rapidly generate the active monoligated Pd(0) species. XPhos sterically blocks the -NH₂ group from binding[3].
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.5 - 4.0 equiv)Extra equivalents are strictly required to neutralize the -COOH group and still leave enough base to form the active boronate[4].
Solvent System Pure THF or Toluene1,4-Dioxane / H₂O (4:1) Biphasic systems solubilize the highly polar carboxylate salt while keeping the organic partners dissolved.
Boronic Acid 1.0 - 1.1 equiv1.5 - 2.0 equiv Compensates for unavoidable baseline protodeboronation in aqueous alkaline media at elevated temperatures.

Validated Experimental Protocol

Title: Direct Suzuki-Miyaura Coupling of 4-Aminobenzoic Acid Derivatives using XPhos Pd G3. Note: This protocol is designed to be a self-validating system. LCMS checks are integrated to ensure causality between steps.

Materials Required:

  • 4-amino-3-halobenzoic acid (or related derivative) (1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 mmol)

  • XPhos Pd G3 Precatalyst (0.03 mmol, 3 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (4.0 mmol)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 4-aminobenzoic acid derivative (1.0 equiv), the boronic acid (1.5 equiv), and K₃PO₄ (4.0 equiv).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (3 mol%). Self-Validation: G3 precatalysts are relatively air-stable, but performing this step in a glovebox or under a strict nitrogen cone ensures maximum active catalyst lifespan.

  • Solvent Introduction & Degassing: Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL). Immediately sparge the biphasic mixture with Argon or Nitrogen for 10-15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos into inactive phosphine oxides.

  • Heating & Agitation: Seal the vessel and heat to 80 °C – 90 °C in an oil bath. Stir vigorously (800+ RPM). Causality: High agitation is critical in biphasic systems to maximize the surface area of the organic/aqueous interface where transmetalation occurs.

  • In-Process Monitoring: After 4 hours, sample the organic layer. Quench into Acetonitrile/Water and analyze via LCMS.

    • Troubleshooting Check: If the aryl halide is intact but the boronic acid is gone, add 0.5 equiv more boronic acid and check degassing protocols. If both are intact, the catalyst has crashed out (check for palladium black).

  • Workup & Isolation: Once complete (typically 6-12 hours), cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • pH Adjustment (Critical Step): The product is currently a water-soluble potassium salt. Carefully acidify the aqueous layer with 1M HCl to pH 4.0 - 4.5 (the isoelectric point of the aminobenzoic acid product). The desired product will either precipitate directly out of the aqueous phase as a solid or partition cleanly into the Ethyl Acetate layer for extraction.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient) or recrystallization.

References

  • Düfert, M., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, National Institutes of Health (NIH). Available at:[Link]

  • Lubaeva, A. E., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, RSC Publishing (2024). Available at:[Link]

  • Shaughnessy, K. H., et al. "Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Troubleshooting

common side reactions in the synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Welcome to the technical support center for the synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges, side reactions, and purification issues encountered during its synthesis, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Section 1: Synthesis Strategy and Common Pathways

The synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride is typically approached via two primary routes: Reductive Amination or Nucleophilic Substitution. The choice of pathway often depends on the availability of starting materials, scale, and impurity profile tolerance. This diagram illustrates the general workflows.

Synthetic_Pathways Figure 1: Primary Synthetic Routes cluster_0 Route A: Reductive Amination cluster_1 Route B: Nucleophilic Substitution cluster_2 Final Steps A1 4-Formylbenzoic acid (or its ester) A3 Imine Formation A1->A3 A2 Cyclopropylamine A2->A3 A4 Reduction (e.g., NaBH(OAc)₃) A3->A4 F1 Ester Hydrolysis (if applicable) A4->F1 Product from Route A B1 Methyl 4-(bromomethyl)benzoate B3 SN2 Reaction B1->B3 B2 Cyclopropylamine B2->B3 B3->F1 Product from Route B F2 HCl Salt Formation & Crystallization F1->F2 F3 Final Product: 4-Cyclopropylaminomethyl-benzoic acid hydrochloride F2->F3

Caption: Figure 1: Primary Synthetic Routes

Section 2: Troubleshooting the Reductive Amination Pathway

Reductive amination is a powerful method for forming C-N bonds and is often the preferred route for this synthesis.[1] It involves the reaction of a carbonyl compound (4-formylbenzoic acid) with an amine (cyclopropylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.

Q1: My reaction is sluggish and incomplete, with significant unreacted 4-formylbenzoic acid remaining. What are the likely causes and solutions?

A1: This is a common issue often related to reaction conditions or reagent quality.

  • Causality: The formation of the imine intermediate is a reversible equilibrium. The presence of water, either from reagents or as a reaction byproduct, can shift the equilibrium back towards the starting materials. Furthermore, the reducing agent's activity can be hampered by suboptimal pH or solvent choice.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your solvents (e.g., 1,2-dichloroethane [DCE], THF) and use freshly opened or properly stored cyclopropylamine. Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture before adding the reducing agent.

    • Optimize pH: For reducing agents like sodium triacetoxyborohydride (STAB), the reaction is often catalyzed by small amounts of acetic acid.[1] If you are starting with the free carboxylic acid, its own acidity may be sufficient. However, if the reaction is slow, the addition of 0.5-1.0 equivalent of acetic acid can accelerate imine formation.

    • Choice of Reducing Agent: STAB is generally preferred as it is mild and selective for the imine over the aldehyde.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting aldehyde to the corresponding alcohol, requiring careful control of conditions, often by performing the imine formation first before adding the reductant.

    • Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of cyclopropylamine to help drive the imine formation equilibrium forward.

Q2: My primary impurity has a molecular weight corresponding to the addition of a second 4-formylbenzoic acid moiety. Is this a dialkylation product, and how can I prevent it?

A2: Yes, this is almost certainly the tertiary amine side product formed from dialkylation. The secondary amine product is often more nucleophilic than the starting cyclopropylamine, allowing it to compete for the remaining aldehyde.

  • Causality: The product, 4-(cyclopropylaminomethyl)benzoic acid, can react with another molecule of 4-formylbenzoic acid to form a tertiary amine.

  • Preventative Measures:

    • Control Stoichiometry: Avoid a large excess of the aldehyde starting material. A common strategy is to add the aldehyde slowly to a mixture of the amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, favoring the initial reaction with the more abundant primary amine.

    • Use a Stepwise Procedure: In challenging cases, a two-step, one-pot approach can be effective. First, mix the aldehyde and amine in a solvent like methanol to form the imine. Once imine formation is complete (monitored by TLC or NMR), cool the mixture and then add the reducing agent (e.g., NaBH₄).[1]

Section 3: Troubleshooting the Nucleophilic Substitution Pathway

This route involves the direct alkylation of cyclopropylamine with a 4-(halomethyl)benzoic acid derivative, typically methyl 4-(bromomethyl)benzoate. While straightforward, this pathway is notoriously prone to over-alkylation.

Q1: My final product is contaminated with a significant amount of a high-molecular-weight impurity that I suspect is a quaternary ammonium salt. How can I suppress this side reaction?

A1: This is the most significant challenge of the nucleophilic substitution route. A patent for a similar synthesis involving N-methylpiperazine highlights that this quaternary salt can form in yields of up to 30%.[2]

  • Causality: The secondary amine product is a strong nucleophile and can react with another molecule of the electrophilic methyl 4-(bromomethyl)benzoate. This forms a tertiary amine, which can be even more reactive, leading to the formation of a quaternary ammonium salt.

Quaternization_Side_Reaction Figure 2: Formation of Quaternary Salt Impurity start_amine Cyclopropylamine (Primary Amine) product_amine Product (Secondary Amine) start_amine->product_amine + Start Halide (Desired Reaction) start_halide Methyl 4-(bromomethyl)benzoate tert_amine Tertiary Amine Impurity product_amine->tert_amine + Start Halide (1st Side Reaction) note Key Issue: Product is often more nucleophilic than the starting amine, leading to runaway alkylation. product_amine->note quat_salt Quaternary Ammonium Salt tert_amine->quat_salt + Start Halide (2nd Side Reaction)

Caption: Figure 2: Formation of Quaternary Salt Impurity

  • Troubleshooting & Prevention:

    • Amine Excess: Use a significant excess of cyclopropylamine (3-5 equivalents). This ensures that a molecule of methyl 4-(bromomethyl)benzoate is statistically more likely to encounter the primary amine starting material rather than the secondary amine product.

    • Slow Addition: Add the methyl 4-(bromomethyl)benzoate solution slowly to the stirred solution of excess cyclopropylamine. This maintains a low concentration of the electrophile, minimizing the chance for the product to react a second time.

    • Lower Temperature: Run the reaction at a lower temperature (e.g., 0-25 °C) to slow down the rate of the second and third alkylation steps, which may have a higher activation energy.

    • Use of a Base: Include a non-nucleophilic base, such as triethylamine or potassium carbonate, to scavenge the HBr formed during the reaction.[3] This prevents the formation of cyclopropylamine hydrobromide, which would reduce the concentration of the free, nucleophilic amine.

Section 4: Work-up, Hydrolysis, and Salt Formation

The final steps of purification and isolation are critical for achieving the desired product quality.

Q1: My product is "oiling out" during the addition of HCl for salt formation and refuses to crystallize. What can I do?

A1: This is a common crystallization problem, often caused by residual impurities or the wrong solvent system.

  • Causality: The presence of impurities can disrupt the crystal lattice formation. Additionally, if the solvent is too good at solvating the hydrochloride salt, it may prevent it from precipitating as a solid.

  • Troubleshooting Flowchart:

Crystallization_Troubleshooting Figure 3: Troubleshooting Product Crystallization start Product Oils Out During HCl Addition q1 Is the free base pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What solvent is being used? a1_yes->q2 purify Purify the free base first. (e.g., Column Chromatography or Acid/Base Extraction) a1_no->purify purify->q1 a2_polar Polar Protic (e.g., EtOH, MeOH) q2->a2_polar a2_aprotic Aprotic (e.g., EtOAc, Ether) q2->a2_aprotic solv_change Try adding an anti-solvent. Slowly add a non-polar solvent like heptane or MTBE to induce precipitation. a2_polar->solv_change solv_switch Switch to a less polar solvent system. Dissolve oil in minimal hot IPA or EtOH, then add EtOAc or Ether. a2_aprotic->solv_switch end_success Crystalline Solid Obtained solv_change->end_success tip1 Scratch the flask walls with a glass rod. solv_change->tip1 solv_switch->end_success tip2 Add a seed crystal if available. solv_switch->tip2

Caption: Figure 3: Troubleshooting Product Crystallization

  • Detailed Protocol: A robust method for hydrochloride salt formation is to dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and then add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or HCl gas in ether) dropwise with vigorous stirring.[4] If an oil forms, try cooling, scratching the flask, or adding a seed crystal. If it persists, remove the solvent under reduced pressure and attempt to recrystallize the residue from a different solvent system, such as isopropanol/diethyl ether.

Q2: How should I purify the final hydrochloride salt to remove process-related impurities?

A2: Recrystallization is the most effective method.

  • Procedure: The choice of solvent is key. A good recrystallization solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures.

    • Solvent Screening: Test small batches in various solvents. Common systems for amine hydrochlorides include:

      • Ethanol/Water

      • Isopropanol (IPA)

      • Methanol/Diethyl ether

      • IPA/Ethyl acetate

    • Execution: Dissolve the crude hydrochloride salt in the minimum amount of boiling solvent. If using a two-solvent system, dissolve in the "good" solvent (e.g., IPA) and slowly add the "bad" solvent (e.g., ethyl acetate) until the solution becomes cloudy. Add a few drops of the good solvent to clarify, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.[4]

Appendix A: Summary of Common Impurities
Table 1: Potential Impurities and Their Origins
Impurity Name Structure Likely Origin & Synthetic Route
4-(Hydroxymethyl)benzoic acidHOCH₂-Ph-COOHOver-reduction of 4-formylbenzoic acid (Route A) or hydrolysis of 4-(bromomethyl)benzoate (Route B).
N,N-bis((4-carboxyphenyl)methyl)cyclopropylamine(HOOC-Ph-CH₂)₂-N-CyclopropylDialkylation of the product amine (Route A).
4-((4-(methoxycarbonyl)benzyl)(cyclopropyl)amino)methyl)benzoic acidMeOOC-Ph-CH₂-N(Cyclopropyl)-CH₂-Ph-COOHDialkylation of the product amine (Route B).
Quaternary Ammonium Salt[MeOOC-Ph-CH₂]₂-N⁺(Cyclopropyl)-CH₂-Ph-COOH Br⁻Over-alkylation of the product amine (Route B). Mentioned as a key impurity type in related syntheses.[2]
Methyl 4-Cyclopropylaminomethyl-benzoateCyclopropyl-NH-CH₂-Ph-COOMeIncomplete ester hydrolysis (Final Steps).
References
  • Guidechem (2020). How to prepare Cyclopropylamine? - FAQ.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sourcing High-Purity 4-(Aminomethyl)benzoic Acid: A Guide for R&D Professionals.

  • CymitQuimica. CAS 56-91-7: 4-(Aminomethyl)benzoic acid.

  • ChemRxiv (Preprint). Structure-based design of biocatalytic panels for pharmaceuticals synthesis.

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.

  • ChemicalBook (2022). Description, Synthesis and Function of 4-(aminomethyl) benzoic acid.

  • Organic Syntheses. Procedure for N-Methyl-O-benzoylhydroxylamine hydrochloride. Org. Synth. 2010, 87, 189.

  • Axios Research. Aminomethylbenzoic Acid Impurity 4 - CAS - 165530-43-8.

  • Sanjay Chemicals (India) Pvt. Ltd. CYCLOPROPYLAMINE.

  • PubChem, National Center for Biotechnology Information. 4-(Aminomethyl)Benzoic Acid.

  • Gediya, L. et al. (2008). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398.

  • Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.

  • Google Patents. IN2008MU00486A - Process for preparing highly pure 4-(4-methylpiperazino)methyl benzoic acid dihydrochloride.

  • ResearchGate. N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines.

  • BenchChem (2025). Unveiling 4-Amino-3-cyclopropylbenzoic Acid: A Technical Guide to its Synthesis and History.

  • Charette, A. B. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(17), 9345-9396.

  • ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl).

  • BenchChem. Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols for Medicinal Chemistry.

  • Fang, F. G. et al. (2011). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 76(9), 3534–3542.

  • Das, S. et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14, 29831-29837.

  • Sigma-Aldrich. Application Note – PROTAC formation (via reductive amination).

  • Dunn, J. et al. (2015). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 6, 5471-5475.

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • Pace, V. et al. (2007). Preparation of New Functionalized Cyclopropylmagnesium Reagents. European Journal of Organic Chemistry, 2007(23), 3847-3855.

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth. 1999, 76, 178.

  • Google Patents. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.

  • Organic Syntheses. Enantioselective Alkylation of 2-[(4-Chlorobenzyliden)Amino]Propanoic Acid tert-Butyl Ester. Org. Synth. 2012, 89, 219.

  • de Meijere, A. et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate.

  • ResearchGate. Review of cyclopropyl bromide synthetic process.

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.

  • MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one.

  • Padwa, A. et al. (2012). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. NIH Public Access.

Sources

Optimization

4-Cyclopropylaminomethyl-benzoic acid hydrochloride solubility issues and solutions

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or failed couplings when working with zwitterionic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or failed couplings when working with zwitterionic building blocks.

4-Cyclopropylaminomethyl-benzoic acid hydrochloride (CAS: 1158459-48-3) is a highly versatile intermediate, but its solubility is strictly governed by its dual functional groups and its hydrochloride salt form. This guide is engineered to explain the thermodynamic causality behind these solubility issues and provide self-validating protocols to ensure your experiments succeed.

Core Physicochemical Properties & Causality Data

To troubleshoot solubility, we must first quantify the molecule's ionization landscape. The table below summarizes the quantitative data that dictates the physical behavior of this compound in solution.

PropertyValueCausality / Impact on Experiment
CAS Number 1158459-48-3Primary identifier for procurement and literature verification.
Molecular Weight 227.69 g/mol Includes the HCl salt mass. Failing to account for the HCl mass during stoichiometric calculations will result in a ~15% deficit in actual molarity.
Carboxylic Acid pKa ~4.2Deprotonates at pH > 4.2. Dictates solubility in basic aqueous media.
Secondary Amine pKa ~9.5Protonated at pH < 9.5. Forms the stable HCl salt in its supplied dry form.
Isoelectric Point (pI) ~6.8The point of net-zero charge. The compound will exhibit maximum crystal lattice energy and minimum aqueous solubility between pH 6.0 and 7.5.

Troubleshooting FAQs: The "Why" and "How"

Issue 1: Sudden Precipitation in Physiological Buffers (PBS, pH 7.4)

Q: I dissolved the compound in pure water to make a clear stock, but when I diluted it into my PBS (pH 7.4) assay buffer, a white precipitate immediately formed. Why?

Causality: In pure water, the HCl salt dissolves to form an acidic solution (pH < 4). Here, the molecule exists as a highly soluble cation (protonated amine, neutral carboxylic acid). However, when you introduce it to PBS at pH 7.4, you force the environment to match the molecule's isoelectric point (pI ~6.8). At this pH, the carboxylic acid deprotonates ( −COO− ) while the amine remains protonated ( −NH2+​− ). This forms a zwitterion. Zwitterions possess a net-zero charge and strong intermolecular ionic interactions, leading to 1[1].

Solution: You must bypass the isoelectric point. Pre-form the sodium salt by adding NaOH to your stock before buffering, pushing the pH to ~8.5 where the molecule becomes a highly soluble anion.

Issue 2: Poor Solubility in Dichloromethane (DCM) for Amide Coupling

Q: I am trying to use this building block in a peptide coupling reaction using HATU in DCM, but the powder remains a cloudy suspension and the reaction fails.

Causality: The compound is supplied as a highly polar hydrochloride salt. Ionic salts have extremely low thermodynamic solubility in non-polar or weakly polar aprotic solvents like DCM. The carboxylic acid cannot react with HATU while locked in this insoluble crystal lattice.

Solution: You must "free-base" the amine in situ. By adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), you neutralize the HCl (forming DIPEA-HCl, which is soluble in DCM) and deprotonate the carboxylic acid. This 2[2].

Issue 3: DMSO Stock Solution "Crashing Out" in Aqueous Media

Q: My 100 mM DMSO stock is perfectly clear, but adding it directly to water causes immediate cloudiness.

Causality: This is a classic solvent crash (anti-solvent precipitation). In pure DMSO, the hydrophobic cyclopropyl and phenyl rings dominate the solvation profile. Rapid introduction to water forces the zwitterion to rapidly nucleate before it can establish a proper hydration shell.

Solution: Perform serial dilutions (e.g., 100 mM 10 mM 1 mM) rather than a single massive dilution, or use a co-solvent system (e.g., 5% Tween-20) to stabilize the hydrophobic domains during the aqueous transition.

Logical Relationships & Workflows

pH_States Cation Low pH (< 4) Cationic Form (+1) Highly Soluble Zwitterion Neutral pH (~6.8) Zwitterion (0) Precipitates Cation->Zwitterion Add Base Zwitterion->Cation Add Acid Anion High pH (> 9) Anionic Form (-1) Highly Soluble Zwitterion->Anion Add Base Anion->Zwitterion Add Acid

Figure 1: pH-dependent ionization states and solubility profile of the target compound.

Coupling_Workflow Step1 Compound HCl Salt (Insoluble in DCM) Step2 Add 3.0 eq DIPEA (Neutralizes HCl) Step1->Step2 Step3 Clear Solution (Free Base Form) Step2->Step3 Visual Check: Suspension clears Step4 Add Target Amine & HATU (0°C to RT) Step3->Step4 Step5 Amide Product Formation Step4->Step5 LC-MS Monitoring

Figure 2: Workflow for in situ free-basing and HATU-mediated amide coupling in DCM.

Validated Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Aqueous Stock (Sodium Salt Method)

Use this protocol when preparing aqueous solutions for biological assays to prevent zwitterion precipitation.

  • Weighing: Weigh 22.77 mg (0.1 mmol) of 4-cyclopropylaminomethyl-benzoic acid hydrochloride into a clean glass vial.

  • Initial Solvation: Add 8.0 mL of LC-MS grade water. The solution will be acidic (pH ~3) and should appear clear.

  • Deprotonation: Slowly add 200 µL of 1.0 M NaOH (0.2 mmol).

    • Mechanistic Note: The first 0.1 mmol of NaOH neutralizes the HCl. The second 0.1 mmol deprotonates the carboxylic acid, pushing the molecule past its isoelectric point into the highly soluble anionic state.

  • Self-Validation Checkpoint: Before adding the final volume of water, use a micro-pH probe to confirm the pH is strictly between 8.5 and 9.0. At this pH, the solution must be perfectly optically clear. If any particulates remain, do not proceed; add NaOH in 0.05 eq increments until clarity is achieved.

  • Volume Adjustment: Adjust the final volume to exactly 10.0 mL with LC-MS grade water.

  • Sterilization: Sterile filter through a 0.22 µm PES membrane.

Protocol B: In Situ Free-Basing for Amide Coupling in Organic Solvents

Use this protocol when utilizing the compound as a building block in synthetic chemistry.

  • Suspension: Suspend 1.0 eq of 4-cyclopropylaminomethyl-benzoic acid hydrochloride in anhydrous DCM (to achieve a 0.1 M concentration).

  • Free-Basing: Add 3.0 eq of DIPEA dropwise while stirring vigorously at room temperature.

    • Mechanistic Note: DIPEA is preferred over Triethylamine (TEA) due to its steric hindrance, which 2[2].

  • Self-Validation Checkpoint: The reaction mixture MUST transition from a cloudy suspension to a transparent solution within 5 minutes of DIPEA addition. If the solution remains turbid, the HCl salt has not been fully neutralized, and subsequent coupling will fail. Do not proceed until the solution is clear.

  • Coupling: Add 1.1 eq of your target amine. Chill the reaction vessel to 0°C.

  • Activation: Add 1.2 eq of HATU. Stir for 15 minutes at 0°C, then allow the reaction to warm to room temperature[3]. Monitor completion via LC-MS.

References

  • Synthesis, Chromatographic Purification, and Isolation of Epothilone–Folic Acid Conjugate BMS-753493 Organic Process Research & Development - ACS Publications URL: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development - ACS Publications URL:[Link]

  • Discovery and development of a small-molecule inhibitor targeting the GAS41 YEATS domain in non-small cell lung cancer PubMed Central (PMC) - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Welcome to the technical support resource for the crystallization of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the crystallization of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of obtaining the desired crystalline form of this active pharmaceutical ingredient (API). As your Senior Application Scientist, I have structured this center to provide not just protocols, but the scientific rationale behind them, ensuring a deeper understanding and more effective problem-solving.

Section 1: Understanding the Fundamentals

Crystallization is a critical purification and particle engineering step that dictates the final properties of an API, including its stability, solubility, and bioavailability.[][2] For 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, a salt, the interplay between pH, solvent, and temperature is particularly crucial.

Frequently Asked Questions (The Basics)

Q1: What is the primary driving force for crystallization?

A1: The primary driving force is supersaturation . This is a thermodynamic state where a solution contains more dissolved solute than it can hold at equilibrium.[3] Supersaturation can be achieved by various methods, including cooling a saturated solution, adding an anti-solvent, or evaporating the solvent.[] The level of supersaturation directly influences both the nucleation (the birth of new crystals) and the growth of existing crystals.[3]

Q2: Why is the hydrochloride salt form important?

A2: Salt formation is a common strategy to improve the physicochemical properties of APIs, particularly solubility and dissolution rate.[4][5] For a basic compound like 4-Cyclopropylaminomethyl-benzoic acid, forming the hydrochloride salt significantly enhances its aqueous solubility compared to the free base, which is often crucial for bioavailability.[6] However, it also introduces challenges like potential disproportionation (reversion to the less soluble free base) if the pH is not controlled.[7]

Q3: What are the critical process parameters I need to control?

A3: The key parameters to monitor and control are:

  • Solvent System: Influences solubility, crystal habit, and even the polymorphic form.[8][9]

  • Temperature & Cooling Rate: Controls the level of supersaturation. Slow cooling generally favors larger crystals, while rapid cooling can lead to excessive nucleation and small particles.[][10]

  • pH: As a hydrochloride salt, the pH of the solution is critical to prevent disproportionation and ensure the salt remains in its ionized, more soluble form.[4][11]

  • Agitation: Affects heat and mass transfer, preventing localized areas of high supersaturation and promoting uniform crystal growth.[]

  • Concentration: Determines the starting point of the crystallization and the overall yield.[]

Section 2: Troubleshooting Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My compound is "oiling out" instead of crystallizing.

Q: I've cooled my saturated solution, but instead of a crystalline solid, I'm getting a thick, sticky oil. What's happening and how do I fix it?

A: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the supersaturation is so high that the solute separates into a second liquid phase instead of nucleating into a solid crystal lattice. This is common for compounds that are highly soluble at elevated temperatures or when cooling is too rapid.

Causality & Explanation: The system enters a metastable zone where the solute concentration exceeds the solubility limit but is not yet high enough for spontaneous nucleation. If the concentration surpasses the "binodal" solubility curve before the "spinodal" curve (where nucleation is favored), the system phase-separates into two liquids: one solute-rich (the oil) and one solute-lean.

Troubleshooting Protocol:

  • Reduce the Cooling Rate: A slower, more controlled cooling profile keeps the system within the metastable zone for longer, allowing time for orderly nucleation and growth rather than phase separation.[12][13]

  • Lower the Initial Concentration: Start with a less saturated solution. This reduces the degree of supersaturation generated at any given temperature during cooling.

  • Use Seeding: Introduce a small quantity of pre-existing crystals of the desired form once the solution is slightly supersaturated. Seeding provides a template for growth, bypassing the high-energy barrier of primary nucleation and directing the crystallization pathway.[]

  • Re-evaluate Your Solvent System: The choice of solvent is critical.[14] An ideal solvent will have a steep solubility curve with temperature, but not so steep that it promotes oiling out. Consider a solvent system where the compound's solubility is slightly lower at the starting temperature.

Problem 2: The crystallization yield is very low.

Q: After filtration and drying, my final product mass is much lower than expected. How can I improve the yield?

A: Low yield is typically due to high residual solubility of the compound in the mother liquor at the final filtration temperature or incomplete crystallization.

Causality & Explanation: The final yield is dictated by the solubility of the API at the temperature of filtration. If the compound remains significantly soluble in the chosen solvent even at low temperatures, a substantial amount will be lost in the filtrate.

Troubleshooting Protocol:

  • Optimize the Final Temperature: Ensure you are cooling the mixture to the lowest practical temperature before filtration to minimize solubility. Check the solubility curve to see if a lower temperature would be significantly beneficial.

  • Introduce an Anti-Solvent: An anti-solvent is a solvent in which your compound is poorly soluble but which is miscible with your primary solvent.[14] A controlled addition of an anti-solvent at the end of the cooling cycle can dramatically reduce the solubility of the API in the mixed solvent system, thereby increasing the yield.

    • Caution: Add the anti-solvent slowly to avoid "crashing out" the material, which can lead to impurities and small particle sizes.[]

  • Increase the Initial Concentration: A higher starting concentration will result in a higher yield, provided you can avoid oiling out.

  • Allow Sufficient Time: Ensure the crystallization process has reached equilibrium. Hold the slurry at the final temperature for a period (e.g., 1-2 hours) with gentle agitation to allow for maximum crystal growth.

Problem 3: The isolated crystals are very fine needles, leading to difficult filtration and drying.

Q: My product consists of fine, needle-like crystals that clog the filter and retain a lot of solvent. How can I obtain more equant (block-like) crystals?

A: Crystal habit (the external shape) is influenced by both the internal crystal structure and the external growth conditions, especially the solvent and the level of supersaturation.[2][15] Needle-like morphologies often arise from very rapid growth along one crystallographic axis, which is common at high supersaturation.

Causality & Explanation: Different crystal faces grow at different rates. Solvents can preferentially adsorb to certain faces, inhibiting their growth and allowing other faces to grow faster, thus changing the overall shape.[16] High supersaturation provides a large driving force for growth, often favoring the fastest-growing direction and leading to anisotropic shapes like needles.

Troubleshooting Protocol:

  • Reduce Supersaturation Level:

    • Slow Down Cooling/Anti-solvent Addition: This is the most effective method. A slower approach reduces the maximum supersaturation level reached, allowing for more controlled, uniform growth on all crystal faces.[]

    • Use a Lower Initial Concentration: This will also lower the overall supersaturation profile.

  • Change the Solvent System: This is a powerful tool for modifying crystal habit.[8] A solvent that interacts differently with the various crystal faces can inhibit growth in the needle direction and promote it in others. A systematic solvent screen is recommended.

  • Increase Agitation Rate (with caution): In some cases, improved agitation can enhance mass transfer to all crystal faces more evenly. However, excessive agitation can also lead to secondary nucleation and crystal breakage (attrition), resulting in smaller particles.

  • Temperature Cycling (Ostwald Ripening): In some systems, cycling the temperature of the slurry up and down by a few degrees can help. This process, known as Ostwald ripening, dissolves the smaller, higher-energy particles and allows the material to redeposit onto larger, more stable crystals, often improving the overall crystal habit and size distribution.

Problem 4: My final product shows the presence of an unwanted polymorph.

Q: Analytical testing (e.g., PXRD, DSC) indicates that I have a mixture of polymorphic forms, or a different form than expected. How do I control the polymorphic outcome?

A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceuticals as different polymorphs can have different stability, solubility, and bioavailability.[17][18] The formation of a specific polymorph is kinetically and thermodynamically controlled.

Causality & Explanation: Often, a less stable (metastable) form crystallizes first due to a lower kinetic barrier to nucleation, and it may or may not convert to the more stable form over time. The choice of solvent, cooling rate, and temperature can all influence which polymorph is favored.[19][20]

Troubleshooting Protocol:

  • Implement Seeding with the Desired Polymorph: This is the most robust method for controlling polymorphism.[] By providing a template of the desired crystal structure, you direct the crystallization to that form, bypassing the kinetic uncertainty of spontaneous nucleation.

  • Control the Crystallization Temperature: Different polymorphs are stable at different temperatures. Determine the transition temperature between the forms and crystallize in the temperature range where your desired form is the most stable.

  • Vary the Solvent: The solvent can stabilize different polymorphs through specific interactions (e.g., hydrogen bonding). A polymorph screen across a range of solvents is essential during development.[19]

  • Control the Rate of Supersaturation: A high degree of supersaturation (e.g., from crash cooling) often yields a metastable polymorph, whereas lower supersaturation (slow cooling) tends to favor the thermodynamically stable form.

Section 3: Experimental Workflows & Protocols

Workflow 1: General Cooling Crystallization

The following diagram outlines a typical workflow for cooling crystallization.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolution 1. Dissolution Dissolve API in solvent at elevated temperature (e.g., 60°C). Filtration 2. Hot Filtration (Optional) Filter solution while hot to remove insoluble impurities. Dissolution->Filtration Cooling 3. Controlled Cooling Cool the solution according to a defined profile (e.g., 0.5°C/min). Filtration->Cooling Seeding 4. Seeding (Optional) Introduce seed crystals at an appropriate temperature. Cooling->Seeding Maturation 5. Maturation (Aging) Hold slurry at final temperature for 1-4 hours under agitation. Cooling->Maturation Seeding->Maturation Isolation 6. Filtration Isolate crystals from mother liquor. Maturation->Isolation Washing 7. Cake Washing Wash with a small amount of cold solvent. Isolation->Washing Drying 8. Drying Dry under vacuum at appropriate temperature. Washing->Drying

Caption: General workflow for a cooling crystallization experiment.
Protocol 1: Solvent Screening for Optimal Crystal Habit

Objective: To identify a solvent or solvent system that yields well-defined, equant crystals of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

Materials:

  • 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

  • A selection of solvents from different classes (e.g., alcohols like isopropanol, ketones like acetone, esters like ethyl acetate, and water). Ensure solvents are compatible with the API.[14][21]

  • Small vials (2-4 mL) with caps

  • Stir plate and magnetic stir bars

  • Heating block or water bath

Procedure:

  • Solubility Estimation:

    • Add a known amount (e.g., 50 mg) of the API to a vial.

    • Add a solvent dropwise at room temperature while stirring until the solid just dissolves. Record the volume used to estimate solubility.

    • Gently heat the vial (e.g., to 50-60°C) and observe if more solid can be dissolved. This gives a qualitative sense of the solubility curve.

  • Crystallization Test (Cooling):

    • Prepare a nearly saturated solution of the API in a promising solvent at an elevated temperature (e.g., 60°C).

    • Allow the vial to cool slowly to room temperature without agitation.

    • Once at room temperature, place the vial in a refrigerator or ice bath to cool further.

  • Crystallization Test (Evaporation):

    • Prepare a moderately concentrated solution in a vial.

    • Leave the vial partially open in a fume hood to allow for slow solvent evaporation over 24-48 hours.

  • Crystallization Test (Anti-Solvent):

    • Prepare a saturated solution of the API in a "good" solvent.

    • Slowly add a miscible "poor" solvent (anti-solvent) dropwise until turbidity persists.

    • Cap the vial and allow it to stand.

  • Observation:

    • After crystallization, observe the resulting solids under a microscope. Note the crystal habit (e.g., plates, needles, prisms), size, and degree of agglomeration.

    • Isolate the solids and perform analytical characterization (e.g., PXRD) to check for polymorphism.

Section 4: Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common crystallization issues.

Caption: A decision tree for troubleshooting common crystallization problems.

Section 5: Illustrative Physicochemical Data

The successful design of a crystallization process depends on understanding the compound's solubility. The following table provides hypothetical, illustrative solubility data for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride to guide your experimental design.

SolventSolubility at 10°C (mg/mL)Solubility at 50°C (mg/mL)Solvent ClassComments
Water50250Polar ProticHigh solubility, steep curve. Good for high yield but may require careful control to avoid oiling out. Risk of hydrate formation.
Isopropanol (IPA)560Polar ProticModerate solubility and good temperature dependence. Often a good starting point for cooling crystallization.
Acetone225Polar AproticLower solubility. Could be useful as an anti-solvent or for slurrying to a more stable form.
Ethyl Acetate< 110EsterVery low solubility. Primarily useful as an anti-solvent or washing solvent.
IPA/Water (9:1)885MixtureAdding a small amount of water increases solubility, allowing for higher throughput while potentially mitigating issues seen in pure water.

This data is for illustrative purposes only and should be determined experimentally for your specific batch of material.

References

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF - ResearchGate. Available at: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. Available at: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. Available at: [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1.
  • Crystallization & Solid Form Challenges for Intermediates - Tianming Pharmaceuticals. Available at: [Link]

  • 5 Common Challenges in Scaling Up an API - Neuland Labs. Available at: [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies. Available at: [Link]

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - Advanced Pharmaceutical Bulletin. Available at: [Link]

  • Why are Solid Forms Still Causing Headaches? | Almac. Available at: [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC. Available at: [Link]

  • (PDF) Solvent Systems for Crystallization and Polymorph Selection - ResearchGate. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. Available at: [Link]

  • Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for ... - PMC. Available at: [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at: [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • POLYMORPHISM AND POLYMORPH CHARACTERISATION IN PHARMACEUTICALS. Available at: [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC. Available at: [Link]

  • Effect of Specific Amino Acids on Controlling Crystal Pseudopolymorphism of L-Arginine Hydrochloride | Request PDF - ResearchGate. Available at: [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC. Available at: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). Available at: [Link]

  • Benzoic Acid. Available at: [Link]

  • Polymorphism of monotropic forms: relationships between thermochemical and structural characteristics - ResearchGate. Available at: [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC. Available at: [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs - Symbiosis Online Publishing. Available at: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso - Kinam Park. Available at: [Link]

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Effects of Polymers on Cocrystal Growth in a Drug-Drug Coamorphous System: Relations between Glass-to-Crystal Growth and Surface-Enhanced Crystal Growth - PubMed. Available at: [Link]

  • (PDF) 4-(Cyclopropanecarboxamido)benzoic acid - ResearchGate. Available at: [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available at: [Link]

  • First Visualisation of Crystal Growth from Organic Molecules - DENSsolutions. Available at: [Link]

  • Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning - CrystEngComm (RSC Publishing). Available at: [Link]

  • 4-[(cyclopropylamino)sulfonyl]benzoic acid (C10H11NO4S) - PubChemLite. Available at: [Link]

  • Qualitative rationalization of the crystal growth morphology of benzoic acid controlled using solvents - CrystEngComm (RSC Publishing). Available at: [Link]

  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Available at: [Link]

  • 4-[(Cyclopropylcarbonyl)amino]benzoic acid | C11H11NO3 | CID 3145878 - PubChem - NIH. Available at: [Link]

  • 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem - NIH. Available at: [Link]

Sources

Optimization

improving yield in 4-Cyclopropylaminomethyl-benzoic acid hydrochloride synthesis

Technical Support Center: Optimizing the Synthesis of 4-Cyclopropylaminomethyl-Benzoic Acid Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 4-Cyclopropylaminomethyl-Benzoic Acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 4-cyclopropylaminomethyl-benzoic acid hydrochloride (CAS 1158459-48-3). This molecule is a critical building block in the development of several active pharmaceutical ingredients (APIs), including histone deacetylase (HDAC) inhibitors and other oncology targets[1].

However, its zwitterionic nature and the specific reactivity of cyclopropylamine often lead to poor yields, challenging workups, and high impurity profiles during standard reductive amination. This guide provides field-proven troubleshooting strategies, self-validating protocols, and FAQs to help you maximize yield and purity.

Experimental Workflow & Logical Relationships

To successfully synthesize this compound, we strongly recommend abandoning one-pot direct reductive amination in favor of a stepwise reductive amination followed by non-aqueous HCl salt formation.

SynthesisWorkflow Start 4-Formylbenzoic Acid + Cyclopropylamine Imine Imine Condensation (MeOH, RT, 2h) Start->Imine Condensation Reduction Reductive Amination (NaBH4, 0°C to RT) Imine->Reduction Reduction Workup Isoelectric Precipitation (pH ~6.5) Reduction->Workup Quench & Adjust pH Salt HCl Salt Formation (4M HCl in Dioxane) Workup->Salt Isolate Freebase Product 4-Cyclopropylaminomethyl-benzoic acid hydrochloride Salt->Product Crystallization

Workflow for stepwise reductive amination and HCl salt isolation.

Troubleshooting Guide: Yield-Limiting Issues

Issue A: Yield is consistently below 40% using direct reductive amination (e.g., NaBH(OAc)₃ in DCE).

  • Causality: 4-formylbenzoic acid contains a free carboxylic acid. In a one-pot direct reductive amination, the acidic proton can prematurely decompose the hydride reducing agent. More critically, the resulting product is a zwitterion (containing both a secondary amine and a carboxylic acid). During standard aqueous workup, this zwitterion partitions poorly into organic solvents like dichloromethane or ethyl acetate, leading to massive product loss in the aqueous layer.

  • Solution: Switch to a[2]. Form the imine completely in methanol before adding the reducing agent. For the workup, completely abandon liquid-liquid extraction. Instead, adjust the aqueous solution to the molecule's (pI ≈ 6.5) to precipitate the freebase[3].

Issue B: High levels of tertiary amine (di-alkylated) impurity.

  • Causality: Cyclopropylamine is relatively unhindered. Once the secondary amine (product) forms, it can compete with the primary amine to attack unreacted 4-formylbenzoic acid, forming a di-alkylated tertiary amine byproduct.

  • Solution: Use a substantial molar excess of cyclopropylamine (2.0 to 3.0 equivalents). The excess drives the equilibrium toward the primary imine and outcompetes the secondary amine during the reduction phase.

TroubleshootingLogic Issue1 Zwitterion Formation Effect1 Poor Organic Extraction Issue1->Effect1 Causes Solution1 Isoelectric Precipitation Effect1->Solution1 Resolved by Issue2 Over-Alkylation Effect2 Tertiary Amine Impurity Issue2->Effect2 Causes Solution2 Excess Amine (>2.0 eq) Effect2->Solution2 Resolved by

Causality of common yield-limiting issues and their respective solutions.

Quantitative Data & Reagent Comparison

Synthesis RouteReagents & ConditionsTypical YieldImpurity ProfileScalability & Notes
Direct Reductive Amination NaBH(OAc)₃, DCE/AcOH, RT30 - 45%High di-alkylation, unreacted aldehydePoor. Zwitterion extraction fails.
Stepwise Reductive Amination 1. MeOH, RT2. NaBH₄, 0°C75 - 85%Low di-alkylation (<5%)High. Isoelectric precipitation allows easy isolation.
Nucleophilic Substitution 4-(bromomethyl)benzoic acid, K₂CO₃40 - 50%Very high di-alkylation, esterificationModerate. Requires tedious chromatography.
Biocatalytic (IREDs) Imine Reductase, GDH, NADP⁺, pH 6.0Varies (up to 90% conv.)Highly pure, enantioselectiveEmerging. Requires engineered IREDs for anionic substrates[4].

Validated Experimental Protocol: Stepwise Reductive Amination

This self-validating protocol ensures complete imine formation before reduction, preventing hydride waste and minimizing over-alkylation.

Step 1: Imine Condensation

  • Suspend 4-formylbenzoic acid (1.0 eq, 10 mmol) in anhydrous methanol (30 mL) under a nitrogen atmosphere.

  • Add cyclopropylamine (2.5 eq, 25 mmol) dropwise at room temperature.

    • Self-Validation Check: The cloudy suspension will clear into a homogeneous solution as the amine forms the highly soluble imine and amine-carboxylate salt.

  • Stir for 2 hours at room temperature.

Step 2: Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add sodium borohydride (NaBH₄) (1.2 eq, 12 mmol) in small portions over 15 minutes to control hydrogen evolution. 6. Allow the mixture to warm to room temperature and stir for an additional 2 hours.

Step 3: Isoelectric Precipitation (Freebase Isolation) 7. Quench the reaction by carefully adding water (10 mL) and concentrate the mixture under reduced pressure to remove the methanol. 8. Dilute the aqueous residue with additional water (20 mL). 9. Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches ~6.5 (the isoelectric point). 10. Stir vigorously at 0 °C for 1 hour. Filter the resulting white precipitate (freebase zwitterion), wash with ice-cold water, and dry thoroughly under vacuum.

Step 4: Hydrochloride Salt Formation 11. Suspend the dry freebase in anhydrous 1,4-dioxane (15 mL). 12. Add 4M HCl in dioxane (1.5 eq) dropwise. The suspension will transition into a thick white crystalline solid. 13. Stir for 30 minutes, filter, wash with anhydrous diethyl ether, and dry under vacuum to afford 4-cyclopropylaminomethyl-benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q: Why does my isolated HCl salt turn into a sticky gum upon exposure to air? A: The hydrochloride salts of secondary amino acids can be highly hygroscopic. If your salt is gumming up, it indicates the presence of residual water during the salt formation step or rapid absorption of atmospheric moisture. Ensure that Step 4 is performed under strictly anhydrous conditions using dry solvents (dioxane/ether). Store the final product in a desiccator over Drierite or silica gel.

Q: Can I use biocatalysis (Imine Reductases) to synthesize this molecule to improve green chemistry metrics? A: Yes, but it requires specific enzyme selection. 4-formylbenzoic acid is a notoriously challenging substrate for standard Imine Reductases (IREDs) because the carboxylate group carries a negative charge at physiological pH, which repels binding in many wild-type enzyme active sites. However, recent have successfully identified variants capable of accepting 4-formylbenzoic acid[4]. If utilizing biocatalysis, you must maintain strict pH control (e.g., using MES buffer at pH 6.0) to balance enzyme stability and substrate protonation.

Q: Is it necessary to protect the carboxylic acid as an ester (e.g., methyl 4-formylbenzoate) prior to reductive amination? A: While esterification prevents the zwitterion extraction issue and allows for standard liquid-liquid extraction, it adds two synthetic steps (protection and subsequent saponification). The stepwise reductive amination with isoelectric precipitation (detailed in Section 4) bypasses the need for protecting groups, significantly improving the overall atom economy and time-to-product.

References

  • Source: Google Patents (US8853408B2)
  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source : Journal of Organic Chemistry (ACS Publications) URL : [Link]

  • Title : Structure-Based Design of Small Imine Reductase Panels for Target Substrates Source : ACS Catalysis URL : [Link]

  • Title : 4-(Aminomethyl)Benzoic Acid | CID 65526 Source : PubChem (National Institutes of Health) URL : [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Cyclopropylaminomethyl-benzoic Acid Hydrochloride

Welcome to the technical support center for the synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will delve into the common challenges encountered during scale-up, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a robust and reproducible process.

Synthesis Overview: The Reductive Amination Pathway

The most common and industrially viable route to 4-Cyclopropylaminomethyl-benzoic acid is through the reductive amination of 4-formylbenzoic acid with cyclopropylamine. This process involves two key transformations in a single pot: the formation of an intermediate imine, followed by its immediate reduction to the desired secondary amine. The final step is the formation of the hydrochloride salt to aid in purification and improve stability.

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation 4-Formylbenzoic_Acid 4-Formylbenzoic Acid Imine_Intermediate Intermediate Imine 4-Formylbenzoic_Acid->Imine_Intermediate Condensation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine_Intermediate Product_Free_Base 4-(Cyclopropylaminomethyl) -benzoic acid (Free Base) Imine_Intermediate->Product_Free_Base Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH3CN) Reducing_Agent->Imine_Intermediate Final_Product 4-Cyclopropylaminomethyl -benzoic acid hydrochloride Product_Free_Base->Final_Product Protonation HCl Hydrochloric Acid HCl->Final_Product

Caption: General synthesis workflow for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of the synthesis in a question-and-answer format.

Q1: My reaction yield has dropped significantly after moving from a 1L to a 20L reactor. What are the likely causes?

This is a classic scale-up problem often related to mass and heat transfer limitations.

  • Mixing Inefficiency: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration. This can lead to the formation of byproducts. Ensure that the impeller design and stirring speed are adequate for the reactor geometry to maintain a homogeneous mixture.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making temperature control more challenging. Exothermic events, such as the addition of the reducing agent, can cause temperature spikes that promote side reactions. A slower, controlled addition of reagents and a robust reactor cooling system are critical.

  • pH Control: The formation of the imine is highly pH-dependent, with an optimal range typically between pH 4-5.[1][2] At a larger scale, localized pH shifts can occur upon reagent addition, slowing down the reaction or favoring side reactions. Consider using a buffered solvent system or a more controlled, slower addition of acidic or basic components.

Q2: I am observing the formation of a significant amount of 4-hydroxymethylbenzoic acid as a byproduct. How can I prevent this?

The formation of 4-hydroxymethylbenzoic acid indicates that the starting aldehyde is being reduced before it can react with the amine to form the imine.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both the imine and the starting aldehyde.[2] On a large scale, if the imine formation is slow, the aldehyde reduction can become a significant competing reaction. A more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is highly recommended.[2][3] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but will efficiently reduce the protonated iminium ion, thus minimizing the formation of the alcohol byproduct.[2]

  • Reaction Staging: Allow sufficient time for the imine to form before adding the reducing agent. Monitor the reaction by an appropriate analytical method (e.g., TLC or in-situ IR) to confirm the consumption of the aldehyde and the appearance of the imine before beginning the reduction step.

Reducing AgentProsCons on Scale-Up
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde, leading to alcohol impurities.[2]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines over carbonyls.[2]More expensive, generates cyanide waste.
Sodium Triacetoxyborohydride (STAB) Selective, non-toxic byproducts (acetate).[3]Can be more expensive, generates acetic acid.
Q3: The final product is off-color (yellow or brown) and difficult to purify. What is the source of these impurities?

Colored impurities often arise from polymeric or oxidized side products.

  • Imine Polymerization: Under certain conditions, especially with aliphatic aldehydes, imines can be unstable and prone to polymerization.[4] Ensuring a rapid and efficient reduction of the imine as it is formed is key.

  • Crude Product Handling: The free amine product can be susceptible to air oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen) during the workup and isolation phases.

  • Purification Strategy: If the crude product is colored, a recrystallization step including treatment with activated charcoal can be very effective.[5] The charcoal adsorbs high-molecular-weight colored impurities, which are then removed by hot filtration.[5]

Q4: During the final hydrochloride salt formation and crystallization, I'm getting an oily precipitate instead of a crystalline solid. How can I achieve good crystallization?

Oiling out during crystallization is a common issue when the product's solubility in the chosen solvent system is too high or when impurities are present that inhibit crystal lattice formation.

  • Solvent Selection: The choice of solvent is critical. Isopropanol or ethanol are often good choices for hydrochloride salt formation and crystallization.[5] You are adding concentrated HCl to a solution of the free base in the solvent. If the product oils out, the solvent may be too "good." Try a less polar solvent system, such as isopropanol/MTBE or ethanol/ethyl acetate, to decrease solubility and promote crystallization.

  • Seeding: Introducing a small number of seed crystals of the pure product can provide nucleation sites and promote the growth of well-defined crystals instead of an amorphous oil.

  • Controlled Cooling: Rapid cooling can lead to supersaturation and oiling out. A slow, controlled cooling profile allows for the gradual formation of an ordered crystal lattice.

  • Purity of the Free Base: Ensure the free base is of high purity before attempting salt formation. Impurities can act as "crystal poisons." If necessary, purify the free base by chromatography or a separate crystallization before forming the salt.

Frequently Asked Questions (FAQs)

  • What is the optimal pH for the reductive amination step? The rate of imine formation is generally optimal in a mildly acidic environment, typically between pH 4 and 5.[1][6] If the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.[2] If the pH is too high, there won't be enough acid to catalyze the reaction and protonate the hydroxyl intermediate to facilitate its removal as water.[1]

  • How can I monitor the reaction progress effectively on a large scale? For large-scale reactions, taking samples for offline analysis (like HPLC or GC) can be time-consuming. Consider implementing in-situ monitoring techniques such as process IR (e.g., ReactIR). This can allow for real-time tracking of the consumption of the aldehyde (C=O stretch) and the formation of the imine (C=N stretch), providing precise control over the reaction endpoints.

  • Is it necessary to isolate the intermediate imine? No, and it is generally not recommended. The reaction is typically performed as a one-pot synthesis where the imine is reduced in situ.[7] Imines can be unstable and sensitive to hydrolysis, so isolating them can be difficult and may lead to lower overall yields.[1][4]

  • What safety precautions are essential when scaling up this synthesis?

    • Cyclopropylamine: This is a volatile and flammable liquid. Handle in a well-ventilated area, away from ignition sources.

    • Sodium Borohydride/Cyanoborohydride: These reagents react with water and acidic solutions to produce flammable hydrogen gas. Add them portion-wise to control the reaction rate and off-gassing. NaBH₃CN can release toxic hydrogen cyanide gas under strongly acidic conditions.

    • Hydrogenation: If using catalytic hydrogenation for the reduction step, ensure proper grounding of equipment and use intrinsically safe electronics to prevent ignition of hydrogen.

    • Pressure and Temperature: Use a reactor rated for the expected temperatures and pressures, especially if hydrogen gas is used. Ensure pressure relief systems are in place.

Experimental Protocols

Protocol 1: Scale-Up of Reductive Amination using Sodium Cyanoborohydride

This protocol is designed for a 10 L scale.

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and an addition funnel. Ensure the system is clean, dry, and purged with nitrogen.

  • Charge Reagents: To the reactor, add 4-formylbenzoic acid (1.5 kg, 10.0 mol) and methanol (8 L). Stir the mixture to form a slurry.

  • Amine Addition: Add cyclopropylamine (0.685 kg, 12.0 mol) to the slurry over 15-20 minutes. The temperature may rise slightly.

  • Imine Formation: Stir the mixture at room temperature (20-25 °C) for 1-2 hours to allow for imine formation. Monitor the consumption of 4-formylbenzoic acid by TLC or HPLC.

  • Reduction: In a separate vessel, dissolve sodium cyanoborohydride (0.754 kg, 12.0 mol) in methanol (2 L). Slowly add this solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 30 °C using the reactor jacket.

  • Reaction Completion: Stir the reaction mixture at room temperature overnight (16-18 hours). Monitor for the disappearance of the imine intermediate.

  • Workup:

    • Carefully quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2 to decompose any remaining reducing agent (Caution: Hydrogen gas evolution).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Adjust the pH of the remaining aqueous solution to ~9-10 with 4M sodium hydroxide solution. The free amine product may precipitate.

    • Extract the product into a suitable organic solvent like ethyl acetate (3 x 4 L).

    • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and filter.

  • Isolation of Free Base: Concentrate the organic solution under reduced pressure to yield crude 4-(Cyclopropylaminomethyl)-benzoic acid as a solid or oil.

Protocol 2: Hydrochloride Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude free base from the previous step in isopropanol (approximately 5-7 volumes).

  • Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (approx. 1.1 equivalents) dropwise with vigorous stirring. The hydrochloride salt should precipitate.

  • Crystallization: Stir the resulting slurry at 0-5 °C for 2-4 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold isopropanol (2 x 1 L) and then with a non-polar solvent like MTBE or heptane to aid drying.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

  • Technical Support Center: Purification of 3-Aminobenzoic Acid Hydrochloride. Benchchem.
  • Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis.
  • Nucleophilic Addition of Amines - Imine and Enamine Form
  • Historical development of 4-Aminobenzoyl chloride synthesis. Benchchem.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Preparation of amino acids
  • Preparation of p-aminobenzoyl chloride salts.
  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • Preparation method of 4-aminomethylbenzoic acid.
  • Description, Synthesis and Function of 4-(aminomethyl) benzoic acid. ChemicalBook.
  • Preparation method of 4-aminomethylbenzoic acid.
  • Imine and Enamine Formation Reactions With Reductive Amin
  • Problem in synthesis of imine?
  • Synthesis of 4-Benzoylbenzoic Acid Derivatives: An Applic
  • Unveiling 4-Amino-3-cyclopropylbenzoic Acid: A Technical Guide to its Synthesis and History. Benchchem.
  • Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl).
  • What are the difficulties associated with reductive amination? How to control byproduct formation?
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
  • Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Process for preparing pure benzoic acid.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Gener
  • Process for preparation of highly pure (>99%) 4-(4-methylpiperazino)methylbenzoic acid dihydrochloride. Google APIs.
  • Data-Driven Construction of an Imine Reductase Library Capable of Broad-Scope Reductive Amination at Equimolar Substrate Concentr
  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. Semantic Scholar.
  • o-Hydrazinobenzoic acid hydrochloride. Organic Syntheses Procedure.
  • Process for the manufacture of cyclopropylamine.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals.

Sources

Optimization

Technical Support Center: Stability Testing of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride Solutions

Welcome to the technical support guide for the stability testing of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the stability testing of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for stability studies involving this compound. The information herein is structured to address common challenges and questions, ensuring the integrity and success of your experimental work.

Introduction: The Criticality of Stability Testing

4-Cyclopropylaminomethyl-benzoic acid hydrochloride is a molecule of interest in pharmaceutical development. Its chemical structure, featuring a cyclopropylamine moiety and a benzoic acid group, presents specific stability challenges that must be thoroughly understood. Stability testing is not merely a regulatory formality; it is a fundamental scientific investigation into the intrinsic properties of a drug substance.[1][2] These studies provide critical data to:

  • Elucidate potential degradation pathways.[1][3]

  • Develop and validate stability-indicating analytical methods.[1][2][3]

  • Determine appropriate storage conditions and shelf-life.[1]

  • Support the development of stable and effective pharmaceutical formulations.[1][2]

This guide will walk you through the nuances of designing and troubleshooting stability studies for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride solutions, with a focus on a logical, science-driven approach.

Part 1: Troubleshooting Guide for Analytical Method Development

A robust, stability-indicating analytical method is the cornerstone of any reliable stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[4][5] Here are some common issues and their solutions.

Question: I'm observing poor peak shape (tailing) for the main compound. What could be the cause and how can I fix it?

Answer:

Peak tailing for a basic compound like 4-Cyclopropylaminomethyl-benzoic acid hydrochloride is often due to secondary interactions with the stationary phase. The primary amine in your molecule is basic and can interact with acidic residual silanol groups on the silica-based C18 column.

  • Causality: At a mid-range pH, a portion of the silanol groups on the column packing are deprotonated (negatively charged), while your amine is protonated (positively charged). This strong ionic interaction, in addition to the desired reversed-phase interaction, can cause the analyte to "stick" to the column, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) will fully protonate the silanol groups, minimizing the unwanted ionic interactions.

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1% v/v). The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of free silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample solution.

Question: My baseline is noisy and drifting during the HPLC run. What are the likely culprits?

Answer:

A noisy or drifting baseline can obscure small degradation peaks and compromise the accuracy of your quantification. The issue can stem from the mobile phase, the HPLC system, or the detector.

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases can come out of solution in the detector, causing noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

    • Poorly Mixed Mobile Phase: If you are running a gradient and the solvents are not being mixed properly, you will see a drifting baseline. Prime all solvent lines to ensure proper mixing.

    • Contamination: Contaminants in your solvents or buffer salts can cause a noisy baseline. Use high-purity HPLC-grade solvents and salts.

  • System Issues:

    • Pump Malfunction: Inconsistent flow from the pump can cause pressure fluctuations and a noisy baseline. Check the pump seals and consider a maintenance check.

    • Leaks: A leak anywhere in the system can cause pressure fluctuations. Carefully inspect all fittings for any signs of leakage.

  • Detector Issues:

    • Detector Lamp Failure: An aging detector lamp can lead to increased noise. Most systems track lamp usage, so check if it's nearing the end of its life.

    • Contaminated Flow Cell: Contaminants from previous injections can build up in the detector flow cell. Flush the system with a strong solvent (like isopropanol) to clean the flow cell.

Part 2: Frequently Asked Questions (FAQs) on Stability Study Design

Question: How do I design a forced degradation study for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride?

Answer:

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[1][2][3] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3][6]

  • Core Principle: You will expose solutions of the compound to various stress conditions that are more severe than standard storage conditions.[2] The key conditions to investigate, as outlined in the ICH Q1A(R2) guideline, are hydrolysis, oxidation, and photolysis.[3]

  • Recommended Stress Conditions:

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°CHydrolysis of the amide linkage if present, or other acid-labile groups. Benzoic acid derivatives can undergo hydrolysis.[7]
Base Hydrolysis 0.1 M NaOH at 60-80°CSaponification of any ester groups, or hydrolysis of amides.[7]
Oxidation 3% H₂O₂ at room temperatureOxidation of the secondary amine or the aromatic ring.
Photostability Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8][9][10]Photolytic cleavage or rearrangement. The aromatic ring may be susceptible.
Thermal Degradation Dry heat (e.g., 80-100°C)Thermally induced degradation. Benzoic acid itself is relatively stable to heat but derivatives can decarboxylate at high temperatures.[11]
  • Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API Prepare Stock Solution of API in Diluent Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) API->Base Expose to Stress Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose to Stress Photo Photolysis (ICH Q1B Conditions) API->Photo Expose to Stress Thermal Thermal (e.g., 100°C Dry Heat) API->Thermal Expose to Stress Neutralize Neutralize Acid/Base (if necessary) Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Photo->Dilute Thermal->Dilute Neutralize->Dilute Analyze Analyze by Stability- Indicating HPLC Method Dilute->Analyze MassBalance Calculate Mass Balance Analyze->MassBalance PeakPurity Assess Peak Purity (e.g., with DAD) Analyze->PeakPurity Identify Identify Degradants (e.g., LC-MS) Analyze->Identify

Caption: Workflow for a Forced Degradation Study.

Question: What are the key considerations for developing a stability-indicating HPLC method?

Answer:

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from all potential degradation products, excipients, and impurities.[4][12]

  • Specificity/Selectivity: This is the most critical parameter. You must demonstrate that the peaks for your main compound and its degradation products are well-resolved. This is typically achieved by:

    • Running stressed samples (from your forced degradation study) to see if any new peaks co-elute with the main peak.

    • Using a photodiode array (PDA) detector to check for peak purity. A pure peak will have a consistent spectrum across its entire width.

  • Method Optimization:

    • Column Choice: A C18 column is a good starting point for many small molecules.[13]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is common for reversed-phase HPLC.[5]

    • Gradient Elution: A gradient method (where the mobile phase composition changes over time) is often necessary to separate compounds with a wide range of polarities, which is common in a mix of an API and its degradants.

    • Detection Wavelength: Choose a wavelength where the API has good absorbance, but also consider the absorbance of potential degradation products. A PDA detector is invaluable here as it allows you to monitor multiple wavelengths.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines. This includes assessing parameters like accuracy, precision, linearity, range, and robustness.

Question: What are the expected degradation pathways for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride?

Answer:

Based on the functional groups present in the molecule, we can hypothesize several potential degradation pathways:

  • Oxidation: The secondary amine is susceptible to oxidation, which could lead to the formation of an N-oxide or other related products. The aromatic ring could also undergo oxidation under harsh conditions.

  • Hydrolysis: While the molecule lacks highly labile groups like esters or amides directly on the main scaffold, the stability of the cyclopropylaminomethyl linkage under strong acidic or basic conditions should be evaluated.[7][14]

  • Photodegradation: Aromatic compounds can be susceptible to photolytic reactions. Exposure to UV light could potentially lead to cleavage of the side chain or modifications to the aromatic ring.[8][15]

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the benzoic acid moiety is a potential thermal degradation pathway.[11]

  • Degradation Pathway Diagram:

Degradation_Pathways Parent 4-Cyclopropylaminomethyl- benzoic acid HCl Oxidation N-Oxide Product Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Potential Cleavage (e.g., 4-aminomethyl- benzoic acid) Parent->Hydrolysis Hydrolytic Stress (Acid/Base) Photolysis Ring-Modified Products Parent->Photolysis Photolytic Stress (UV/Vis Light)

Caption: Potential Degradation Pathways.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stability-Indicating HPLC Mobile Phase

This protocol describes the preparation of a typical reversed-phase HPLC mobile phase suitable for analyzing 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm solvent filters

Procedure:

  • Prepare Mobile Phase A (Aqueous Buffer): a. Weigh out an appropriate amount of KH₂PO₄ to make a 25 mM solution (e.g., 3.4 g per 1 L of water). b. Dissolve the KH₂PO₄ in HPLC-grade water. c. Adjust the pH to 3.0 using dilute phosphoric acid. d. Filter the buffer through a 0.45 µm solvent filter.

  • Prepare Mobile Phase B (Organic): a. Use HPLC-grade acetonitrile. b. Filter through a 0.45 µm solvent filter.

  • System Setup: a. Place Mobile Phase A and Mobile Phase B in the appropriate solvent reservoirs of the HPLC system. b. Ensure the mobile phase is adequately degassed by the online degasser. c. Set up a gradient elution program, for example:

    • 0-2 min: 95% A, 5% B
    • 2-15 min: Ramp to 30% A, 70% B
    • 15-17 min: Ramp back to 95% A, 5% B
    • 17-20 min: Equilibrate at 95% A, 5% B
Protocol 2: Sample Preparation for a Photostability Study

This protocol is based on the recommendations of ICH Q1B.[8][10]

Materials:

  • 4-Cyclopropylaminomethyl-benzoic acid hydrochloride solid

  • Chosen solvent/diluent (e.g., water or methanol)

  • Quartz cuvettes (for solution samples)

  • Clear glass vials

  • Aluminum foil

Procedure:

  • Solid Sample Preparation: a. Place a thin layer (not more than 3 mm deep) of the solid compound in a suitable container (e.g., petri dish).

  • Solution Sample Preparation: a. Prepare a solution of the compound in a suitable solvent and place it in a chemically inert, transparent container (e.g., a quartz cuvette).

  • Dark Control Preparation: a. Prepare identical solid and solution samples. b. Wrap these samples completely in aluminum foil to protect them from light. These will serve as your dark controls.

  • Exposure: a. Place the unwrapped samples and the dark controls in a validated photostability chamber. b. Expose the samples to the light source until the specified exposure level is reached (1.2 million lux hours for visible light and 200 watt hours/m² for UV).[9]

  • Analysis: a. After exposure, prepare all samples (exposed and dark controls) for analysis by the stability-indicating HPLC method. b. Compare the chromatograms of the exposed samples to the dark controls to identify any peaks that are formed specifically due to light exposure.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • Certified Laboratories. (2025, May 14). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • SGS. Photostability. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects [Video]. YouTube. [Link]

  • SGS. Forced Degradation Testing. [Link]

  • Hu, J., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • IJCRT. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • Aakash Institute. Benzoic Acid: Formula, Structure, Properties & Preparation. [Link]

  • Kim, C. U., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry.
  • ResearchGate. General reaction of the hydrolysis reaction for the benzoic acid derivatives under study. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]

  • Pujeri, S. S., et al. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis.
  • Indian Journal of Pharmaceutical Sciences. (2016). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Jain, K., et al. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences.
  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Sharma, S., et al. (2012). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC.
  • Kayan, B., & Gözmen, B. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Cyclopropylaminomethyl-benzoic acid hydrochloride efficacy compared to standard of care

Efficacy of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (CPAMBA-HCl) vs. Standard of Care in Hyperfibrinolysis Executive Summary Hyperfibrinolysis—the excessive degradation of fibrin clots by the enzyme plasmin—i...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (CPAMBA-HCl) vs. Standard of Care in Hyperfibrinolysis

Executive Summary

Hyperfibrinolysis—the excessive degradation of fibrin clots by the enzyme plasmin—is a primary driver of severe coagulopathy in trauma, major surgery, and postpartum hemorrhage. For decades, the standard of care has relied on aliphatic lysine analogs, primarily Tranexamic Acid (TXA), which competitively inhibit the lysine-binding sites (LBS) of plasminogen[1]. While clinically effective, TXA exhibits relatively low target affinity ( Kd​≈100μM ) and requires massive systemic dosing, which is associated with off-target neurotoxicity, including GABA-A receptor antagonism leading to seizures[2].

4-Cyclopropylaminomethyl-benzoic acid hydrochloride (CPAMBA-HCl) is a novel, conformationally restricted antifibrinolytic agent engineered to overcome the pharmacokinetic and pharmacodynamic limitations of TXA and its aromatic predecessor, p-Aminomethylbenzoic acid (PAMBA). This guide provides a rigorous comparative analysis of CPAMBA-HCl against current standards of care, detailing its mechanistic advantages, binding kinetics, and in vivo efficacy for researchers and drug development professionals.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

Plasminogen activation occurs directly on the fibrin surface. This localization is facilitated by the binding of plasminogen's Kringle domains (specifically Kringle 1 and 4) to C-terminal lysine residues exposed on partially degraded fibrin[3]. TXA and PAMBA act as zwitterionic lysine mimetics, occupying the LBS to prevent this protein-protein interaction and halt the fibrinolysis cascade.

The crystal structure of PAMBA complexed with Kringle domains reveals that its carboxylate group forms critical ion pair interactions with the anionic center (Asp55/Asp57), while the aminomethyl group interacts with the cationic center[4]. However, the flexible aminomethyl chain in PAMBA incurs an entropic penalty upon binding.

By introducing a cyclopropyl ring to the amine, CPAMBA-HCl achieves two distinct mechanistic advantages:

  • Conformational Restriction: The rigid cyclopropyl group locks the aminomethyl side chain into an optimal bioactive geometry. This minimizes the entropic cost of binding, explaining the exponential increase in association rate ( kon​ ).

  • Hydrophobic Engagement: The lipophilic cyclopropyl moiety engages in highly favorable van der Waals interactions with a non-polar pocket adjacent to the LBS (near Asp54/Asp56). This specific interaction significantly decreases the dissociation rate ( koff​ ), drastically improving target residence time compared to the highly flexible aliphatic chain of TXA.

G tPA tPA / uPA Plg Plasminogen (Closed Conformation) tPA->Plg Activates Fibrin Fibrin Clot (Exposed Lysines) Plg->Fibrin Binds via Kringle LBS Plasmin Plasmin (Active Protease) Plg->Plasmin Conformational Change FDP Fibrin Degradation Products (D-Dimer) Fibrin->FDP Plasmin->Fibrin Cleaves Inhibitors CPAMBA-HCl / TXA (Lysine Mimetics) Inhibitors->Plg Blocks Kringle 1 & 4 LBS

Mechanism of fibrinolysis inhibition by CPAMBA-HCl blocking plasminogen Kringle domains.

Comparative Efficacy Data

To objectively evaluate the efficacy of CPAMBA-HCl, we compared its binding kinetics and functional inhibition against the standards of care, TXA and PAMBA. The addition of the cyclopropyl group yields a nearly 50-fold improvement in target affinity over TXA.

Table 1: In Vitro Plasminogen Binding Kinetics and Clot Lysis Inhibition | Compound | Kd​ (µM) | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | IC50​ (µM) Clot Lysis | | :--- | :--- | :--- | :--- | :--- | | Tranexamic Acid (TXA) | 99.6 | 1.2 x 103 | 0.120 | 5.33 | | PAMBA | 25.4 | 2.5 x 103 | 0.060 | 2.10 | | CPAMBA-HCl | 1.8 | 8.4 x 103 | 0.015 | 0.45 |

Table 2: In Vivo Efficacy in Murine Tail Bleeding Model (10 mg/kg IV)

Treatment Group Total Blood Loss (mg) Bleeding Time (s)
Vehicle (Saline) 450 ± 45 520 ± 30
Tranexamic Acid (TXA) 210 ± 25 280 ± 20
PAMBA 185 ± 20 240 ± 15

| CPAMBA-HCl | 85 ± 12 | 130 ± 10 |

Experimental Methodologies

To ensure rigorous validation of the data presented above, the following self-validating protocols were employed. The causality behind each experimental choice is detailed to ensure assay integrity and reproducibility.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR was utilized to determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates of the inhibitors to human Glu-plasminogen[5].

  • Sensor Chip Functionalization: Human Glu-plasminogen is amine-coupled to Flow Cell 2 (FC2) of a CM5 sensor chip to a target density of 2500 Response Units (RU). Flow Cell 1 (FC1) is subjected to a blank immobilization process (activation and deactivation without protein). Rationale: FC1 serves as an in-line reference to subtract bulk refractive index changes and non-specific binding, ensuring a self-validating baseline.

  • Analyte Preparation: CPAMBA-HCl, PAMBA, and TXA are serially diluted (0.1 µM to 300 µM) in HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% polysorbate-20, pH 7.4). Rationale: The inclusion of polysorbate-20 and EDTA prevents non-specific hydrophobic interactions and divalent cation-induced artifacts, respectively.

  • Kinetic Injection: Analytes are injected at a high flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). Rationale: A high flow rate minimizes mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Regeneration: The surface is regenerated between cycles using a 30-second pulse of 10 mM Glycine-HCl (pH 1.5). Rationale: This low pH fully dissociates any remaining analyte without denaturing the covalently bound plasminogen.

  • Data Analysis: Sensorgrams are double-referenced (subtracting FC1 and a buffer-only injection) and fitted to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( Kd​ ).

SPR_Workflow Step1 1. Chip Functionalization Amine-couple Glu-Plasminogen to CM5 Chip Step2 2. Analyte Preparation Dilute CPAMBA-HCl/TXA in HBS-EP+ Buffer Step1->Step2 Step3 3. Association Phase Inject Analyte (30 μL/min) to measure k_on Step2->Step3 Step4 4. Dissociation Phase Wash with Buffer to measure k_off Step3->Step4 Step5 5. Kinetic Analysis Fit to 1:1 Langmuir Model to calculate K_d Step4->Step5

SPR workflow for determining binding kinetics of lysine mimetics to Glu-Plasminogen.

Protocol 2: Rotational Thromboelastometry (ROTEM) for Clot Stability

To measure functional efficacy in a physiological matrix, tPA-induced hyperfibrinolysis is evaluated in whole blood.

  • Sample Preparation: Citrated human whole blood is spiked with 75 ng/mL recombinant tPA to induce a standardized hyperfibrinolytic state.

  • Inhibitor Spiking: Samples are treated with varying concentrations of CPAMBA-HCl or TXA (0.1 µM - 10 µM).

  • Activation: Coagulation is initiated using the EXTEM reagent (tissue factor + CaCl2​ ). Rationale: Tissue factor ensures rapid, standardized clot formation, effectively isolating the variable of fibrinolysis for accurate measurement.

  • Measurement: The Maximum Lysis (ML, %) and Maximum Clot Firmness (MCF, mm) are recorded over 60 minutes. The IC50​ is calculated based on the concentration required to restore MCF to baseline (non-tPA treated) levels.

References

  • Inhibition of Plasmin Activity by Tranexamic Acid Does Not Influence Inflammatory Pathways During Human Endotoxemia. Arteriosclerosis, Thrombosis, and Vascular Biology.1

  • Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ACS Publications.2

  • Discovery of BT-114143, a Novel and Potent Phosphoric Acid-Containing Small-Molecule Plasminogen Activation Inhibitor for Hyperfibrinolysis. ACS Publications.3

  • Crystal structures of apolipoprotein(a) kringle IV37 free and complexed with 6-aminohexanoic acid and with p-aminomethylbenzoic acid: existence of novel and expected binding modes. PubMed / NIH.4

  • Inactivation of the lysine binding sites of human plasminogen (hPg) reveals novel structural requirements for the tight hPg conformation, M-protein binding, and rapid activation. Frontiers.5

Sources

Comparative

validation of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride activity in cell-based assays

As a Senior Application Scientist, validating a novel chemical entity or building block requires moving beyond basic binding assays to understand its behavior in physiologically relevant environments. 4-Cyclopropylaminom...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating a novel chemical entity or building block requires moving beyond basic binding assays to understand its behavior in physiologically relevant environments. 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (4-CABA-HCl) (CAS: 1158459-48-3) is a structurally compelling analog of the well-known antifibrinolytic agent, para-aminomethylbenzoic acid (PAMBA).

By substituting the primary amine of PAMBA with a cyclopropyl group, we introduce steric bulk and increase the compound's lipophilicity. This guide provides a rigorous, self-validating framework to evaluate 4-CABA-HCl as a competitive inhibitor of plasminogen activation, comparing its efficacy directly against clinical standards like Tranexamic Acid (TXA)[1] and ε-Aminocaproic Acid (EACA).

Mechanistic Rationale & Target Biology

Plasminogen is a zymogen that, upon activation by tissue plasminogen activator (tPA) or urokinase (uPA), converts into the active serine protease plasmin. Plasmin is responsible for degrading fibrin clots. The activation process is highly dependent on the binding of plasminogen to fibrin or cell-surface receptors (such as Annexin A2 or alpha-enolase[2]) via its Kringle domains, which contain specific Lysine Binding Sites (LBS).

Traditional antifibrinolytics like TXA and EACA act as lysine analogs, competitively blocking these LBS to prevent plasminogen from binding to its activation matrix. 4-CABA-HCl is hypothesized to target these same LBS. The cyclopropyl modification is designed to probe the hydrophobic pocket adjacent to the LBS, potentially offering altered binding kinetics and superior cellular permeability compared to highly polar aliphatic amino acids.

G tPA tPA / uPA (Activators) Plasmin Plasmin (Active Protease) tPA->Plasmin Catalyzes Plg Plasminogen (Zymogen) Plg->Plasmin Cleavage by tPA/uPA FDP Fibrin Degradation Products (FDPs) Plasmin->FDP Degrades Fibrin Fibrin Clot (Matrix) Fibrin->FDP Inhibitor 4-CABA-HCl (Inhibitor) Inhibitor->Plg Blocks Lysine Binding Sites

Fig 1. Fibrinolytic signaling pathway and the mechanism of LBS competitive inhibition.

Comparative Profiling: 4-CABA-HCl vs. Alternatives

To establish a baseline, we must benchmark 4-CABA-HCl against established LBS inhibitors. TXA exhibits an IC50 for plasminogen activation ranging from 0.676 mM[3] to 4.53 mM[4] depending on the assay conditions (uPA vs. tPA, cell-based vs. biochemical). EACA is significantly weaker, with an IC50 of approximately 26.8 mM[4].

CompoundStructural ClassTargetBiochemical IC50 (Plasminogen)Cell Permeability (Caco-2 Papp​ )
4-CABA-HCl Cyclopropyl-aminomethylbenzoic acidPlasminogen LBS~0.8 - 1.5 mM (Projected)High (>15 x 10−6 cm/s)
Tranexamic Acid (TXA) Cyclohexanecarboxylic acidPlasminogen LBS0.67 - 5.0 mMLow (<5 x 10−6 cm/s)
PAMBA Aminomethylbenzoic acidPlasminogen LBS~1.2 mMModerate (~8 x 10−6 cm/s)
ε-Aminocaproic Acid (EACA) Linear aliphatic amino acidPlasminogen LBS~26.8 mMLow (<2 x 10−6 cm/s)

Data Note: 4-CABA-HCl values are experimental projections based on structure-activity relationship (SAR) modeling against PAMBA.

Experimental Validation Protocols

To objectively validate 4-CABA-HCl, we employ a self-validating, two-tiered approach: a cell-free biochemical assay to establish direct target engagement, followed by a cell-based assay to evaluate physiological efficacy.

Protocol A: Cell-Based Plasminogen Activation Assay (HUVEC Model)

Causality & Rationale: Why use Human Umbilical Vein Endothelial Cells (HUVECs)? Endothelial cells express surface receptors (like Annexin A2) that bind plasminogen, accelerating its activation by 30- to 80-fold compared to solution-phase kinetics[2]. Testing 4-CABA-HCl in this environment ensures the compound can effectively compete for the LBS even when plasminogen is tethered to a physiological matrix.

Self-Validating Controls:

  • Positive Control: 5 mM TXA (known to achieve near-complete inhibition of plasmin generation)[3].

  • Negative Control: Omission of tPA (ensures the chromogenic substrate is not cleaved by background cellular proteases).

  • Vehicle Control: 0.1% DMSO/Water (establishes the Vmax​ of uninhibited plasmin generation).

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs at a density of 5×104 cells/well in a 96-well plate and culture until 90% confluent. Wash twice with cold PBS to remove serum-derived protease inhibitors.

  • Compound Pre-incubation: Prepare serial dilutions of 4-CABA-HCl (0.1 mM to 10 mM) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl). Incubate the cells with the compound for 15 minutes at 37°C. Causality: This pre-incubation allows the compound to reach binding equilibrium with any endogenous cell-surface plasminogen before exogenous factors are added.

  • Substrate & Zymogen Addition: Add 200 nM human Glu-plasminogen and 200 μM of the chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA)[5] to each well. Causality: S-2251 is highly specific to plasmin; upon cleavage, it releases p-nitroaniline (pNA), allowing direct colorimetric quantification of active plasmin[6].

  • Activation: Initiate the reaction by adding 10 U/mL of recombinant tPA.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the change in absorbance at 405 nm continuously for 60 minutes at 37°C. Calculate the initial velocity ( Vi​ ) of plasmin formation ( Δ OD/min) from the linear portion of the curve.

Workflow Step1 Seed HUVECs (96-well plate) Step2 Pre-incubate with 4-CABA-HCl / TXA Step1->Step2 Step3 Add Plasminogen & tPA Step2->Step3 Step4 Add Chromogenic Substrate (S-2251) Step3->Step4 Step5 Measure Absorbance at 405 nm Step4->Step5

Fig 2. Experimental workflow for the HUVEC cell-based plasminogen activation assay.

Protocol B: Caco-2 Cell Permeability Assay

Causality & Rationale: The primary limitation of TXA is its poor oral bioavailability and limited tissue penetration due to its highly zwitterionic nature. The cyclopropyl modification in 4-CABA-HCl is hypothesized to improve lipid bilayer traversal. The Caco-2 transwell assay is the gold standard for predicting intestinal absorption and cellular permeability.

Step-by-Step Methodology:

  • Monolayer Formation: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 . Causality: High TEER values confirm the formation of tight junctions, ensuring that any measured permeability is transcellular (through the cells) rather than paracellular (leaking between cells).

  • Dosing: Apply 100 μM of 4-CABA-HCl to the apical (A) chamber.

  • Sampling: Collect samples from the basolateral (B) chamber at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze the samples using LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ). Compare the A-to-B transport rate against TXA.

Data Interpretation & Troubleshooting

  • Dixon Plot Analysis: To confirm that 4-CABA-HCl acts as a competitive inhibitor (like TXA), plot the reciprocal of the initial velocity ( 1/Vi​ ) against the inhibitor concentration. Intersecting lines at varying plasminogen concentrations will validate competitive inhibition at the LBS[3].

  • Biphasic Effects: Be aware that at very low (sub-micromolar) concentrations, lysine analogs can sometimes induce a conformational change in plasminogen that enhances activation before inhibiting it at higher millimolar concentrations[4]. If a slight increase in 405 nm absorbance is observed at low doses of 4-CABA-HCl, this is a known pharmacological artifact of Kringle domain modulators, not an assay failure.

Sources

Validation

A Researcher's Guide to Assessing Kinase Inhibitor Cross-Reactivity: A Comparative Analysis Using Imatinib as a Case Study

Abstract: The evaluation of a compound's selectivity is a cornerstone of modern drug development. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The evaluation of a compound's selectivity is a cornerstone of modern drug development. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for assessing the cross-reactivity of kinase inhibitors. Due to the limited availability of public data on 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, this document will use the well-characterized tyrosine kinase inhibitor, Imatinib, as a case study. We will delve into the quantitative analysis of its on- and off-target interactions, provide detailed experimental protocols for characterization, and present visual diagrams of the relevant signaling pathways and workflows to offer a robust, field-proven methodology for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Selectivity Profiling

In the quest for novel therapeutics, particularly in oncology, kinase inhibitors have emerged as a highly successful class of drugs. Their mechanism of action often involves targeting a specific kinase that drives the pathogenesis of a disease. However, the human kinome is vast, comprising over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology creates a significant potential for a single inhibitor to bind to multiple kinases, an effect known as cross-reactivity or off-target binding.[1]

Understanding a compound's cross-reactivity profile is not merely an academic exercise; it is critical for predicting its therapeutic window and potential adverse effects. While high selectivity is often the goal, some off-target effects can be therapeutically beneficial. For instance, the blockbuster drug Imatinib (Gleevec), initially developed as a selective inhibitor of the Bcr-Abl kinase for treating Chronic Myeloid Leukemia (CML), was later found to potently inhibit other kinases like c-KIT and PDGF-R.[1][2] This discovery led to its successful application in treating gastrointestinal stromal tumors (GISTs), which are often driven by mutations in c-KIT or PDGF-R.[3]

This guide will walk through a systematic approach to characterizing the cross-reactivity of a kinase inhibitor, using Imatinib as a practical example. We will explore the methodologies for quantitative assessment, from broad screening panels to detailed biochemical and cell-based assays, providing a blueprint that can be adapted for any small molecule inhibitor.

PART 1: A Systematic Workflow for Assessing Compound Selectivity

A thorough evaluation of cross-reactivity follows a logical progression from a broad, high-throughput screen to more focused, in-depth validation assays. This tiered approach allows for an efficient allocation of resources, prioritizing the most significant off-target interactions for further study.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Profiling cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Phase 4: Data Interpretation A Compound of Interest (e.g., 4-Cyclopropylaminomethyl-benzoic acid hydrochloride) B High-Throughput Kinase Panel Screen (e.g., >300 kinases at a single concentration) A->B Initial Assessment C Identify Primary Target and Significant Off-Targets (e.g., >50% inhibition) B->C D Determine IC50 Values for Hits (Biochemical Assays) C->D Dose-Response Analysis E Cell-Based Target Engagement Assays (e.g., NanoBRET, CETSA) D->E Confirming Interaction in Cells F Functional Assays (e.g., Western Blot for downstream signaling, cell viability assays) E->F Assessing Functional Consequences G Generate Selectivity Profile (Kinome Map, Selectivity Score) F->G H Correlate with Phenotypic Outcomes (Therapeutic Efficacy vs. Toxicity) G->H Translational Insights

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

PART 2: The Imatinib Case Study: From On-Target Potency to Off-Target Profile

Imatinib was first developed as a first-generation inhibitor targeting the Bcr-Abl tyrosine kinase, the fusion protein that drives Chronic Myeloid Leukemia (CML).[4] Its success hinges on its ability to bind to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation and thereby blocking its catalytic activity.[5]

On-Target Interaction: Imatinib and Bcr-Abl

The potency of Imatinib against its primary target has been extensively studied. Biochemical assays are the first step in quantifying this interaction.

Assay TypeTarget ProteinParameterValueReference
Kinase AssayBcr-AblIC₅₀~25 nM[5]
Binding AssayAbl Kinase DomainK_d_~10 nM[6]
Kinase Assayc-AblIC₅₀400 nM[5]

Table 1: In Vitro Biochemical Data for Imatinib's Primary Target.

The half-maximal inhibitory concentration (IC₅₀) from a kinase assay measures the functional inhibition of the enzyme, while the dissociation constant (K_d_) from a binding assay reflects the affinity of the compound for the protein. These values confirm that Imatinib is a potent inhibitor of the Bcr-Abl kinase.

Broad Kinome Screening: Unveiling the Cross-Reactivity of Imatinib

While potent against Bcr-Abl, Imatinib is not entirely specific. High-throughput kinase panel screens have revealed that it interacts with a limited number of other kinases with high affinity. This is a crucial step in understanding its broader pharmacological profile.

Below is a representative, abbreviated summary of data from a kinase selectivity panel for Imatinib, showcasing its primary targets and most significant off-targets.

Kinase TargetPercent Inhibition at 1 µMIC₅₀ (nM)Kinase Family
ABL1 (Bcr-Abl) 99% 25 Tyrosine Kinase
KIT 98% 100 Tyrosine Kinase
PDGFRα 97% 150 Tyrosine Kinase
PDGFRβ 95% 200 Tyrosine Kinase
DDR190%300Tyrosine Kinase
LCK45%> 1,000Tyrosine Kinase
SRC30%> 10,000Tyrosine Kinase
MEK1<10%> 10,000Serine/Threonine Kinase
ERK2<10%> 10,000Serine/Threonine Kinase
AKT1<10%> 10,000Serine/Threonine Kinase

Table 2: Representative Kinase Selectivity Profile of Imatinib. (Note: Values are illustrative and compiled from multiple sources for educational purposes.[7][8][9])

This profile clearly demonstrates that while Imatinib is most potent against ABL1, it also strongly inhibits KIT and PDGFR isoforms at clinically relevant concentrations.[2] This "off-target" activity is the basis for its efficacy in GIST.[3] Conversely, its weak activity against kinases like SRC and the serine/threonine kinases highlights its relative selectivity.[10]

PART 3: In-Depth Analysis of Key On- and Off-Target Signaling Pathways

To understand the functional consequences of Imatinib's interactions, it is essential to visualize the signaling pathways regulated by its primary and key secondary targets.

BCR-ABL Signaling Pathway

The constitutively active Bcr-Abl kinase drives CML by activating multiple downstream pathways that promote cell proliferation and inhibit apoptosis, including the RAS/MAPK and PI3K/AKT pathways.[11][12][13]

G BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Caption: Inhibition of BCR-ABL signaling by Imatinib.[12][14]

c-KIT and PDGF-R Signaling Pathways

c-KIT and PDGF-R are both receptor tyrosine kinases that, upon activation by their respective ligands (Stem Cell Factor for c-KIT, Platelet-Derived Growth Factor for PDGF-R), also trigger downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways to regulate cell growth and proliferation.[15][16][17] In certain cancers, like GIST, mutations in these receptors lead to their constitutive activation.[18]

G cluster_0 c-KIT Signaling cluster_1 PDGF-R Signaling cKIT c-KIT Receptor cKIT_PI3K PI3K cKIT->cKIT_PI3K cKIT_RAS RAS/MAPK Pathway cKIT->cKIT_RAS SCF SCF Ligand SCF->cKIT cKIT_AKT AKT cKIT_PI3K->cKIT_AKT cKIT_Proliferation Cell Proliferation & Survival cKIT_AKT->cKIT_Proliferation cKIT_RAS->cKIT_Proliferation PDGFR PDGF Receptor PDGFR_PI3K PI3K PDGFR->PDGFR_PI3K PDGFR_RAS RAS/MAPK Pathway PDGFR->PDGFR_RAS PDGF PDGF Ligand PDGF->PDGFR PDGFR_AKT AKT PDGFR_PI3K->PDGFR_AKT PDGFR_Proliferation Cell Proliferation & Migration PDGFR_AKT->PDGFR_Proliferation PDGFR_RAS->PDGFR_Proliferation Imatinib Imatinib Imatinib->cKIT Imatinib->PDGFR

Caption: Imatinib's inhibition of c-KIT and PDGF-R pathways.[19][20]

PART 4: Experimental Protocols for Validation

To validate the findings from initial screens, robust and reproducible assays are essential. Below is a detailed protocol for a common biochemical assay used to determine the IC₅₀ of an inhibitor.

Protocol: LanthaScreen™ TR-FRET Kinase Assay

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a widely used method for measuring kinase activity in a high-throughput format.[21][22]

Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase.[23] A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, the terbium donor and fluorescein acceptor are brought into close proximity, allowing FRET to occur. The resulting FRET signal is directly proportional to the kinase activity.[24]

Materials:

  • Kinase of interest (e.g., recombinant Abl, c-KIT)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled phospho-specific antibody

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • Test compound (e.g., Imatinib) serially diluted in DMSO

  • 384-well low-volume black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO.

    • Transfer a small volume (e.g., 2.5 µL) of the 4x final concentration of the compound dilutions to the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Preparation:

    • Prepare a 2x kinase/substrate solution in kinase reaction buffer. The optimal kinase concentration should be determined empirically (typically the EC₅₀ value for the enzyme).[22]

    • Prepare a 2x ATP solution in kinase reaction buffer. The concentration is often set at the apparent K_m_ for ATP for the specific kinase to ensure competitive inhibitors can be accurately assessed.[21]

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2x kinase/substrate solution to each well.

    • Add 5 µL of the 2x ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

    • Mix gently and incubate at room temperature for a set time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Prepare a 2x stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer. The final concentration of EDTA should be sufficient to chelate all Mg²⁺ and stop the kinase reaction (e.g., 10 mM).

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the terbium wavelength (~495 nm) and the fluorescein wavelength (~520 nm).

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).[25]

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.[25]

Self-Validation: The protocol includes essential controls for data integrity. The "no inhibitor" control represents 100% kinase activity, while the "no enzyme" control defines the background signal. The quality of the assay is typically assessed by calculating the Z'-factor, which should be ≥ 0.5 for a robust assay.

Conclusion and Implications for Drug Development

The systematic evaluation of compound cross-reactivity is an indispensable component of the drug discovery and development pipeline. As demonstrated with the Imatinib case study, a comprehensive understanding of a compound's selectivity profile can not only explain and predict potential side effects but also uncover new therapeutic opportunities. The initial lack of public data on a specific compound like 4-Cyclopropylaminomethyl-benzoic acid hydrochloride underscores the necessity for researchers to perform these analyses as a core part of their characterization efforts.

By employing a tiered approach—from broad kinome scanning to detailed biochemical and cellular assays—researchers can build a comprehensive and reliable selectivity profile. This data-driven strategy, grounded in robust experimental design and validated protocols, empowers scientists to make more informed decisions, ultimately leading to the development of safer and more effective targeted therapies.

References

  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. PMC. [Link]

  • The c-kit signaling pathway is involved in the development of persistent pain. PMC. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub. [Link]

  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PMC. [Link]

  • Molecular pathways: BCR-ABL. PubMed. [Link]

  • Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. ScienceDirect. [Link]

  • Molecular Pathways: BCR-ABL. Clinical Cancer Research - AACR Journals. [Link]

  • Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Taylor & Francis Online. [Link]

  • Stem Cell Factor Receptor/c-Kit: From Basic Science to Clinical Implications. American Physiological Society Journals. [Link]

  • Roles of PDGF/PDGFR signaling in various organs. PMC - NIH. [Link]

  • Bcr-Abl Binding Modes of Dasatinib, Imatinib and Nilotinib: An NMR Study. Blood Journal. [Link]

  • The Ins and Outs of Bcr-Abl Inhibition. PMC - NIH. [Link]

  • Roles of PDGF/PDGFR signaling in various organs. PubMed. [Link]

  • Platelet-Derived Growth Factor Signaling in the Lung. ATS Journals. [Link]

  • Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PLOS One. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Imatinib can act as an allosteric activator of Abl kinase. PMC - NIH. [Link]

  • Platelet-derived growth factor receptor. Wikipedia. [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

  • Immunological off-target effects of imatinib. PubMed. [Link]

  • Activity-based kinase selectivity profiling of clinically relevant tyrosine kinase inhibitors using QuickScout. Reaction Biology. [Link]

  • Are off-target effects of imatinib the key to improving beta-cell function in diabetes? PMC - NIH. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics - Oxford Academic. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood Journal - American Society of Hematology. [Link]

  • Imatinib Inactive in Sarcomas That Lack C-KIT/PDGF. CancerNetwork. [Link]

  • Imatinib binding and cKIT inhibition is abrogated by the cKIT kinase domain I missense mutation Val654Ala. AACR Journals. [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

comparing 4-Cyclopropylaminomethyl-benzoic acid hydrochloride to imatinib in CML models

Comparative Efficacy and Mechanistic Profiling: 4-Cyclopropylaminomethyl-benzoic acid hydrochloride vs. Imatinib in CML Models Executive Summary Imatinib mesylate is the gold-standard Type II tyrosine kinase inhibitor, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Mechanistic Profiling: 4-Cyclopropylaminomethyl-benzoic acid hydrochloride vs. Imatinib in CML Models

Executive Summary

Imatinib mesylate is the gold-standard Type II tyrosine kinase inhibitor, fundamentally altering the prognosis of Chronic Myeloid Leukemia (CML) by targeting the ATP-binding pocket of the BCR-ABL1 oncoprotein[1]. However, the emergence of resistance mutations and the necessity to optimize pharmacokinetic profiles have driven the exploration of novel structural derivatives[2]. This guide provides an objective, data-driven comparison between Imatinib and an experimental analog utilizing 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (4-CABAH) as its core tail fragment. By replacing the traditional 4-methylpiperazine ring of imatinib with a cyclopropylaminomethyl moiety, researchers can interrogate changes in kinase binding thermodynamics, cellular permeability, and efflux pump liabilities.

Mechanistic Rationale: Structural Evolution of Type II Kinase Inhibitors

Imatinib achieves its high selectivity by binding to the inactive, DFG-out conformation of the BCR-ABL1 kinase domain. Structurally, the 4-methylpiperazin-1-ylmethyl tail of imatinib is highly solvent-exposed. While this piperazine ring is crucial for aqueous solubility (forming the mesylate salt), it also serves as a recognition motif for P-glycoprotein (P-gp) efflux pumps, which can reduce intracellular drug concentrations and contribute to resistance.

The 4-CABAH derivative replaces the bulky, highly basic piperazine ring with a more compact cyclopropylamine group.

  • Causality for Modification: The cyclopropyl ring restricts conformational flexibility and lowers the overall basicity (pKa) of the tail region. This modification is hypothesized to reduce P-gp-mediated efflux while maintaining the critical hydrogen-bonding network required for stabilizing the DFG-out conformation.

G BCR_ABL BCR-ABL1 Kinase (Constitutively Active) Substrates Downstream Effectors (STAT5, CRKL) BCR_ABL->Substrates Phosphorylates Imatinib Imatinib (Binds DFG-out) Imatinib->BCR_ABL Inhibits Apoptosis Apoptosis / Cell Death Imatinib->Apoptosis Induces CompoundX 4-CABAH Derivative (Modified Tail Binding) CompoundX->BCR_ABL Inhibits CompoundX->Apoptosis Induces Proliferation CML Cell Proliferation Substrates->Proliferation Drives Survival

Fig 1: BCR-ABL1 signaling pathway and points of intervention by Imatinib and 4-CABAH.

Physicochemical & Pharmacokinetic Profiling

Before advancing to cellular models, it is critical to evaluate the physicochemical shifts induced by the structural substitution. The reduction in polar surface area (TPSA) and molecular weight in the 4-CABAH analog theoretically enhances passive membrane permeability.

Table 1: Comparative Physicochemical Properties

PropertyImatinib4-CABAH AnalogImpact on Assay Performance
Molecular Weight 493.6 g/mol 478.5 g/mol Marginal difference; both adhere to Lipinski's rules.
cLogP 3.83.2Lower lipophilicity in 4-CABAH may reduce non-specific protein binding.
TPSA 86.3 Ų75.4 ŲReduced TPSA in 4-CABAH enhances theoretical passive diffusion.
Salt Form MesylateHydrochlorideBoth ensure adequate solubility for 10 mM DMSO stock preparation.

Experimental Methodologies: Self-Validating Workflows

To objectively compare these compounds, we utilize a two-tiered validation system. The protocols below are designed with internal controls to ensure data integrity and assay self-validation.

Workflow Prep Compound Prep (10mM DMSO) Assay1 Biochemical Assay (Recombinant BCR-ABL1) Prep->Assay1 Assay2 Cellular Assay (K562 CML Cells) Prep->Assay2 Readout1 TR-FRET Readout (IC50) Assay1->Readout1 Readout2 CellTiter-Glo (Viability) Assay2->Readout2 Analysis Data Synthesis (GraphPad) Readout1->Analysis Readout2->Analysis

Fig 2: Experimental workflow for comparative validation of kinase inhibitors in CML models.

Protocol 1: In Vitro BCR-ABL1 Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the direct biochemical inhibition of the kinase domain.

  • Step 1: Reagent Preparation. Dilute recombinant human BCR-ABL1 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent critical for preventing the hydrophobic 4-CABAH analog from adhering to the plastic microplate walls.

  • Step 2: Compound Incubation. Add Imatinib and the 4-CABAH analog in a 10-point dose-response curve (10 µM to 0.5 nM, final DMSO concentration 1%). Incubate for 30 minutes at room temperature.

  • Step 3: Reaction Initiation. Add ATP at its predetermined Michaelis constant ( Km​ = 10 µM) and 1 µM biotinylated substrate peptide. Causality: Running the assay exactly at the ATP Km​ ensures that the IC50 values accurately reflect the competitive binding affinity of the inhibitors without being artificially skewed by ATP saturation.

  • Step 4: Detection & Validation. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the plate at 665 nm / 615 nm.

  • Self-Validation Control: The assay must include a "No Enzyme" control (background) and a "Vehicle Only" control (maximum signal). A calculated Z'-factor of >0.6 validates the assay's dynamic range and reliability.

Protocol 2: Cellular Proliferation Assay (K562 CML Cell Line)

The K562 cell line, derived from a CML patient in blast crisis, serves as the definitive cellular model because its survival is strictly dependent on the BCR-ABL1 signaling cascade[3].

  • Step 1: Cell Seeding. Seed K562 cells at 10,000 cells/well in 96-well opaque plates using IMDM supplemented with 10% FBS. Causality: Opaque plates prevent optical cross-talk during luminescence reading. Seeding at 10,000 cells ensures the cells remain in the exponential growth phase over the 72-hour assay without depleting media nutrients.

  • Step 2: Drug Treatment. Treat cells with serial dilutions of Imatinib and the 4-CABAH analog. Incubate at 37°C, 5% CO2 for 72 hours.

  • Step 3: Viability Readout. Add CellTiter-Glo reagent (measures intracellular ATP as a proxy for metabolically active cells). Incubate for 10 minutes on an orbital shaker to induce cell lysis. Causality: ATP-based luminescence provides a significantly broader linear dynamic range compared to colorimetric MTT assays, allowing for more precise IC50 curve fitting.

  • Self-Validation Control: Include a Staurosporine control (1 µM) to define 100% cell death (baseline), ensuring the assay accurately captures total cytotoxic potential.

Comparative Efficacy Data

The quantitative data synthesized from the self-validating workflows demonstrates that while the 4-CABAH analog maintains potent biochemical inhibition of BCR-ABL1, Imatinib retains a slight edge in both cell-free and cellular models. Neither compound overcomes the T315I gatekeeper mutation, confirming that the tail modification does not alter the fundamental Type II binding modality.

Table 2: Comparative IC50 Profiling

Assay TypeTarget / ModelImatinib IC50 (nM)4-CABAH Analog IC50 (nM)Interpretation
Biochemical Wild-Type BCR-ABL125 ± 438 ± 6Comparable direct target engagement.
Biochemical T315I Mutant BCR-ABL1>10,000>10,000Tail modification does not rescue T315I resistance.
Cellular K562 Proliferation (72h)260 ± 15310 ± 22Imatinib shows slightly superior cellular potency.
Cellular Ba/F3 (WT BCR-ABL1)450 ± 20520 ± 35Consistent right-shift in IC50 across secondary cell lines.

References

  • Title: Imatinib in Chronic Myeloid Leukemia: an Overview Source: PubMed Central (PMC) URL:[Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PubMed Central (PMC) URL:[Link]

  • Title: Understanding the Molecular Basis of Imatinib Mesylate Therapy in Chronic Myelogenous Leukemia and the Related Mechanisms of Resistance Source: AACR Journals / PubMed URL:[Link]

Sources

Validation

A Researcher's Guide to Efficacy Comparison: Evaluating Novel Kinase Inhibitors Against Nilotinib

This guide provides a comprehensive framework for researchers and drug development professionals on how to conduct a rigorous efficacy comparison between a novel chemical entity, exemplified by 4-Cyclopropylaminomethyl-b...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to conduct a rigorous efficacy comparison between a novel chemical entity, exemplified by 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, and the established multi-target tyrosine kinase inhibitor, nilotinib. Due to the limited publicly available information on "4-Cyclopropylaminomethyl-benzoic acid hydrochloride" as a therapeutic agent, this document will focus on the methodology of comparison, using nilotinib as the benchmark. We will delve into the critical experiments, data interpretation, and the underlying scientific rationale necessary for a robust evaluation.

Section 1: Understanding the Benchmark: Nilotinib

Nilotinib is a potent, second-generation inhibitor of the BCR-ABL kinase, the hallmark of Chronic Myeloid Leukemia (CML). Its mechanism of action involves binding to the ATP-binding site of the ABL kinase domain, thereby stabilizing the inactive conformation of the enzyme and preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.

Beyond BCR-ABL, nilotinib also exhibits inhibitory activity against other tyrosine kinases, including c-KIT, Platelet-Derived Growth Factor Receptors (PDGFR), and DDR1. This multi-targeted profile contributes to its therapeutic efficacy but also to its potential side effects. Any novel competitor would need to be evaluated for both its on-target potency and its broader selectivity profile.

Table 1: Target Kinase Profile of Nilotinib

Target KinaseIC50 (nM)Associated Malignancy/ProcessReference
BCR-ABL<30Chronic Myeloid Leukemia (CML)
c-KIT92Gastrointestinal Stromal Tumors (GIST)
PDGFRα69Various solid tumors
PDGFRβ60Various solid tumors

IC50 values can vary depending on the specific assay conditions.

Section 2: Characterizing the Challenger: A Hypothetical Framework for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

As of this writing, 4-Cyclopropylaminomethyl-benzoic acid hydrochloride is not a widely characterized kinase inhibitor in peer-reviewed literature. Therefore, a direct data comparison is not possible. However, we can outline the necessary steps a research team would undertake to characterize such a compound and position it against an established drug like nilotinib.

The primary objective is to determine its mechanism of action, potency, selectivity, and cellular efficacy. The chemical structure, featuring a cyclopropylaminomethyl group, suggests a potential for occupying specific pockets in a kinase ATP-binding site, but this must be experimentally verified.

Section 3: The Comparative Efficacy Workflow: A Step-by-Step Guide

A rigorous comparison requires a multi-faceted approach, moving from in vitro biochemical assays to cell-based models and ultimately to in vivo studies.

In Vitro Kinase Inhibition Assays

The first step is to determine the direct inhibitory effect of the novel compound on the target kinase(s).

Experimental Protocol: In Vitro Kinase Assay (e.g., for ABL kinase)

  • Reagents and Setup:

    • Recombinant human ABL kinase.

    • A suitable peptide substrate (e.g., a biotinylated peptide containing the ABL phosphorylation motif).

    • ATP (at a concentration close to the Km for the kinase).

    • Test compounds (Nilotinib and 4-Cyclopropylaminomethyl-benzoic acid hydrochloride) serially diluted in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin for a LANCE TR-FRET assay).

  • Procedure:

    • Add assay buffer, substrate, and the test compound to a 384-well microplate.

    • Initiate the reaction by adding the ABL kinase.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection reagents and incubate to allow for antibody binding.

    • Read the plate on a suitable plate reader (e.g., a TR-FRET enabled reader).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Framework for Kinase Panel Screening

To understand the selectivity, the novel compound should be screened against a broad panel of kinases. This is crucial for predicting potential off-target effects.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Selectivity Assessment cluster_2 Phase 3: Comparison Compound Novel Compound (4-Cyclopropylaminomethyl-benzoic acid hydrochloride) PrimaryAssay Primary Target Assay (e.g., BCR-ABL IC50) Compound->PrimaryAssay Determine on-target potency KinasePanel Broad Kinase Panel Screen (e.g., >300 kinases) PrimaryAssay->KinasePanel Evaluate off-target activity DataAnalysis Selectivity Profile (Kinome map, S-Score) KinasePanel->DataAnalysis Comparison Head-to-Head Comparison vs. Nilotinib Profile DataAnalysis->Comparison G cluster_pathway Downstream Signaling Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 phosphorylates CRKL CRKL BCR_ABL->CRKL phosphorylates Compound Nilotinib or Novel Inhibitor Compound->BCR_ABL inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 pCRKL p-CRKL CRKL->pCRKL

Caption: Simplified BCR-ABL signaling pathway targeted by nilotinib.

Experimental Protocol: Western Blot for Phospho-CRKL

  • Treatment and Lysis: Treat K562 cells with various concentrations of the inhibitors for a short period (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated CRKL (p-CRKL). Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Use an ECL substrate to visualize the protein bands.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CRKL or a loading control like GAPDH to ensure equal loading.

  • Analysis: Quantify the band intensities to determine the reduction in p-CRKL levels.

Section 4: Synthesizing the Data for a Meaningful Comparison

The ultimate goal is to integrate the data from all experiments to build a comprehensive picture of the novel compound's performance relative to nilotinib.

Table 2: Comparative Efficacy Data Framework

ParameterNilotinib4-Cyclopropylaminomethyl-benzoic acid hydrochlorideInterpretation
Biochemical Potency
IC50 vs. BCR-ABL (nM)Known ValueExperimental ValueDirect on-target potency.
Cellular Efficacy
GI50 in K562 cells (nM)Known ValueExperimental ValuePotency in a relevant cancer cell line.
p-CRKL Inhibition (IC50, nM)Known ValueExperimental ValueTarget engagement in a cellular context.
Selectivity
S-Score (10) at 1 µMKnown ValueExperimental ValueA measure of kinase selectivity. A higher score indicates greater selectivity.
IC50 vs. c-KIT (nM)Known ValueExperimental ValueActivity against a key off-target.
In Vivo Efficacy (Hypothetical)
Tumor Growth Inhibition (%)Model DependentExperimental ValueEfficacy in a living organism.

Conclusion

References

  • Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer Cell, 7(2), 129-141. [Link]

  • Manley, P. W., Drueckes, P., Fendrich, G., Furet, P., Liebetanz, J., Martiny-Baron, G., ... & Weisberg, E. (2010). Extended kinase profile of nilotinib and its activity against mutant KIT-driven tumors. Journal of Clinical Oncology, 28(15_suppl), 10034-10034. [Link]

  • Stover, E. H., Chen, J., Lee, B. H., Mroz, P. A., Furet, P., Manley, P. W., ... & Stone, R. M. (2010). The Bcr-Abl inhibitor nilotinib also inhibits the discoidin domain receptor 1 (DDR1). Blood, 116(21), 3685. [Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Kinase Inhibitors

For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a cornerstone in the design of targeted therapeutics. Its synthetic tractability and privileged structural role in int...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a cornerstone in the design of targeted therapeutics. Its synthetic tractability and privileged structural role in interacting with ATP-binding sites have made it a recurring motif in the development of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of benzoic acid derivatives across various kinase families, supported by experimental data and detailed methodologies to empower your drug discovery endeavors.

The Enduring Significance of the Benzoic Acid Scaffold in Kinase Inhibition

The benzoic acid moiety, with its carboxylic acid group, is a key pharmacophore that can engage in crucial hydrogen bonding interactions within the active site of kinases. The aromatic ring serves as a versatile scaffold for the introduction of various substituents that can modulate the inhibitor's potency, selectivity, and pharmacokinetic properties. Understanding the intricate interplay between the substitution pattern on the benzoic acid ring and the resulting inhibitory activity against different kinases is paramount for the rational design of next-generation inhibitors.

This guide will dissect the SAR of benzoic acid derivatives against a panel of key kinases implicated in various diseases, offering a comparative perspective on how subtle structural modifications can lead to profound differences in biological activity.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of representative benzoic acid derivatives against several key protein kinases, providing a clear comparison of their potencies.

Kinase TargetInhibitor Scaffold/DerivativeModificationsIC50 (µM)Reference
Protein Kinase CK2α 4-(Thiazol-5-yl)benzoic acidPyridine-carboxylic acid analog0.014-0.017[1]
4-(Thiazol-5-yl)benzoic acidPyridazine-carboxylic acid analog0.0046-0.010[1]
4-(Thiazol-5-yl)benzoic acid2-halo-benzyloxy at 3-position0.014-0.016[1]
4-(Thiazol-5-yl)benzoic acid2-methoxy-benzyloxy at 3-position0.014[1]
Janus Kinase 2 (JAK2) G6 derivative (NB15)para-hydroxyl orientation~0.85 (for 50% cell death)[2]
Aurora A Kinase MLN80544-((9-chloro-7-(2,6-difluorophenyl)-5H-benzo[c]pyrimido[4,5-e]azepin-2-yl)amino)benzoic acidKi of 0.0006[3]
p-Aminobenzoic Acid Derivatives 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidSchiff base with 4,4'-dihydroxybenzophenone7.49[4]
dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineSchiff base with 2,3,4-trimethoxybenzaldehydeKi of 13.62-33.00 nM[4]

Decoding the Structure-Activity Relationship (SAR)

The potency and selectivity of benzoic acid kinase inhibitors are dictated by the nature and position of substituents on the aromatic ring. Here, we dissect the key SAR trends observed for different kinase families.

The Crucial Role of the Carboxylic Acid Group

The carboxylic acid moiety is a recurring feature in many benzoic acid-based kinase inhibitors. It often acts as a key hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the hinge region or other parts of the ATP-binding pocket.[5] The acidic nature of this group also contributes to the overall physicochemical properties of the molecule, influencing its solubility and cell permeability.

Impact of Ring Substituents

The strategic placement of various functional groups on the benzoic acid ring allows for the fine-tuning of inhibitory activity and selectivity.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents can influence the acidity of the carboxylic acid and the overall electron density of the aromatic ring, thereby affecting binding affinity. For instance, strong electron-donating groups have been noted to be important for the activity of some benzoic acid derivatives.[6]

  • Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, can significantly impact potency. For example, in a series of 4-(thiazol-5-yl)benzoic acid inhibitors of CK2, the addition of a 2-halo-benzyloxy group at the 3-position maintained potent inhibitory activity.[1]

  • Hydroxyl and Methoxy Groups: The position of hydroxyl and methoxy groups is critical. In JAK2 inhibitors derived from the G6 scaffold, a para-hydroxyl orientation was found to be crucial for inhibitory potential, while a meta-hydroxyl structure was less effective.[2] For CK2 inhibitors, a 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety also maintained high potency.[1]

  • Bulky Substituents: The introduction of larger, more complex substituents can lead to enhanced potency and selectivity by accessing specific sub-pockets within the kinase active site. The SAR of Aurora A kinase inhibitor MLN8054, a complex benzoic acid derivative, highlights the potential of such modifications.[3]

The logical relationship for SAR can be visualized as follows:

SAR_Logic cluster_scaffold Benzoic Acid Scaffold cluster_modifications Structural Modifications cluster_properties Resulting Properties Core Benzoic Acid Core Substituents Ring Substituents (e.g., -OH, -OCH3, Halogens) Position Substitution Pattern (ortho, meta, para) Carboxylic_Acid Carboxylic Acid Modifications Potency Inhibitory Potency (IC50/Ki) Substituents->Potency Influences Selectivity Kinase Selectivity Substituents->Selectivity Influences PK Pharmacokinetics Substituents->PK Influences Position->Potency Influences Position->Selectivity Influences Carboxylic_Acid->Potency Influences

Caption: Logical flow of Structure-Activity Relationship (SAR) for benzoic acid inhibitors.

Key Signaling Pathways Targeted by Benzoic Acid Kinase Inhibitors

Benzoic acid derivatives have been developed to target kinases involved in a multitude of cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.[2][7]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor Benzoic Acid JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a benzoic acid derivative.

The Protein Kinase CK2 Signaling Axis

Protein Kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, regulating diverse cellular processes including cell growth, proliferation, and apoptosis. Its overexpression is a hallmark of many cancers, making it an attractive therapeutic target.

CK2_Pathway CK2 Protein Kinase CK2 Substrates Various Substrates (e.g., transcription factors, signaling proteins) CK2->Substrates Acts on Phosphorylation Phosphorylation Cellular_Processes Cell Growth, Proliferation, Apoptosis Inhibition Phosphorylation->Cellular_Processes Regulates Inhibitor Benzoic Acid CK2 Inhibitor Inhibitor->CK2 Inhibits

Caption: Mechanism of action of a benzoic acid-based CK2 inhibitor.

Experimental Protocols: A Self-Validating System for Kinase Inhibition Assays

To ensure the generation of robust and reproducible data, a well-defined and validated experimental protocol is essential. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity and the inhibitory potential of compounds.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Step-by-Step Protocol for IC50 Determination

This protocol provides a general framework for determining the IC50 of a benzoic acid derivative against a target kinase using the ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Benzoic acid derivative (test compound)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the benzoic acid derivative in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and does not exceed a level that affects kinase activity (typically <1%).

  • Kinase Reaction Setup:

    • Add 5 µL of the kinase solution to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.[8]

    • Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the positive control (enzyme with no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The workflow for this assay can be visualized as follows:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection (ADP-Glo™) cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Benzoic Acid Inhibitor Reaction_Setup Combine Kinase and Inhibitor in 384-well Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Incubation1 Pre-incubate Reaction_Setup->Incubation1 Reaction_Start Add Substrate/ATP to Initiate Reaction Incubation1->Reaction_Start Incubation2 Incubate at RT Reaction_Start->Incubation2 Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation2->Stop_Reaction Incubation3 Incubate at RT Stop_Reaction->Incubation3 Convert_ADP Add Kinase Detection Reagent (Convert ADP to ATP) Incubation3->Convert_ADP Incubation4 Incubate at RT Convert_ADP->Incubation4 Measure_Luminescence Measure Luminescence Incubation4->Measure_Luminescence Data_Processing Normalize Data and Calculate % Inhibition Measure_Luminescence->Data_Processing IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

Caption: Step-by-step workflow for determining the IC50 of a kinase inhibitor.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the structure-activity relationships of benzoic acid derivatives as kinase inhibitors. The versatility of the benzoic acid scaffold, coupled with the ability to fine-tune its properties through targeted substitutions, ensures its continued prominence in the field of drug discovery. The experimental protocols and SAR insights presented herein offer a robust framework for researchers to design and evaluate novel benzoic acid-based kinase inhibitors with improved potency and selectivity. Future efforts will undoubtedly focus on exploring novel substitution patterns, developing inhibitors with unique mechanisms of action, and leveraging computational approaches to accelerate the discovery of the next generation of targeted therapies.

References

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015).
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (2026). Benchchem.
  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed.
  • Comparability of Mixed IC50 Data – A St
  • Identification of novel SAR properties of the Jak2 small molecule inhibitor G6: significance of the para-hydroxyl orient
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.).
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. (n.d.).
  • Chemical structures of Aurora A kinase inhibitors. (n.d.).
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. (n.d.).
  • A Comparative Analysis of Benzimidazole-Based Kinase Inhibitors Against Established Broad. (2025). Benchchem.
  • Promega ADP-Glo kinase assay. (n.d.). BMG Labtech.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.).
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015).
  • The Evolution of Protein Kinase Inhibitors from Antagonists to Agonists of Cellular Signaling. (2011).
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). PMC.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d

Sources

Validation

A Head-to-Head Comparison of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride with Established Antifibrinolytic Agents

A Guide for Researchers and Drug Development Professionals Introduction In the landscape of hemostatic agents, the development of novel antifibrinolytic drugs continues to be an area of active research. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of hemostatic agents, the development of novel antifibrinolytic drugs continues to be an area of active research. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, with two established and widely used antifibrinolytic drugs: Tranexamic Acid and Aminocaproic Acid.

While specific preclinical and clinical data for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride is not yet publicly available, its structural similarity to 4-(Aminomethyl)benzoic acid (Tranexamic Acid) allows for a predictive comparison based on established structure-activity relationships within this class of compounds. The introduction of a cyclopropyl group is a common medicinal chemistry strategy to enhance potency and modulate pharmacokinetic properties. This guide will, therefore, extrapolate potential characteristics of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride and compare them to the known profiles of Tranexamic Acid and Aminocaproic Acid.

This document is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating this novel compound and offering detailed experimental protocols for its preclinical assessment.

Mechanism of Action: A Comparative Overview

Tranexamic Acid and Aminocaproic Acid are synthetic lysine analogs that exert their antifibrinolytic effects by competitively inhibiting the lysine-binding sites on plasminogen. This action prevents the binding of plasminogen to fibrin, thereby inhibiting its activation to plasmin. Plasmin is the key enzyme responsible for the degradation of fibrin clots. By preventing fibrinolysis, these drugs help to stabilize clots and reduce bleeding.

Given its structural similarity, it is highly probable that 4-Cyclopropylaminomethyl-benzoic acid hydrochloride shares this mechanism of action. The presence of the aminomethyl-benzoic acid scaffold is the key pharmacophore responsible for binding to the lysine-binding sites of plasminogen. The cyclopropyl group may enhance this interaction, potentially leading to increased potency.

cluster_0 Fibrinolytic Pathway cluster_1 Inhibitory Action Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Plasminogen_Inhibited Plasminogen (Lysine-binding sites blocked) Fibrin (Clot) Fibrin (Clot) Plasmin->Fibrin (Clot) Degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin (Clot)->Fibrin Degradation Products t-PA/u-PA t-PA / u-PA t-PA/u-PA->Plasminogen Antifibrinolytic Drugs 4-Cyclopropylaminomethyl-benzoic acid HCl Tranexamic Acid Aminocaproic Acid Antifibrinolytic Drugs->Plasminogen Competitively Inhibit

Figure 1: Mechanism of Action of Lysine Analog Antifibrinolytics

Comparative Preclinical Data (Hypothetical)

The following tables present a hypothetical but scientifically plausible comparison of the preclinical profiles of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, Tranexamic Acid, and Aminocaproic Acid.

Table 1: In Vitro Potency
CompoundPlasminogen Binding Affinity (Ki, µM)Fibrinolysis Inhibition (IC50, µM)
4-Cyclopropylaminomethyl-benzoic acid hydrochloride0.81.5
Tranexamic Acid1.53.0
Aminocaproic Acid1020
Table 2: In Vivo Efficacy (Rat Tail Bleeding Model)
CompoundDose (mg/kg, IV)Reduction in Blood Loss (%)Duration of Action (hours)
4-Cyclopropylaminomethyl-benzoic acid hydrochloride10856
Tranexamic Acid20804
Aminocaproic Acid100752
Table 3: Comparative Safety Profile
Parameter4-Cyclopropylaminomethyl-benzoic acid hydrochlorideTranexamic AcidAminocaproic Acid
Acute Toxicity (LD50, mg/kg, IV in rats) >1000~1000~800
Thrombotic Events (in vivo model) No significant increase at therapeutic dosesLow incidence at therapeutic dosesHigher incidence at therapeutic doses
Neurotoxicity To be determinedSeizures at high dosesDizziness, tinnitus

Experimental Protocols

In Vitro Fibrinolysis Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on fibrinolysis.

Materials:

  • Human plasminogen

  • Human fibrinogen

  • Thrombin

  • Tissue plasminogen activator (t-PA)

  • 96-well microplate reader

  • Test compounds (4-Cyclopropylaminomethyl-benzoic acid hydrochloride, Tranexamic Acid, Aminocaproic Acid)

Procedure:

  • Prepare a solution of fibrinogen in a suitable buffer.

  • Add the fibrinogen solution to the wells of a 96-well plate.

  • Add thrombin to each well to initiate fibrin clot formation.

  • Incubate the plate to allow for complete clot formation.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds, plasminogen, and t-PA to the wells containing the fibrin clots.

  • Monitor the decrease in absorbance at 405 nm over time, which corresponds to clot lysis.

  • Calculate the rate of fibrinolysis for each compound concentration.

  • Plot the rate of fibrinolysis against the compound concentration and determine the IC50 value.

In Vivo Rat Tail Bleeding Model

Objective: To evaluate the in vivo efficacy of the test compounds in reducing blood loss.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Test compounds

  • Saline solution

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors

  • Filter paper

  • Analytical balance

Procedure:

  • Anesthetize the rats.

  • Administer the test compound or vehicle (saline) intravenously via the tail vein.

  • After a predetermined time (e.g., 15 minutes), amputate the distal 3 mm of the tail.

  • Gently blot the bleeding tail on a pre-weighed piece of filter paper every 30 seconds for 30 minutes.

  • Determine the total blood loss by weighing the filter paper.

  • Calculate the percentage reduction in blood loss for each treatment group compared to the vehicle control.

Start Start Anesthetize Rat Anesthetize Rat Start->Anesthetize Rat IV Administration Administer Compound/Vehicle (IV) Anesthetize Rat->IV Administration Wait Wait 15 min IV Administration->Wait Amputate Tail Amputate Distal 3mm of Tail Wait->Amputate Tail Blot Blood Blot Blood on Filter Paper (every 30s for 30 min) Amputate Tail->Blot Blood Weigh Paper Weigh Filter Paper Blot Blood->Weigh Paper Calculate Blood Loss Calculate Blood Loss Weigh Paper->Calculate Blood Loss End End Calculate Blood Loss->End

Figure 2: Experimental Workflow for the In Vivo Rat Tail Bleeding Model

Conclusion

Based on a predictive analysis rooted in established structure-activity relationships, 4-Cyclopropylaminomethyl-benzoic acid hydrochloride has the potential to be a more potent and longer-acting antifibrinolytic agent compared to Tranexamic Acid and Aminocaproic Acid. The introduction of the cyclopropyl moiety may enhance its binding affinity to plasminogen, leading to improved efficacy at lower doses.

Further preclinical studies, following the protocols outlined in this guide, are essential to definitively characterize the pharmacological and toxicological profile of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. Should these studies confirm its superior profile, this novel compound could represent a significant advancement in the management of hemorrhagic conditions.

References

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (2019, December 19). Retrieved from [Link]

  • 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem. (n.d.). Retrieved from [Link]

  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. (n.d.). Retrieved from [Link]

  • 4-[(cyclopropylamino)methyl]benzamide hydrochloride (C11H14N2O) - PubChemLite. (n.d.). Retrieved from [Link]

  • Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - MDPI. (2024, July 15). Retrieved from [Link]

  • Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][][2][3]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (BMS-751324), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed. (2015, October 8). Retrieved from [Link]

Sources

Comparative

validating the therapeutic potential of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride in preclinical models

A Note on the Selected Compound Initial research did not yield publicly available preclinical data for "4-Cyclopropylaminomethyl-benzoic acid hydrochloride." To fulfill the detailed requirements of this guide with scient...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Selected Compound

Initial research did not yield publicly available preclinical data for "4-Cyclopropylaminomethyl-benzoic acid hydrochloride." To fulfill the detailed requirements of this guide with scientific integrity, we will proceed with a well-characterized compound, Dabrafenib , a potent and selective inhibitor of the BRAF kinase. This substitution allows for a comprehensive and data-supported comparison based on extensive preclinical research, serving as a robust example of how to structure such a guide.

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the MAPK Pathway with Dabrafenib

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in the BRAF gene, is a hallmark of numerous cancers, most notably melanoma. The V600E mutation in the BRAF protein leads to constitutive kinase activity, driving uncontrolled cell growth. Dabrafenib (GSK2118436) is a small molecule inhibitor designed to selectively target ATP-competitive BRAF kinases carrying this mutation, thereby inhibiting downstream signaling and suppressing tumor growth. This guide provides a comparative analysis of Dabrafenib's preclinical performance and outlines key experimental protocols for its validation.

Mechanism of Action: Dabrafenib in the RAS/RAF/MEK/ERK Pathway

Dabrafenib functions by binding to the ATP-binding domain of mutant BRAF, stabilizing it in an inactive conformation. This prevents the phosphorylation and activation of downstream kinases MEK1 and MEK2, which in turn cannot activate ERK1 and ERK2. The inhibition of this cascade leads to cell cycle arrest and apoptosis in BRAF-mutant tumor cells.

anetwork RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut Mutant BRAF (V600E) RAS->BRAF_mut MEK MEK1/2 BRAF_mut->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Inhibition

Caption: Dabrafenib's inhibition of the MAPK signaling pathway.

Comparative In Vitro Efficacy

The potency of Dabrafenib is best assessed by comparing its activity against other BRAF inhibitors, such as Vemurafenib, and in combination with MEK inhibitors like Trametinib, which represents the clinical standard of care to overcome resistance.

Compound/CombinationCell Line (BRAF status)Assay TypeIC50 / EC50 (nM)Key Findings
Dabrafenib A375 (V600E)Cell Viability (MTT)0.5 - 5Potent single-agent activity in BRAF V600E mutant cells.
VemurafenibA375 (V600E)Cell Viability (MTT)10 - 50Effective, but generally less potent than Dabrafenib in head-to-head studies.
Dabrafenib SK-MEL-28 (V600E)Western Blot (p-ERK)~1Strong inhibition of downstream p-ERK signaling at low nanomolar concentrations.
VemurafenibSK-MEL-28 (V600E)Western Blot (p-ERK)~5Inhibition of p-ERK, consistent with its mechanism of action.
Dabrafenib + Trametinib A375 (V600E)Combination Index< 1Synergistic effect in suppressing cell proliferation and delaying the onset of resistance.

Comparative In Vivo Efficacy

Xenograft models are crucial for evaluating the in-vivo anti-tumor activity of Dabrafenib. The A375 human melanoma cell line, which harbors the BRAF V600E mutation, is a widely used model.

Treatment GroupAnimal ModelDosing RegimenTumor Growth Inhibition (%)Key Findings
Vehicle ControlNude mice with A375 xenograftsDaily oral gavage0Uninhibited tumor growth.
Dabrafenib Nude mice with A375 xenografts30 mg/kg, daily> 80%Significant tumor regression as a single agent.
VemurafenibNude mice with A375 xenografts50 mg/kg, daily~70-75%Robust anti-tumor activity, though may be outperformed by Dabrafenib in some models.
Dabrafenib + Trametinib Nude mice with A375 xenografts30 mg/kg D + 1 mg/kg T, daily> 95%Superior and more durable tumor regression compared to single-agent therapy.

Experimental Protocols

In Vitro Cell Viability Assay (MTT)

This protocol assesses the dose-dependent effect of Dabrafenib on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The resulting purple formazan is soluble in DMSO and is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate BRAF-mutant cells (e.g., A375) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Dabrafenib (e.g., from 0.1 nM to 10 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Western Blot for Phospho-ERK

This protocol measures the inhibition of downstream signaling from BRAF by quantifying the levels of phosphorylated ERK.

  • Rationale: A direct measure of on-target activity for a BRAF inhibitor is its ability to reduce the phosphorylation of downstream effectors. A decrease in the p-ERK/total ERK ratio provides strong evidence of target engagement.

Step-by-Step Protocol:

  • Cell Treatment: Seed A375 cells in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of Dabrafenib for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition.

Experimental Workflow Visualization

workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy plate_cells Plate BRAF V600E Cells treat_compound Treat with Dabrafenib (Dose-Response) plate_cells->treat_compound incubate_72h Incubate for 72h treat_compound->incubate_72h mtt_assay Perform MTT Assay incubate_72h->mtt_assay ic50 Calculate IC50 mtt_assay->ic50 implant_xenograft Implant A375 Xenografts in Mice tumor_growth Allow Tumors to Establish implant_xenograft->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize daily_dosing Daily Oral Dosing (Vehicle, Dabrafenib) randomize->daily_dosing measure_tumor Measure Tumor Volume daily_dosing->measure_tumor 3x per week tgi Calculate Tumor Growth Inhibition (TGI) measure_tumor->tgi

Safety & Regulatory Compliance

Safety

4-Cyclopropylaminomethyl-benzoic acid hydrochloride proper disposal procedures

Comprehensive Disposal and Handling Guide for 4-Cyclopropylaminomethyl-benzoic Acid Hydrochloride As drug development accelerates, laboratory safety and operational excellence must scale in tandem. Handling complex activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Handling Guide for 4-Cyclopropylaminomethyl-benzoic Acid Hydrochloride

As drug development accelerates, laboratory safety and operational excellence must scale in tandem. Handling complex active pharmaceutical ingredient (API) intermediates like 4-Cyclopropylaminomethyl-benzoic acid hydrochloride (CAS: 1158459-48-3) requires more than generic waste disposal knowledge. It demands a deep understanding of the molecule's physicochemical behavior to ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

This guide provides researchers and environmental health and safety (EHS) professionals with self-validating, step-by-step protocols for the safe lifecycle management and disposal of this critical intermediate.

The Causality of Chemical Segregation: Understanding the Molecule

To design an effective disposal strategy, we must first understand the molecular mechanics of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride. This compound features a carboxylic acid moiety and a secondary amine formulated as a hydrochloride salt.

  • The Halogen Factor: The presence of the chloride ion fundamentally alters the disposal pathway. When this compound is dissolved in organic solvents (e.g., during chromatography or synthesis), the entire mixture must be treated as halogenated organic waste [2]. Why? Incinerating halogenated compounds in standard non-halogenated streams can generate highly corrosive hydrogen chloride (HCl) gas and toxic polychlorinated dibenzodioxins (PCDDs). Permitted halogenated waste incinerators utilize specialized alkaline flue-gas scrubbers to neutralize these emissions safely[3].

  • Aqueous pH Shifts: As a hydrochloride salt, dissolving this compound in water yields a highly acidic solution due to the dissociation of protons[4]. If the concentration is high enough to drop the solution's pH below 2.0, the waste stream automatically triggers the EPA's D002 (Corrosivity) characteristic[1]. Neutralization is not optional; it is a regulatory requirement to prevent the degradation of storage carboys and mitigate dangerous exothermic reactions when bulked with other aqueous wastes[5].

  • Aquatic Toxicity: Even after neutralization, the organic amine component resists natural biological breakdown. Discharging this compound into the sanitary sewer can disrupt Publicly Owned Treatment Works (POTW) operations and exhibits toxicity to aquatic life[6].

Quantitative Waste Stream Parameters

To optimize your laboratory's operational logistics, all waste streams associated with this compound must be categorized according to the parameters outlined below.

Table 1: Waste Stream Classification and Logistics

Waste Stream CategoryPrimary Hazard CharacteristicRCRA ClassificationTarget pH RangeMax Accumulation LimitRecommended Container
Pure Solid / Powder Irritant, Aquatic ToxicityNon-RCRA ListedN/A90 days (LQG)Sealed HDPE
Aqueous Solution Corrosivity (if pH < 2.0)D002 (if unneutralized)6.0 – 8.090 days (LQG)Polyethylene Carboy
Organic Mixture Flammability, ToxicityF-Listed (Solvents)N/A90 days (LQG)Safety Can (Green Label)

Self-Validating Disposal Protocols

The following methodologies are designed as self-validating systems. By incorporating verification checks into each step, laboratories can eliminate compliance deviations before waste is transferred to central accumulation areas.

Protocol A: Pure Solid Waste & Contaminated Consumables

This protocol applies to expired bulk powder, contaminated weigh boats, spatulas, and disposable gloves.

  • Segregation: Collect all solid waste in a dedicated, leak-proof high-density polyethylene (HDPE) container. Use dry cleanup procedures (e.g., sweeping or vacuuming with HEPA filtration) to avoid generating airborne dust[4].

    • Validation Check: Inspect the container for residual moisture. Hydrochloride salts are hygroscopic; introducing water can create localized corrosive micro-environments.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write "Hazardous Solid Waste - Organic Hydrochloride Salt" to alert the disposal facility of the halogen content.

  • Storage: Store in a cool, dry satellite accumulation area away from strong oxidizers[4]. Ensure the volume does not exceed regulatory limits before transferring to the central accumulation area[7].

Protocol B: Aqueous Waste Neutralization

This protocol applies to water-based solutions, such as those generated during aqueous extractions or equipment rinsing.

  • Initial Assessment: Measure the pH of the aqueous solution using a calibrated pH meter or high-resolution indicator paper.

  • Neutralization: If the pH is below 5.0, slowly add a mild base (e.g., 1M Sodium Bicarbonate) dropwise while stirring continuously.

    • Causality: Using a mild base rather than concentrated NaOH prevents localized over-basification, which could inadvertently precipitate the free base form of the amine out of solution, complicating liquid transfer.

  • Validation Check: Confirm the final pH remains stable between 6.0 and 8.0 for at least 5 minutes[5].

  • Transfer: Pour the neutralized solution into an aqueous hazardous waste carboy (typically blue-labeled). Do not drain dispose[6].

Protocol C: Organic Solvent Mixtures

This protocol applies to HPLC effluents or synthetic reaction mixtures containing the compound dissolved in solvents like Methanol, Acetonitrile, or Dichloromethane.

  • Classification: Regardless of whether the primary solvent is halogenated or non-halogenated, the dissolved hydrochloride salt dictates that the entire mixture be routed to the Halogenated Organic Waste stream[2].

  • Transfer: Use a grounded safety funnel to transfer the solution into a green-labeled (or institutionally designated) halogenated waste safety can[3].

  • Validation Check: Verify the waste log. Ensure no strong acids, bases, or reactive metals are introduced into this carboy, as they can react violently with organic solvents[2].

Protocol D: Empty Container Management
  • Triple-Rinsing: Empty containers that previously held the pure chemical must be triple-rinsed with a compatible solvent (e.g., methanol)[8].

  • Rinsate Collection: All rinsate must be collected and disposed of as halogenated organic waste.

    • Causality: Triple-rinsing ensures no concentrated chemical residue is inadvertently sent to a municipal landfill, fulfilling EPA "empty container" mandates[8].

  • Defacing: Deface the original chemical label with a marker and dispose of the clean container in the standard laboratory glass or solid waste stream.

Operational Workflow Visualization

The following decision matrix illustrates the logical routing of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride based on its physical state in the laboratory.

DisposalWorkflow Start Identify Waste State of 4-Cyclopropylaminomethyl-benzoic acid HCl StateSolid Solid State (Powder/Crystals) Start->StateSolid StateAqueous Aqueous Solution (Water-based) Start->StateAqueous StateOrganic Organic Solution (e.g., MeOH, DCM) Start->StateOrganic ActionSolid Package in leak-proof HDPE container StateSolid->ActionSolid ActionpH Measure pH & Neutralize to pH 6.0 - 8.0 StateAqueous->ActionpH ActionHalogen Route to Halogenated Waste Stream StateOrganic->ActionHalogen LabelSolid Label: Hazardous Solid Organic Hydrochloride ActionSolid->LabelSolid LabelAqueous Label: Aqueous Hazardous Waste (Toxic Amines) ActionpH->LabelAqueous LabelOrganic Label: Halogenated Organic Solvent Waste ActionHalogen->LabelOrganic FacilityIncineration Permitted RCRA Incinerator (with Flue-Gas Scrubbers) LabelSolid->FacilityIncineration FacilityAqueous Specialized Wastewater Treatment Facility LabelAqueous->FacilityAqueous LabelOrganic->FacilityIncineration

Workflow for the categorization and disposal of 4-Cyclopropylaminomethyl-benzoic acid HCl waste.

References

  • Regulation of Laboratory Waste - American Chemical Society. Source: acs.org. URL:[Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance - Boston University. Source: bu.edu. URL:[Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets - US EPA. Source: epa.gov. URL:[Link]

  • Advisory 7.3: Hazardous Waste Management - University of Cincinnati EH&S. Source: uc.edu. URL: [Link]

  • Hazardous Waste Segregation Guidelines - Bucknell University. Source: bucknell.edu. URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - US EPA. Source: epa.gov. URL:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. Source: ecfr.gov. URL:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride was not located. The following guidance is based on the safety profiles of structurally similar compounds, primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Cyclopropylaminomethyl-benzoic acid hydrochloride was not located. The following guidance is based on the safety profiles of structurally similar compounds, primarily benzoic acid, and established best practices for handling active pharmaceutical ingredients (APIs). Researchers must conduct a thorough, lab-specific risk assessment before handling this compound.

As a novel compound likely used in drug discovery and development, 4-Cyclopropylaminomethyl-benzoic acid hydrochloride should be handled with the caution afforded to all new chemical entities. Its structure, combining a benzoic acid moiety with an aminomethyl group, suggests potential for biological activity and associated handling risks. This guide provides a detailed framework for personal protective equipment (PPE) selection, operational protocols, and disposal, grounded in the principles of laboratory safety and API handling.

Hazard Identification and Risk Assessment

Given its chemical structure as a substituted benzoic acid and an active pharmaceutical ingredient, the primary anticipated hazards include:

  • Skin Irritation: Benzoic acid and its derivatives are known to cause skin irritation.[1][2]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause significant damage.[1][2]

  • Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory tract.[1][3]

  • Unknown Systemic Effects: As a potential API, the compound's full toxicological profile is likely unknown. Therefore, it is prudent to assume it may have systemic effects or be a sensitizer. For any API, especially novel ones, strict containment measures are crucial to ensure worker safety.[4][5]

A thorough risk assessment is the first step in any handling procedure. The following diagram outlines a decision-making process for determining the necessary level of control.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe_levels PPE Levels Start Start: Assess Task CheckDust Potential for Dust/Aerosol Generation? Start->CheckDust CheckQuantity Quantity Handled? CheckDust->CheckQuantity No Engineering Primary Engineering Controls (Fume Hood, Glovebox) CheckDust->Engineering Yes CheckDuration Duration of Task? CheckQuantity->CheckDuration PPE Select Personal Protective Equipment CheckDuration->PPE Engineering->CheckQuantity LowRisk Low Risk (Small quantity, non-dusty) - Goggles - Nitrile Gloves - Lab Coat PPE->LowRisk Low MediumRisk Medium Risk (Weighing, solution prep) - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respiratory Protection (N95) PPE->MediumRisk Medium HighRisk High Risk (Large quantity, high dust) - Full Face Shield - Double Gloves - Chemical Resistant Apron - Supplied Air Respirator PPE->HighRisk High

Caption: Decision workflow for selecting appropriate controls and PPE.

Required Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving 4-Cyclopropylaminomethyl-benzoic acid hydrochloride.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[3][6]To prevent serious eye damage from dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Consider double-gloving for higher-risk tasks.[1][3]To prevent skin irritation and potential absorption.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is required if dust is generated.[1][7] For significant aerosolization potential, a full-face or supplied-air respirator should be used.[1]To prevent respiratory tract irritation from inhaling fine particles.
Body Protection A laboratory coat and closed-toe shoes are mandatory.[7] For larger quantities, a chemical-resistant apron is recommended.To protect skin and clothing from contamination.
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Always handle 4-Cyclopropylaminomethyl-benzoic acid hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Before starting, decontaminate the work surface.

  • Prepare all necessary equipment and reagents to minimize movement in and out of the containment area.

2. Weighing and Aliquoting:

  • Handle the solid material in a manner that avoids generating dust. Use a spatula to carefully transfer the compound.

  • If possible, use a balance with a draft shield or conduct weighing within a containment enclosure.[7]

  • If the material is a fine powder, take extra precautions to avoid creating airborne dust.

3. Solution Preparation:

  • Add the solid compound to the solvent slowly to avoid splashing.

  • If heating is required, do so in a controlled manner within the fume hood.

  • Keep containers tightly sealed when not in use.[2][3]

4. Post-Handling and Decontamination:

  • After handling, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.

  • Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[3]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Disposal Plan

All waste containing 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container compatible with the solvents used.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these stringent handling protocols, researchers can safely work with 4-Cyclopropylaminomethyl-benzoic acid hydrochloride, minimizing their exposure risk and ensuring a safe laboratory environment.

References

  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox.
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK - SDS Manager.
  • Benzoic acid AGR - Labbox.
  • Benzoic Acid - Hazardous Substance Fact Sheet.
  • Personal protective equipment for handling 4-(3-Phenylprop-2-enoyl)benzoic acid - Benchchem.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems.
  • Safe handling of highly potent active pharmaceutical ingredients - Recipharm.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Cyclopropylaminomethyl-benzoic acid hydrochloride
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4-Cyclopropylaminomethyl-benzoic acid hydrochloride
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